BQ-788
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHKJMGDSJDRG-DJYQTOCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173326-37-9 | |
| Record name | BQ-788 free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173326379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQ-788 FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MB0YNA8DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BQ-788: A Technical Guide to its Mechanism of Action as a Selective Endothelin B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BQ-788 is a potent and highly selective antagonist of the endothelin B (ETB) receptor. This document provides a comprehensive overview of its mechanism of action, detailing its pharmacological profile, impact on signaling pathways, and the experimental methodologies used to characterize its activity. Quantitative data are presented for comparative analysis, and key concepts are visualized through signaling pathway and experimental workflow diagrams.
Introduction
Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G-protein coupled receptor subtypes: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, the physiological roles of the ETB receptor are more complex. ETB receptors are involved in both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction (on smooth muscle cells), as well as in the clearance of circulating ET-1. This compound, with its high selectivity for the ETB receptor, has become an invaluable pharmacological tool for elucidating the specific functions of this receptor subtype in both physiological and pathophysiological conditions.
Pharmacological Profile of this compound
This compound, chemically identified as N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a competitive antagonist of the ETB receptor.[1][2] Its high affinity and selectivity for the ETB receptor over the ETA receptor have been demonstrated in numerous in vitro studies.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Cell Line | Receptor Type | Radioligand | This compound IC50 (nM) | Reference |
| Human Girardi heart cells | ETB | ¹²⁵I-labeled ET-1 | 1.2 | [1][2][3][4] |
| Human neuroblastoma SK-N-MC cells | ETA | ¹²⁵I-labeled ET-1 | 1300 | [1][2][3][4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ETB | ¹²⁵I-ET-1 | 2.4 | [5] |
Table 2: In Vitro Functional Antagonism of this compound
| Tissue Preparation | Agonist | Measured Response | This compound pA2 | Reference |
| Isolated rabbit pulmonary arteries | BQ-3020 (ETB selective agonist) | Vasoconstriction | 8.4 | [2][4] |
Table 3: In Vivo Effects of this compound
| Animal Model | Agonist | Measured Response | This compound Dose and Route | Effect | Reference |
| Conscious rats | ET-1 or Sarafotoxin S6c | Depressor response | 3 mg/kg/h, i.v. | Complete inhibition | [1] |
| Conscious rats | ET-1 or Sarafotoxin S6c | Pressor response | 3 mg/kg/h, i.v. | No inhibition | [1] |
| Dahl salt-sensitive hypertensive rats | Endogenous ET-1 | Blood pressure | 3 mg/kg/h, i.v. | Increased by ~20 mm Hg | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the ETB receptor, thereby preventing the binding of its endogenous ligand, ET-1. This blockade has several downstream consequences depending on the cell type and physiological context.
Vascular Tone Regulation
The ETB receptor has a dual role in regulating vascular tone. On endothelial cells, its activation by ET-1 leads to the release of vasodilators like nitric oxide (NO) and prostacyclin. Conversely, on vascular smooth muscle cells, ETB receptor activation can cause vasoconstriction.
By blocking endothelial ETB receptors, this compound can inhibit ET-1-induced vasodilation.[6] In some vascular beds, this can lead to a net increase in vasoconstriction, as the vasodilatory influence is removed, and the pressor effects of ET-1 via ETA receptors are unopposed.[2] In conscious rats, this compound completely inhibited the depressor (vasodilatory) response to ET-1 and the ETB-selective agonist sarafotoxin S6c, while not affecting the pressor response.[1]
Caption: this compound selectively blocks ETB receptors on endothelial and smooth muscle cells.
ET-1 Clearance
ETB receptors play a crucial role in the clearance of circulating ET-1 from the plasma.[6] By blocking these "scavenging" receptors, this compound can lead to a significant increase in the plasma concentration of ET-1.[1][5] This effect is an important consideration in in vivo studies, as elevated ET-1 levels can potentiate its effects on unblocked ETA receptors.
Caption: this compound inhibits ETB receptor-mediated clearance of circulating ET-1.
Cell Proliferation and Apoptosis
In certain cell types, such as melanoma cells, ETB receptor signaling has been implicated in promoting cell proliferation and inhibiting differentiation.[7] The selective ETB antagonist this compound has been shown to inhibit the growth of human melanoma cell lines in vitro and in vivo.[7] This anti-proliferative effect is often associated with an induction of differentiation and, in some cases, an increase in apoptosis.[7]
Caption: this compound blocks ETB-mediated pro-proliferative signals in melanoma cells.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of well-established experimental protocols.
Radioligand Binding Assays
These assays are used to determine the binding affinity (IC50) of this compound for ETA and ETB receptors.
-
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from endothelin receptors.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing either ETA (e.g., human neuroblastoma SK-N-MC cells) or ETB receptors (e.g., human Girardi heart cells).[2][4]
-
Incubation: The cell membranes are incubated with a constant concentration of a radiolabeled endothelin, typically ¹²⁵I-labeled ET-1.
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays (Isolated Tissue Bath)
These experiments assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced tissue responses, such as vasoconstriction.
-
Objective: To determine the potency of this compound as a functional antagonist in an isolated tissue preparation.
-
General Protocol:
-
Tissue Preparation: A blood vessel, such as the rabbit pulmonary artery, is isolated and cut into rings.[2][4]
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture, and maintained at a constant temperature.
-
Tension Measurement: The rings are connected to a force transducer to measure changes in isometric tension (contraction and relaxation).
-
Agonist Response: A cumulative concentration-response curve is generated for an ETB-selective agonist (e.g., BQ-3020) to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a defined period.
-
Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 value, a measure of antagonist potency.
-
Conclusion
This compound is a powerful research tool characterized by its potent and selective antagonism of the ETB receptor. Its mechanism of action involves the competitive blockade of ET-1 binding, leading to the inhibition of ETB-mediated signaling pathways involved in vascular tone regulation, ET-1 clearance, and cell proliferation. The detailed pharmacological data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working to understand the complex roles of the endothelin system and to explore the therapeutic potential of ETB receptor modulation.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ETB-mediated regulation of extracellular levels of endothelin-1 in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BQ-788: A Technical Guide to the Selective Endothelin B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BQ-788, a potent and highly selective antagonist of the endothelin B (ETB) receptor. Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, exerts its diverse physiological and pathological effects through two main receptor subtypes: ETA and ETB. While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, the ETB receptor plays a more complex role, including vasodilation via nitric oxide and prostacyclin release from endothelial cells, as well as clearance of circulating ET-1.[1][2] this compound, by selectively blocking the ETB receptor, has become an invaluable pharmacological tool for elucidating the specific functions of this receptor subtype in various physiological and pathophysiological processes, including cardiovascular regulation, cancer biology, and neuroinflammation. This document details the chemical properties, mechanism of action, and pharmacological data of this compound, along with detailed experimental protocols for its characterization and a visual representation of its associated signaling pathways.
Chemical and Pharmacological Properties of this compound
This compound, with the chemical name N-cis-2,6-dimethylpiperidine-1-carbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine sodium salt, is a synthetic peptide-like molecule.[3][4][5] Its structure confers high affinity and selectivity for the ETB receptor.
Quantitative Data: Binding Affinity and Selectivity
The selectivity of this compound for the ETB receptor over the ETA receptor is a key feature that enables the specific investigation of ETB-mediated effects. The following table summarizes the quantitative data on this compound's binding affinity and selectivity from various in vitro studies.
| Parameter | Cell Line/Tissue | Receptor Subtype | Value | Reference |
| IC50 | Human Girardi heart cells | ETB | 1.2 nM | [1][4][5][6] |
| IC50 | Human neuroblastoma SK-N-MC cells | ETA | 1300 nM | [1][4][5][6] |
| pA2 | Isolated rabbit pulmonary arteries | ETB | 8.4 | [1][4][5][6] |
Table 1: Summary of this compound Binding Affinity and Selectivity Data. This table clearly demonstrates the high potency and over 1000-fold selectivity of this compound for the ETB receptor compared to the ETA receptor.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the ETB receptor. By binding to the receptor, it prevents the endogenous ligand, ET-1, from activating downstream signaling cascades. The signaling pathways initiated by ETB receptor activation are cell-type specific and can have opposing physiological outcomes.
ETB Receptor Signaling in Endothelial Cells
In endothelial cells, the activation of ETB receptors by ET-1 primarily leads to vasodilation. This is a crucial counter-regulatory mechanism to the potent vasoconstriction mediated by ETA receptors on vascular smooth muscle cells. The signaling cascade involves the coupling of the ETB receptor to G-proteins, leading to the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, causing relaxation and vasodilation.
ETB Receptor Signaling in Melanoma Cells
In contrast to its role in endothelial cells, the ETB receptor is often overexpressed in melanoma cells and its activation is associated with tumor progression, including increased proliferation, migration, and survival. Blocking this pathway with this compound has been shown to inhibit melanoma cell growth and induce apoptosis. The downstream signaling in melanoma cells involves multiple pathways, including the activation of mitogen-activated protein kinase (MAPK) and other pro-survival signals.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay for ETB Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the ETB receptor.
Materials:
-
Membrane preparations from cells expressing human ETB receptors (e.g., human Girardi heart cells).
-
[¹²⁵I]-ET-1 (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine 50 µL of binding buffer, 50 µL of [¹²⁵I]-ET-1 (final concentration ~25 pM), and 50 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M).
-
Initiation: Add 100 µL of the membrane preparation (containing ~5-10 µg of protein) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1 (IC50 value) by non-linear regression analysis.
Vasoconstriction Assay in Isolated Rabbit Pulmonary Artery
This protocol details the procedure for assessing the antagonistic effect of this compound on ETB receptor-mediated vasoconstriction in isolated rabbit pulmonary artery rings.
Materials:
-
Male New Zealand White rabbits (2-3 kg).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
ETB-selective agonist (e.g., Sarafotoxin S6c).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
Procedure:
-
Tissue Preparation: Euthanize the rabbit and excise the main pulmonary artery. Clean the artery of adhering connective tissue and cut it into 3-4 mm wide rings.
-
Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas. Apply an optimal resting tension of approximately 2g.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes, replacing the bath solution every 15-20 minutes.
-
Viability Check: Contract the rings with 60 mM KCl to ensure tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Antagonism Protocol:
-
Pre-incubate the arterial rings with various concentrations of this compound (or vehicle control) for 30 minutes.
-
Generate a cumulative concentration-response curve for the ETB agonist (e.g., Sarafotoxin S6c, 10⁻¹⁰ to 10⁻⁶ M).
-
-
Data Analysis: Record the contractile responses as a percentage of the maximal KCl-induced contraction. Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound. Calculate the pA2 value for this compound using a Schild plot analysis to quantify its antagonist potency.
Melanoma Cell Proliferation Assay
This protocol describes an in vitro assay to evaluate the effect of this compound on the proliferation of human melanoma cells.
Materials:
-
Human melanoma cell line (e.g., A375).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
96-well cell culture plates.
-
Cell proliferation assay reagent (e.g., MTS or WST-1).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed melanoma cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%.
In Vivo Studies and Applications
In vivo studies have further established the role of ETB receptors and the utility of this compound in various disease models. For instance, in conscious rats, this compound has been shown to inhibit the depressor response to ET-1, which is mediated by ETB receptors.[1][6] Furthermore, in models of melanoma, systemic administration of this compound has been demonstrated to significantly slow tumor growth, highlighting its potential as an anti-cancer agent.
Conclusion
This compound is a powerful and selective pharmacological tool that has been instrumental in delineating the multifaceted roles of the endothelin B receptor. Its high affinity and selectivity make it an ideal probe for in vitro and in vivo investigations across various fields, from cardiovascular physiology to oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to further unravel the complexities of the endothelin system and explore its therapeutic potential.
References
- 1. Video: Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
endothelin B receptor function in cancer
An In-depth Technical Guide to Endothelin B Receptor (ETBR) Function in Cancer For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endothelin axis, comprising endothelin peptides and their receptors, is a critical signaling system that is frequently dysregulated in cancer. While the role of the Endothelin A Receptor (ETAR) in promoting tumorigenesis is well-established, the Endothelin B Receptor (ETBR or EDNRB) presents a more complex, context-dependent, and multifaceted function. This technical guide provides a comprehensive overview of the current understanding of ETBR's role in oncology, detailing its signaling pathways, its dichotomous functions in different malignancies, and its impact on tumor progression, angiogenesis, and immune evasion. This document includes summaries of quantitative data, detailed experimental protocols for studying ETBR, and visualizations of key molecular pathways and workflows to serve as a resource for researchers and drug development professionals in the field.
The Endothelin B Receptor and Its Signaling Pathways
The Endothelin B Receptor is a G protein-coupled receptor (GPCR) that binds with high affinity to all three endothelin isoforms (ET-1, ET-2, and ET-3).[1] Upon ligand binding, ETBR activates several downstream intracellular signaling cascades that are highly dependent on the cellular context.
Activation of ETBR initiates signaling through heterotrimeric G proteins, primarily Gαq/11 and Gαi.[1][2][3] These G proteins, in turn, modulate the activity of key effector enzymes and second messengers. The major signaling pathways downstream of ETBR in cancer include:
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: ETBR activation can stimulate PI3K, leading to the phosphorylation and activation of AKT.[4] This pathway is central to cell survival, proliferation, and inhibition of apoptosis. In some breast cancer cells, specific ETBR isoforms have been shown to regulate the phosphorylation of AKT1.[4]
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The ETBR can also signal through the Ras-Raf-MEK-ERK cascade.[5] Activation of this pathway is a potent driver of cell proliferation, differentiation, and invasion. In squamous cell carcinoma, ETBR signaling has been shown to promote cell growth through the MAP kinase pathway.[5]
-
cGMP-Protein Kinase G (PKG) Pathway: In prostate cancer, ETBR has been shown to exert a tumor-suppressive role by activating the cGMP-PKG pathway, which inhibits cell growth and migration.[6]
-
Vascular Endothelial Growth Factor (VEGF) Signaling: ETBR plays a significant role in angiogenesis by upregulating the expression of VEGF, often through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][7]
The Dichotomous Role of ETBR in Cancer
A remarkable feature of ETBR signaling is its dual, often contradictory, role in cancer progression, which is highly dependent on the specific cancer type and the cellular microenvironment.
Tumor-Promoting Functions
In several cancers, ETBR is overexpressed and its activation contributes to a more aggressive phenotype.
-
Melanoma: ETBR is highly expressed in melanoma and serves as a marker for disease progression.[8] It promotes the proliferation, migration, and survival of melanoma cells.[9][10] Inhibition of ETBR with the specific antagonist BQ788 has been shown to induce apoptosis, particularly in metastatic melanoma cells, and inhibit tumor growth in xenograft models.[8][10] Furthermore, ETBR signaling can confer resistance to MAPK pathway inhibitors in BRAF-mutated melanoma.
-
Glioblastoma: In glioblastoma stem cells (GSCs), an autocrine ET-3/ETBR signaling loop is essential for maintaining their survival, migration, and tumorigenic capacity.[2] High ETBR expression in glioblastoma correlates with reduced patient survival.[11] Blockade of ETBR in glioma cell lines induces apoptosis and reduces proliferation.[12]
-
Angiogenesis: Across multiple cancer types, including breast and ovarian cancer, ETBR activation on endothelial cells promotes tumor angiogenesis.[1][13] It directly stimulates endothelial cell survival and proliferation and indirectly acts by upregulating VEGF production.[1][7]
-
Immune Evasion: ETBR overexpression on tumor endothelium is associated with a lack of T-cell infiltration in ovarian cancer, leading to poor patient survival.[14] Mechanistically, ETBR signaling suppresses the expression of adhesion molecules like ICAM-1 on endothelial cells, creating a barrier that prevents T-cell homing to the tumor.[1][14]
Tumor-Suppressing Functions
Conversely, in certain contexts, ETBR signaling can inhibit cancer progression.
-
Prostate Cancer: In contrast to ETAR, which promotes prostate cancer growth, ETBR expression is often reduced or silenced in advanced prostate cancer, frequently via promoter hypermethylation.[6][15] Re-expression of ETBR in prostate cancer cells inhibits tumor growth, migration, and invasion by activating the cGMP-PKG pathway.[6]
-
Breast Cancer: The role of ETBR in breast cancer is complex and appears to be isoform-specific.[4][16] While one isoform (EDNRB-532) may promote cell viability, another (EDNRB-442) is implicated in inhibiting cancer cell invasion in response to ET-3.[4] Additionally, ETBR expression in the tumor stroma, rather than the cancer cells themselves, can inhibit breast cancer growth and metastasis.[3]
Quantitative Data on ETBR in Cancer
Quantitative analysis of ETBR expression and the effects of its inhibition provide crucial insights into its clinical relevance and therapeutic potential.
Table 1: Relative Expression of ETBR in Cancer Tissues
| Cancer Type | Comparison | Method | Finding | Reference |
|---|---|---|---|---|
| Oesophageal Squamous Cell Carcinoma | Cancer vs. Non-cancer tissue | qRT-PCR | ETBR mRNA expression was significantly higher in cancer tissues (p=0.036). | [17] |
| Glioblastoma (Grade IV) | High-grade vs. Low-grade gliomas | Immunohistochemistry | The number of ETBR-positive vessels was significantly higher in glioblastomas compared to lower-grade gliomas (p<0.05). | [18] |
| Breast Cancer | Basal subtype vs. Luminal subtype | TCGA Data Analysis | A non-significant trend of increased pAKT was observed in EDNRB-high basal breast cancer samples. | [4] |
| Ovarian Cancer | Tumors with vs. without TILs | Transcriptional Profiling | ETBR overexpression was associated with the absence of tumor-infiltrating lymphocytes (TILs). | [14] |
| Prostate Cancer | Advanced vs. Benign tissue | RT-PCR / Autoradiography | ETBR mRNA and binding sites were significantly reduced in advanced prostate cancer cell lines and metastatic tissue. |[19][20] |
Table 2: Effects of ETBR Antagonist (BQ788) on Cancer Cells
| Cell Line Type | Cancer Type | Treatment | Effect | Quantitative Change | Reference |
|---|---|---|---|---|---|
| SK-MEL-28, LN-met | Metastatic Melanoma | BQ788 | Induces apoptosis | Most effective in metastatic cells | [10] |
| SK-MEL-28 | Metastatic Melanoma | BQ788 | Upregulates VEGF expression | 65-fold increase in VEGF mRNA | [10] |
| SAS (lingual SCC) | Squamous Cell Carcinoma | BQ788 | Suppresses cell growth | Concentration-dependent inhibition | [5] |
| 1321-N1, U87 | Glioblastoma | BQ788, A192621 | Reduces cell viability and proliferation | Significant reduction in BrdU incorporation | [12] |
| Human Endothelium | - | BQ788 | Increases T-cell adhesion | Effect countered by ICAM-1 blockade |[14] |
Table 3: Correlation of ETBR Expression with Clinicopathological Features
| Cancer Type | Feature | Correlation | Significance | Reference |
|---|---|---|---|---|
| Oesophageal Squamous Cell Carcinoma | Overall Survival | High ETBR expression correlates with lower survival. | p=0.003 | [17] |
| Oesophageal Squamous Cell Carcinoma | Lymph Node Metastasis | High ETBR expression correlates with metastasis. | Significant association | [17] |
| Glioblastoma | Overall Survival | High ETBR expression correlates with shorter survival. | Significant inverse correlation | [11] |
| Ovarian Cancer | Patient Survival | ETBR overexpression correlates with shorter survival. | Significant correlation |[14] |
Key Experimental Protocols
Investigating the function of ETBR in cancer relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Protocol: siRNA-mediated Knockdown of EDNRB
This protocol describes the transient knockdown of the EDNRB gene in cultured cancer cells to study loss-of-function phenotypes.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection. Use antibiotic-free growth medium.
-
Preparation of siRNA-Lipid Complex:
-
Solution A: In a sterile microfuge tube, dilute 20-80 pmols of EDNRB-specific siRNA (and a non-targeting control siRNA in a separate tube) into 100 µL of serum-free medium (e.g., Opti-MEM™).
-
Solution B: In a separate tube, dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the medium from the cells and wash once with sterile PBS.
-
Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complex.
-
Overlay the 1 mL mixture onto the washed cells in each well.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 5-7 hours.
-
Post-Transfection: Add 1 mL of growth medium containing 2x the normal concentration of serum. Continue to incubate the cells.
-
Analysis: Harvest cells 24-72 hours post-transfection to assess knockdown efficiency and perform functional assays. Knockdown can be confirmed by qRT-PCR to measure EDNRB mRNA levels or Western blot to measure ETBR protein levels.[17]
Protocol: Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier in response to a chemoattractant, a key feature of metastasis.
-
Insert Preparation:
-
Rehydrate 8.0 µm pore size Transwell inserts by adding warm, serum-free medium to the inside and outside of the insert for 1-2 hours at 37°C.
-
Carefully remove the medium and coat the upper surface of the insert membrane with 50 µL of a diluted ECM solution (e.g., Matrigel®, diluted 1:3 in serum-free medium).
-
Incubate the inserts at 37°C for at least 1 hour to allow the ECM to solidify into a gel.
-
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay to increase their responsiveness to chemoattractants. Harvest cells using trypsin and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.
-
Assay Assembly:
-
Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.
-
Seed 1 x 10⁵ cells (in 200 µL of serum-free medium) into the upper chamber of the Matrigel-coated insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fix the inserts in 70% ethanol (B145695) or 4% paraformaldehyde for 15 minutes.
-
Stain the invaded cells on the lower surface of the membrane with 0.1% crystal violet for 10 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize and count the stained cells in multiple fields of view using a light microscope. The results are expressed as the average number of invaded cells per field.[8]
-
Protocol: Western Blot for Phosphorylated AKT and ERK
This protocol details the detection of activated (phosphorylated) signaling proteins p-AKT and p-ERK, which are downstream of ETBR.
-
Cell Lysis and Protein Quantification:
-
After experimental treatment (e.g., stimulation with ET-3 or inhibition with BQ788), place culture plates on ice and wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add 4x Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.
-
Incubate the membrane with a primary antibody specific for p-AKT (Ser473) or p-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies for total AKT, total ERK, and a loading control like GAPDH or β-actin.[4]
Therapeutic Implications and Future Directions
The context-dependent roles of ETBR in cancer present both challenges and opportunities for therapeutic development.
-
ETBR Antagonists: In cancers where ETBR acts as a tumor promoter, such as melanoma and glioblastoma, specific antagonists like BQ788 and A-192621 have shown promise in preclinical models by inhibiting growth and inducing apoptosis.[12]
-
Combination Therapies: Targeting ETBR may be most effective as part of a combination strategy. In BRAF-mutant melanoma, inhibiting ETBR signaling can overcome resistance to MAPK pathway inhibitors, suggesting a synergistic therapeutic approach.[7]
-
Immunotherapy: Given ETBR's role in creating an immune-suppressive tumor microenvironment, ETBR blockade could be used to enhance the efficacy of immunotherapies by increasing T-cell infiltration into tumors.[1][14]
-
Biomarker Development: The differential expression of ETBR and its isoforms in various cancers highlights its potential as a prognostic biomarker.[4][11][17] For instance, high ETBR expression on tumor vessels could predict poor response to immunotherapy.[14]
Future research should focus on further elucidating the molecular switches that determine whether ETBR signaling is tumor-promoting or suppressive. Investigating the specific roles of different ETBR isoforms and understanding its function within the complex tumor microenvironment will be crucial for designing effective and highly targeted therapies against the endothelin system in cancer.
References
- 1. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Inhibition of endothelin-B receptor signaling synergizes with MAPK pathway inhibitors in BRAF mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snapcyte.com [snapcyte.com]
- 9. clyte.tech [clyte.tech]
- 10. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 11. protocols.io [protocols.io]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. arigobio.com [arigobio.com]
- 14. cdn.origene.com [cdn.origene.com]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Effect of ethidium bromide intercalation on DNA radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
The BQ-788 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
BQ-788 is a potent and highly selective antagonist of the Endothelin-B (ETB) receptor, a G-protein coupled receptor integral to a multitude of physiological and pathological processes. By competitively inhibiting the binding of endothelin-1 (B181129) (ET-1) to the ETB receptor, this compound serves as a critical tool for elucidating the nuanced roles of the endothelin system. This technical guide provides an in-depth exploration of the this compound signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and experimental workflows. The information herein is intended to empower researchers in pharmacology, oncology, and cardiovascular biology to effectively utilize this compound as a research tool and to inform the development of novel therapeutics targeting the endothelin axis.
Introduction to this compound
This compound, with the chemical name N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a synthetic peptide that has been instrumental in differentiating the functions of the ETA and ETB receptor subtypes.[1][2] While ETA receptor activation is predominantly associated with vasoconstriction and cell proliferation, the ETB receptor exhibits a more complex and context-dependent signaling profile.[1][2] this compound's high selectivity for the ETB receptor allows for the precise investigation of its roles in vasodilation, clearance of circulating ET-1, and its emerging significance in cancer biology.[1][3]
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the ETB receptor.[1][2] This means that it binds to the receptor at the same site as the endogenous ligand, ET-1, but does not activate the receptor. By occupying the binding site, this compound prevents ET-1 from initiating the downstream signaling cascades. The blockade of the ETB receptor by this compound can lead to diverse physiological outcomes depending on the tissue and cellular context. For instance, in endothelial cells, this blockade can inhibit nitric oxide (NO) production, leading to vasoconstriction.[4] In contrast, in certain cancer cells, this compound can inhibit proliferation and induce apoptosis.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and functional potency across different experimental systems.
Table 1: Binding Affinity of this compound for Endothelin Receptors
| Receptor Subtype | Cell Line/Tissue | Radioligand | Parameter | Value | Reference(s) |
| ETB | Human Girardi heart cells | [¹²⁵I]-ET-1 | IC₅₀ | 1.2 nM | [1][2] |
| ETA | Human neuroblastoma SK-N-MC cells | [¹²⁵I]-ET-1 | IC₅₀ | 1300 nM | [1][2] |
| ETB | Human umbilical vein endothelial cells (HUVECs) | [¹²⁵I]-ET-1 | IC₅₀ | 2.4 nM | [3] |
| ETA | Human umbilical vein endothelial cells (HUVECs) | [¹²⁵I]-ET-1 | IC₅₀ | 1.4 µM | [3] |
| ETB | Human left ventricle | [¹²⁵I]-PD151242 | Kᵢ | 9.8 nM | [5] |
| ETA | Human left ventricle | [¹²⁵I]-PD151242 | Kᵢ | 1.01 µM | [5] |
| ETB | Rat left ventricle | [¹²⁵I]-PD151242 | Kᵢ | 31.0 nM | [5] |
| ETA | Rat left ventricle | [¹²⁵I]-PD151242 | Kᵢ | 1.39 µM | [5] |
| ETB | HEK293 cells overexpressing ETB receptor | [¹²⁵I]-ET-1 | IC₅₀ | 188.6 nM | [1] |
Table 2: Functional Potency of this compound
| Assay | Tissue/Cell Line | Agonist | Parameter | Value | Reference(s) |
| Vasoconstriction | Isolated rabbit pulmonary artery | ETB-selective agonist | pA₂ | 8.4 | [1][2] |
| Thromboxane (B8750289) A₂ release | Guinea pig perfused lung | Endothelin-1 (5 nM) | Inhibition | 70% at 5 nM this compound | [4] |
| Cell Viability | Human melanoma cell lines | - | Inhibition | Significant at 100 µM | [6] |
The this compound Signaling Pathway
Blockade of the ETB receptor by this compound modulates several critical downstream signaling pathways. The specific outcomes are highly dependent on the cell type and the physiological or pathological state.
Vascular Tone Regulation
In the vascular endothelium, ET-1 binding to the ETB receptor normally stimulates the production of nitric oxide (NO) via the activation of endothelial nitric oxide synthase (eNOS). This leads to vasodilation. This compound blocks this pathway, thereby inhibiting NO production and promoting vasoconstriction. This process is often mediated through the Gαq protein, leading to the activation of Phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium ([Ca²⁺]i) and activation of Protein Kinase C (PKC). The increased [Ca²⁺]i, along with the activation of the PI3K/Akt pathway, leads to the phosphorylation and activation of eNOS.
Cancer Cell Proliferation and Survival
In various cancer cell types, including melanoma and glioma, the ETB receptor has been implicated in promoting cell proliferation and survival. This compound has been shown to inhibit the growth of these cancer cells and induce apoptosis. The signaling pathways involved often include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. By blocking the ETB receptor, this compound can lead to the downregulation of these pro-survival pathways.
Caption: this compound Signaling Pathway Overview.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the ETB receptor using a competition binding assay.
Materials:
-
Cell membranes expressing the ETB receptor (e.g., from human Girardi heart cells or recombinant cell lines).
-
Radioligand: [¹²⁵I]-ET-1.
-
Unlabeled this compound.
-
Non-specific binding control: High concentration of unlabeled ET-1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of high concentration unlabeled ET-1 (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of [¹²⁵I]-ET-1 (at a concentration near its Kd).
-
100 µL of membrane preparation (containing a consistent amount of protein).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in wash buffer.
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Vasoconstriction Assay in Isolated Rabbit Pulmonary Artery
This protocol measures the functional antagonism of this compound on ETB receptor-mediated vasoconstriction.[1][2]
Materials:
-
Male New Zealand White rabbits.
-
Krebs-Henseleit solution.
-
ETB-selective agonist (e.g., Sarafotoxin S6c).
-
This compound.
-
Organ bath setup with force transducers.
Procedure:
-
Isolate the main pulmonary artery from a euthanized rabbit and cut it into rings (3-4 mm in width).
-
Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate under a resting tension of 2g for at least 60 minutes, with solution changes every 15 minutes.
-
Construct a cumulative concentration-response curve for the ETB agonist.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a specific concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Construct a second cumulative concentration-response curve for the ETB agonist in the presence of this compound.
-
Repeat steps 5-7 with increasing concentrations of this compound.
-
Analyze the data by comparing the EC₅₀ values of the agonist in the absence and presence of the antagonist to determine the pA₂ value, which is a measure of the antagonist's potency.
Cell Viability/Proliferation Assay (MTT/BrdU)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells (e.g., human melanoma cell lines).[6]
Materials:
-
Human melanoma cell lines (e.g., SK-MEL-28).
-
Complete cell culture medium.
-
This compound.
-
MTT reagent or BrdU labeling reagent and detection kit.
-
96-well cell culture plates.
-
Microplate reader.
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Procedure (BrdU Assay):
-
Follow steps 1 and 2 of the MTT assay protocol.
-
During the last few hours of the treatment period, add BrdU labeling solution to each well and incubate.
-
Fix the cells and denature the DNA according to the manufacturer's protocol.
-
Add the anti-BrdU antibody conjugated to a peroxidase.
-
Add the substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
Western Blot Analysis of MAPK and Akt Signaling
This protocol is for detecting changes in the phosphorylation status of key signaling proteins (ERK and Akt) in response to this compound treatment.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Culture cells to 70-80% confluency and then treat with this compound at various concentrations and for different time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Caption: Western Blot Analysis Workflow.
In Vivo Tumor Xenograft Model
This protocol describes how to evaluate the anti-tumor efficacy of this compound in a nude mouse xenograft model.[6]
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Human cancer cell line (e.g., A375 melanoma).
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. Administer vehicle to the control group.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Conclusion
This compound is an indispensable pharmacological tool for dissecting the complex signaling pathways mediated by the ETB receptor. Its high selectivity enables researchers to probe the specific contributions of this receptor to a wide array of physiological and pathological conditions, from cardiovascular regulation to cancer progression. This technical guide has provided a comprehensive overview of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. By leveraging this information, researchers can design and execute robust experiments to further unravel the intricacies of the endothelin system and to accelerate the development of targeted therapies.
References
- 1. Validation of Endothelin B Receptor Antibodies Reveals Two Distinct Receptor-related Bands on Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 3. ETB-mediated regulation of extracellular levels of endothelin-1 in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Block of endothelin-1-induced release of thromboxane A2 from the guinea pig lung and nitric oxide from the rabbit kidney by a selective ETB receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BQ-788: A Selective Endothelin Receptor B Antagonist for Melanoma Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma remains a significant clinical challenge, necessitating the exploration of novel therapeutic avenues. The endothelin receptor B (ETRB), overexpressed in a majority of human melanomas, has emerged as a promising therapeutic target. Activation of the ETRB pathway is implicated in promoting melanoma cell proliferation and inhibiting differentiation, hallmarks of malignant transformation.[1][2][3] BQ-788, a selective ETRB antagonist, has demonstrated potent anti-melanoma activity in preclinical and early clinical studies, positioning it as a valuable tool for melanoma research and a potential candidate for future therapeutic strategies. This guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of key quantitative findings.
Mechanism of Action
This compound is a potent and highly selective antagonist of the endothelin receptor B (ETRB).[3] In the context of melanoma, the endothelin axis, particularly the interaction of endothelin-1 (B181129) (ET-1) with ETRB, plays a crucial role in tumor progression. By binding to and blocking the ETRB, this compound disrupts the downstream signaling pathways that promote melanoma cell survival, proliferation, and invasion.[4][5]
The primary mechanism of action of this compound in melanoma involves the induction of apoptosis (programmed cell death).[4][5] Studies have shown that this compound treatment leads to a reduction in the expression of key survival factors, including BCL-2A1, and the DNA repair factor poly(ADP-ribose) polymerase 3 (PARP3).[4][5] This disruption of pro-survival signaling is more pronounced in metastatic melanoma cells, suggesting that the dependence on ETRB signaling increases with tumor progression.[4][5]
Interestingly, while inhibiting tumor growth, this compound has also been observed to induce the expression of Vascular Endothelial Growth Factor (VEGF) and enhance angiogenesis in vivo.[4] This seemingly paradoxical effect is accompanied by the repression of the angiogenic suppressor gravin.[4][6] The pro-angiogenic effect appears to be independent of the endothelin receptor A (ETRA).[4]
Signaling Pathway
The signaling pathway affected by this compound in melanoma centers on the inhibition of the ETRB. This leads to a cascade of downstream effects culminating in reduced cell viability and tumor growth.
This compound Signaling Pathway in Melanoma.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in melanoma.
Table 1: In Vitro Efficacy of this compound on Melanoma Cell Lines
| Cell Line | Origin | This compound Concentration | Duration of Treatment | Effect | Reference |
| A375 | Human Melanoma | 75 µM | 4 days | Inhibition of cell growth | [7] |
| Various (7 lines) | Human Melanoma | 100 µM | 4 days | Significant loss in the number of viable cells | [3] |
| Primary Melanoma | Human | Not Specified | 7 days | ~12% cell death | [4] |
| Cutaneous Metastasis | Human | Not Specified | 7 days | ~45% reduction in viability | [4] |
| Lymph Node Metastasis | Human | Not Specified | 7 days | ~96% reduction in viability | [4] |
Table 2: In Vivo Efficacy of this compound in a Nude Mouse Model
| Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| Intratumor Injection | Daily injections | 9 days | Inhibition of melanoma tumor growth | [3] |
| Systemic (i.p.) | Daily injections | Not specified | Significant slowing of tumor growth; complete growth arrest in 50% of mice | [2][3] |
Table 3: First-in-Human Proof-of-Concept Study
| Patient Group | Dosage | Treatment Duration | Key Observations | Reference |
| 3 patients | Single intralesional 3 mg | 3-7 days | Decreased EDNRB and Ki67 expression in some patients. | [8][9][10] |
| 1 patient | Cumulative 8 mg (4 x 2.0 mg) | 4 days | Increased blood vessels and lymphocytes. | [8][9][10] |
| 1 patient | Cumulative 10 mg (3 x 3.3 mg) | 14 days | Inhibition of lesion growth. | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the study of this compound for melanoma.
In Vitro Cell Viability and Growth Assays
Objective: To assess the effect of this compound on the proliferation and viability of melanoma cells in culture.
Methodology:
-
Cell Culture: Human melanoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound (e.g., up to 100 µM) or a vehicle control.[3]
-
Incubation: Cells are incubated for a specified period (e.g., 4 to 7 days).[3][4]
-
Viability Assessment: Cell viability is quantified using a colorimetric assay such as the MTS assay, which measures the metabolic activity of viable cells.[3] The absorbance is read using a plate reader, and the results are expressed as a percentage of the vehicle-treated control.
In Vitro Cell Viability Experimental Workflow.
In Vivo Tumor Growth Studies in Nude Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Human melanoma cells (e.g., A375) are injected subcutaneously into the flanks of nude mice.[3] Alternatively, tumor fragments from established tumors can be implanted.[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~4 mm in diameter).[3]
-
Treatment Administration:
-
Tumor Measurement: Tumor volume is measured regularly (e.g., daily) using calipers.
-
Histological Analysis: At the end of the experiment, tumors are excised for histological examination to assess for apoptosis (e.g., TUNEL staining) and angiogenesis (e.g., CD31 staining).[3]
References
- 1. pnas.org [pnas.org]
- 2. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Endothelin receptor B inhibition triggers apoptosis and enhances angiogenesis in melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
BQ-788: A Technical Guide to its Application in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BQ-788 is a potent and highly selective competitive antagonist of the endothelin B (ETB) receptor. Its utility as a research tool has been instrumental in elucidating the complex role of the endothelin system in cardiovascular physiology and pathophysiology. This document provides a comprehensive overview of this compound, including its mechanism of action, its effects in various preclinical cardiovascular disease models, and detailed experimental protocols. The quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its application.
Core Mechanism of Action
This compound, chemically identified as N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, exerts its effects by selectively blocking the ETB receptor subtype.[1][2] The endothelin system comprises two primary receptor subtypes, ETA and ETB, which are activated by the potent vasoconstrictor peptide endothelin-1 (B181129) (ET-1).
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.[3]
-
ETB Receptors: These receptors have a more complex and dual role. They are found on vascular smooth muscle cells, where they can mediate vasoconstriction.[4] However, they are also prominently expressed on endothelial cells, where their activation by ET-1 stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin, leading to vasorelaxation.[5][6] Furthermore, ETB receptors are involved in the clearance of circulating ET-1.[7][8]
This compound's high selectivity for the ETB receptor allows researchers to dissect these multifaceted functions. In vitro studies have demonstrated that this compound potently inhibits the binding of 125I-labeled ET-1 to ETB receptors with an IC50 of 1.2 nM, while showing significantly lower affinity for ETA receptors (IC50 of 1300 nM).[2][7] This selectivity makes it an invaluable tool for investigating the specific contributions of the ETB receptor in various physiological and pathological states.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its in vivo application.
References
- 1. Novel antagonist of endothelin ETB1 and ETB2 receptors, this compound: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin B receptors located on the endothelium provide cardiovascular protection in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The interaction of endothelin receptor responses in the isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of ET(B) receptors in local clearance of endothelin-1 in rat heart: studies with the antagonists PD 155080 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-788 in Traumatic Brain Injury Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endothelin ETB receptor antagonist, BQ-788, and its application in preclinical traumatic brain injury (TBI) studies. This document consolidates key findings on its mechanism of action, summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to this compound and its Role in TBI
Traumatic brain injury is a complex pathological condition often leading to devastating secondary injuries, including blood-brain barrier (BBB) disruption, cerebral edema, and neuroinflammation.[1] Emerging research has identified the endothelin (ET) system, particularly the endothelin B (ETB) receptor, as a key player in the progression of these secondary injuries. Following TBI, the expression of ET-1 and ETB receptors is significantly increased, primarily in reactive astrocytes.[1] The activation of these astrocytic ETB receptors triggers a cascade of detrimental events, including the production of factors that increase vascular permeability.[2]
This compound is a potent and selective ETB receptor antagonist that has shown considerable promise in preclinical TBI models.[1][3] By blocking the ETB receptor, this compound has been demonstrated to mitigate TBI-induced BBB disruption, reduce brain edema, and suppress the expression of inflammatory and vascular permeability-inducing factors.[1][3] This guide will delve into the technical details of utilizing this compound as a research tool in TBI studies.
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects in TBI primarily by antagonizing the ETB receptor on reactive astrocytes. This blockade disrupts a signaling cascade that would otherwise lead to the breakdown of the BBB and neuroinflammation.
The ETB Receptor Signaling Pathway in TBI
Following a traumatic insult to the brain, astrocytes become reactive and upregulate the expression of ETB receptors.[1] The binding of endothelin-1 (B181129) (ET-1) to these receptors initiates a downstream signaling cascade. Activation of the astrocytic ETB receptor is linked to Gq-type proteins, leading to increased intracellular Ca2+ and the activation of Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK) pathways.[4] This signaling cascade stimulates the production and release of detrimental factors such as Vascular Endothelial Growth Factor-A (VEGF-A) and Matrix Metalloproteinase-9 (MMP-9).[2][5]
-
VEGF-A: This potent vascular permeability factor contributes to the breakdown of the BBB by downregulating the expression of tight junction proteins like claudin-5 in endothelial cells.[3]
-
MMP-9: This enzyme degrades components of the extracellular matrix and tight junction proteins, further compromising the integrity of the BBB.[5]
By blocking the ETB receptor, this compound inhibits this signaling pathway, thereby reducing the production of VEGF-A and MMP-9 and preserving BBB function.[1][3]
The Angiopoietin-1/Tie-2 Signaling Pathway
In addition to inhibiting detrimental pathways, this compound has been shown to potentiate a protective signaling pathway involving Angiopoietin-1 (Ang-1) and its receptor Tie-2.[6] The Ang-1/Tie-2 signaling pathway is crucial for maintaining vascular stability and integrity. This compound administration following TBI has been associated with increased production of Ang-1 and phosphorylation of Tie-2.[6] This activation of the Ang-1/Tie-2 pathway is thought to contribute to the recovery of BBB function.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies investigating the effects of this compound in animal models of TBI.
Table 1: Effects of this compound on TBI-Induced Pathologies
| Parameter | TBI Model | Animal Model | This compound Treatment | Outcome | Reference |
| BBB Disruption | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Promoted recovery of Evans blue extravasation | [1] |
| Brain Edema | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Promoted recovery from brain edema | [1] |
| Reactive Astrocytes | Stab Wound Injury | Rat | 23 nmol/day, i.c.v. | Attenuated the increase in GFAP(+) and Vimentin(+) cells | [1] |
Table 2: Effects of this compound on Key Signaling Molecules in TBI
| Molecule | TBI Model | Animal Model | This compound Treatment | Effect | Reference |
| Angiopoietin-1 | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Increased production | [6] |
| Tie-2 | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Increased phosphorylation | [6] |
| VEGF-A | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Reversed FPI-induced increase in production | [1] |
| MMP-9 | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Reversed FPI-induced increase in production | [1] |
| Claudin-5 | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Reversed FPI-induced reduction | [1] |
| Occludin | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Reversed FPI-induced reduction | [1] |
| Zonula Occludens-1 (ZO-1) | Fluid Percussion Injury (FPI) | Mouse | 15 nmol/day, i.c.v. | Reversed FPI-induced reduction | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound for TBI.
Fluid Percussion Injury (FPI) Mouse Model
The FPI model is a widely used and well-characterized method for inducing a clinically relevant TBI in rodents.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and mount it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the desired brain region (e.g., parietal cortex) to expose the dura mater.
-
Injury Induction: Securely attach a fluid-filled injury cap to the craniotomy site. A pendulum is released to strike a piston, generating a fluid pressure pulse that is transmitted to the dural surface, causing brain injury. The severity of the injury can be modulated by adjusting the pressure of the fluid pulse.
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring.
This compound Administration
In many preclinical studies, this compound is administered via intracerebroventricular (i.c.v.) injection to bypass the BBB and directly target the central nervous system.
-
Cannula Implantation: Prior to or at the time of TBI induction, stereotaxically implant a guide cannula into a lateral ventricle of the mouse brain.
-
Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).
-
Infusion: At the desired time points post-TBI, infuse the this compound solution through the implanted cannula using a microinfusion pump. A common dosage is 15 nmol/day.[1]
Evaluation of Blood-Brain Barrier Permeability (Evans Blue Extravasation Assay)
This assay is a standard method to quantify BBB disruption.
-
Dye Injection: Inject a solution of Evans blue dye (e.g., 2% in saline) intravenously into the mouse. The dye binds to serum albumin.
-
Circulation: Allow the dye to circulate for a specified period (e.g., 1-2 hours).
-
Perfusion: Transcardially perfuse the animal with saline to remove the dye from the vasculature.
-
Tissue Collection and Extraction: Harvest the brain tissue, weigh it, and homogenize it in a suitable solvent (e.g., formamide (B127407) or trichloroacetic acid) to extract the extravasated dye.
-
Quantification: Centrifuge the homogenate and measure the absorbance or fluorescence of the supernatant using a spectrophotometer or fluorometer. The amount of Evans blue in the brain parenchyma is proportional to the degree of BBB permeability.
Western Blotting for Tight Junction Proteins
This technique is used to quantify the expression levels of key tight junction proteins.
-
Protein Extraction: Homogenize brain tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for claudin-5, occludin, or ZO-1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry
This method is used to visualize the localization and expression of proteins within the brain tissue.
-
Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Harvest the brain, post-fix, and cryoprotect it in sucrose. Section the brain using a cryostat or vibratome.
-
Staining:
-
Permeabilize the tissue sections and block non-specific binding sites.
-
Incubate with primary antibodies against the proteins of interest (e.g., GFAP for reactive astrocytes, VEGF-A, MMP-9).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with a nuclear marker such as DAPI.
-
-
Imaging and Analysis: Mount the sections on slides and visualize them using a fluorescence or confocal microscope. The intensity and distribution of the fluorescent signal can be qualitatively and quantitatively analyzed.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of the endothelin system, particularly the ETB receptor, in the pathophysiology of traumatic brain injury. Its selective antagonism of the ETB receptor on reactive astrocytes offers a targeted approach to mitigate secondary injury cascades, including blood-brain barrier disruption and neuroinflammation. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of ETB receptor antagonism in TBI. The consistent findings across multiple preclinical studies underscore the promise of this target for the development of novel neuroprotective strategies.
References
- 1. Delayed Administration of BQ788, an ETB Antagonist, after Experimental Traumatic Brain Injury Promotes Recovery of Blood-Brain Barrier Function and a Reduction of Cerebral Edema in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Astrocytic Endothelin ETB Receptor in Traumatic Brain Injury [mdpi.com]
- 3. [The Endothelin ETB Receptor Antagonist BQ788 Protects against Brain Edema after Fluid Percussion Injury by Decreasing Vascular Endothelial Growth Factor-A Expression in Mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin ETB Receptor-Mediated Astrocytic Activation: Pathological Roles in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Angiopoietin-1/Tie-2 signal after focal traumatic brain injury is potentiated by BQ788, an ETB receptor antagonist, in the mouse cerebrum: Involvement in recovery of blood-brain barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Function of BQ-788
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2] This peptide-like compound has been instrumental in elucidating the physiological and pathophysiological roles of the ETB receptor in various systems. Its high affinity and selectivity make it a valuable pharmacological tool for in vitro and in vivo studies. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of this compound, along with detailed insights into the experimental protocols used for its characterization and the signaling pathways it modulates.
Chemical Structure and Properties
This compound is a synthetic cyclic peptide derivative. Its systematic IUPAC name is N-[(cis-2,6-Dimethyl-1-piperidinyl)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-D-norleucine.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[(cis-2,6-Dimethyl-1-piperidinyl)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-D-norleucine | [3] |
| CAS Number | 156161-89-6 | [2] |
| Molecular Formula | C34H50N5NaO7 | |
| Molecular Weight | 663.79 g/mol | |
| SMILES | CCCC--INVALID-LINK--N(C(=O)--INVALID-LINK--N)C(=O)--INVALID-LINK--NC(=O)N3--INVALID-LINK--CCC[C@@H]3C.[Na+] | |
| InChI Key | QCVIFBRTTLMEOV-FUKQNADPSA-M | |
| Appearance | White to off-white solid |
Pharmacological Profile
This compound is a competitive antagonist of the ETB receptor. Its pharmacological activity has been characterized through various in vitro and in vivo assays, demonstrating its high affinity and selectivity for the ETB receptor over the ETA receptor.
Binding Affinity and Selectivity
The binding affinity of this compound to endothelin receptors is typically determined using radioligand binding assays. These assays measure the displacement of a radiolabeled endothelin peptide (e.g., [¹²⁵I]-ET-1) from the receptor by increasing concentrations of the unlabeled antagonist.
Table 2: Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Cell Line/Tissue | Value | Reference |
| IC50 | ETB | Human Girardi heart cells | 1.2 nM | [1][2] |
| IC50 | ETA | Human neuroblastoma SK-N-MC cells | 1300 nM | [1][2] |
| Selectivity Ratio (ETA/ETB) | - | - | >1000-fold | [2] |
Functional Antagonism
The functional antagonist activity of this compound is assessed by its ability to inhibit the physiological responses mediated by ETB receptor activation. Common functional assays include vasoconstriction/vasorelaxation studies in isolated tissues and measurement of intracellular calcium mobilization.
Table 3: Functional Antagonist Activity of this compound
| Assay | Agonist | Tissue/Cell Line | Parameter | Value | Reference |
| Vasoconstriction | BQ-3020 (ETB selective) | Isolated rabbit pulmonary artery | pA2 | 8.4 | [1][2] |
| Vasorelaxation | ET-3 | Rat aorta (with endothelium) | EC50 | 3 µM | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to the ETB receptor, thereby preventing the binding of endogenous endothelin peptides (ET-1, ET-2, and ET-3). The ETB receptor is a G-protein coupled receptor (GPCR) that, upon activation, can trigger multiple intracellular signaling cascades. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Below is a diagram illustrating the endothelin signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The characterization of this compound involves several key in vitro and in vivo experimental protocols. Detailed methodologies are crucial for the accurate assessment of its pharmacological properties.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (IC50) of this compound for endothelin receptors.
Materials:
-
Membrane preparations from cells expressing ETA or ETB receptors (e.g., human Girardi heart cells for ETB, SK-N-MC cells for ETA).
-
Radioligand: [¹²⁵I]-Endothelin-1.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add membrane preparation, [¹²⁵I]-ET-1 (final concentration ~25 pM), and varying concentrations of this compound or buffer (for total binding).
-
For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Incubate at 25°C for 2 hours.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding curve.
Isolated Tissue Vasoconstriction/Vasorelaxation Assay
This functional assay measures the ability of this compound to antagonize the contractile or relaxing effects of ETB receptor agonists on isolated blood vessels.
Materials:
-
Rabbit pulmonary artery or rat aorta.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
ETB receptor agonist (e.g., BQ-3020 or ET-3).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Isolate the blood vessel and cut it into rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve for the ETB agonist.
-
Wash the tissue and incubate with this compound for a defined period (e.g., 30-60 minutes).
-
Construct a second concentration-response curve for the agonist in the presence of this compound.
-
Calculate the pA2 value from the Schild plot to quantify the antagonist potency.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by ETB receptor agonists.
Materials:
-
Cells expressing ETB receptors (e.g., human Girardi heart cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ETB receptor agonist (e.g., ET-1 or sarafotoxin S6c).
-
This compound.
-
Fluorescence plate reader or microscope.
Procedure:
-
Culture the cells on coverslips or in a 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with this compound or vehicle.
-
Stimulate the cells with the ETB agonist.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Quantify the inhibitory effect of this compound on the agonist-induced calcium response.
Conclusion
This compound is a cornerstone pharmacological tool for investigating the multifaceted roles of the endothelin B receptor. Its high potency and selectivity, as determined by rigorous in vitro and in vivo characterization, have enabled significant advancements in our understanding of endothelin signaling in health and disease. The detailed methodologies and established pharmacological profile of this compound provide a solid foundation for its continued use in preclinical research and drug development.
References
BQ-788 Target Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity of BQ-788, a potent and selective antagonist of the endothelin B (ETB) receptor. This document details the quantitative binding data, experimental methodologies, and signaling pathways associated with this compound, serving as a valuable resource for researchers in pharmacology and drug development.
Core Target and Mechanism of Action
This compound, chemically identified as N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a highly selective competitive antagonist of the endothelin B (ETB) receptor.[1] Its primary mechanism of action involves binding to the ETB receptor, thereby preventing the binding of its endogenous ligand, endothelin-1 (B181129) (ET-1), and subsequent activation of downstream signaling pathways. This blockade of ETB receptor signaling has been shown to inhibit various physiological processes, including vasoconstriction, cell proliferation, and bronchoconstriction.[1]
Quantitative Binding Affinity and Selectivity
The selectivity of this compound for the ETB receptor over the ETA receptor has been quantified through radioligand binding assays. These studies demonstrate a significantly higher affinity of this compound for the ETB receptor.
| Parameter | ETB Receptor | ETA Receptor | Selectivity (ETA/ETB) | Cell Line/Tissue | Reference |
| IC50 | 1.2 nM | 1300 nM | ~1083-fold | Human Girardi heart cells (ETB) / SK-N-MC cells (ETA) | [1] |
| Ki | ~2.4 nM | - | - | Cells expressing ETB receptor | [2] |
| KD | 9.8 ± 1.3 nM | 1.01 ± 0.20 µM | ~103-fold | Human left ventricle | [3] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the methodology used to determine the binding affinity (IC50) of this compound for the ETB and ETA receptors.
1. Cell Culture and Membrane Preparation:
-
Human Girardi Heart Cells (for ETB receptor):
-
Note: A specific, publicly available, detailed protocol for the culture of this historical cell line is limited. The following is a general protocol for primary human cardiac cell culture which can be adapted.
-
Isolate epicardial cells from human heart tissue specimens.[4][5][6]
-
Culture cells in a 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM low-glucose) and Medium 199, supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042).[4][5]
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
SK-N-MC Human Neuroblastoma Cells (for ETA receptor):
-
Culture SK-N-MC cells in Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[2]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[2]
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[2]
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
2. Binding Assay:
-
Materials:
-
Radioligand: [¹²⁵I]-ET-1
-
Unlabeled Ligand: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[2]
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein), a fixed concentration of [¹²⁵I]-ET-1 (near its Kd), and varying concentrations of unlabeled this compound.[7]
-
For total binding, omit the unlabeled this compound.
-
For non-specific binding, include a high concentration of unlabeled ET-1.[2]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.[7]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Vasoconstriction Assay in Isolated Rabbit Pulmonary Artery
This ex vivo assay assesses the functional antagonism of this compound on ETB receptor-mediated vasoconstriction.[1]
1. Tissue Preparation:
-
Euthanize a rabbit and carefully excise the pulmonary artery.
-
Place the artery in ice-cold Krebs-Henseleit solution.
-
Remove adhering connective and adipose tissue and cut the artery into rings of 3-4 mm in length.
2. Experimental Setup:
-
Mount each arterial ring in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.
-
Apply a resting tension and allow the tissue to equilibrate.
3. Experimental Protocol:
-
Induce a contractile response by adding an ETB-selective agonist (e.g., sarafotoxin S6c).
-
Once a stable contraction is achieved, add increasing concentrations of this compound to the bath.
-
Record the relaxation of the arterial ring in response to this compound.
-
To determine competitive antagonism, perform a concentration-response curve for the ETB agonist in the absence and presence of a fixed concentration of this compound. A rightward shift in the concentration-response curve without a change in the maximum response is indicative of competitive antagonism.
Cell Proliferation Assay in Human Melanoma Cells
This in vitro assay evaluates the effect of this compound on the proliferation of cancer cells that endogenously express ETB receptors.[8][9]
1. Cell Culture:
-
Culture human melanoma cell lines (e.g., A375, RPMI 7951) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[8]
2. Assay Protocol:
-
Seed the melanoma cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.[8]
-
Incubate the cells for a specified period (e.g., 4 days).[8]
-
Assess cell viability and proliferation using a suitable method, such as the MTS assay.[8] The MTS reagent is converted to a colored formazan (B1609692) product by viable, metabolically active cells.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
3. Data Analysis:
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
Endothelin B Receptor Signaling Pathway
Upon activation by ET-1, the ETB receptor, a G-protein coupled receptor (GPCR), can initiate several intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction and cell proliferation. This compound acts by blocking the initial binding of ET-1 to the ETB receptor, thereby inhibiting the entire downstream signaling cascade.
Caption: this compound blocks ET-1 binding to the ETB receptor, inhibiting downstream signaling.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a radioligand competition binding assay to determine the inhibitory constant of a test compound like this compound.
Caption: Workflow for determining this compound binding affinity via radioligand assay.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Isolation and Culture of Primary Epicardial Cells Derived from Human Adult and Fetal Heart Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Isolation and Culture of Primary Epicardial Cells Derived from Human Adult and Fetal Heart Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of BQ-788: A Technical Guide to the Selective Endothelin B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for BQ-788, a potent and highly selective antagonist of the endothelin B (ETB) receptor. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows.
Core Compound Characteristics
This compound, with the chemical name N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a peptide-based antagonist that has been instrumental in elucidating the physiological and pathophysiological roles of the ETB receptor. Its high selectivity allows for the specific investigation of ETB receptor-mediated signaling pathways, distinguishing them from those activated by the ETA receptor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies involving this compound, providing a comparative view of its pharmacological profile across different experimental systems.
Table 1: In Vitro Receptor Binding Affinity
| Ligand | Receptor Subtype | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | ETB | Human Girrardi heart cells | Radioligand Binding ([¹²⁵I]-ET-1) | 1.2 | [1] |
| This compound | ETA | Human neuroblastoma SK-N-MC cells | Radioligand Binding ([¹²⁵I]-ET-1) | 1300 | [1] |
Table 2: In Vitro Functional Antagonism
| Assay | Agonist | Tissue/Cell Line | Parameter | Value | Reference |
| Vasoconstriction | BQ-3020 (ETB agonist) | Isolated rabbit pulmonary arteries | pA2 | 8.4 | [1] |
| Relaxation | Endothelin-3 | Rat aorta (endothelium-dependent) | EC50 (µM) | 3 | [2] |
Table 3: In Vivo Pharmacological Effects
| Animal Model | Condition | Administration Route & Dose | Effect | Magnitude of Effect | Reference |
| Conscious Rats | - | i.v. infusion, 3 mg/kg/h | Inhibition of ET-1 induced depressor response | Complete inhibition | [1] |
| Dahl Salt-Sensitive Hypertensive Rats | Hypertension | i.v. infusion, 3 mg/kg/h | Increase in blood pressure | ~20 mm Hg increase | [1] |
| Nude Mice | Human Melanoma Xenograft | Systemic administration | Inhibition of tumor growth | Significant slowing, complete arrest in 50% | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the preclinical evaluation of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for endothelin receptors.
Materials:
-
Membrane preparations from cells expressing ETA or ETB receptors (e.g., human neuroblastoma SK-N-MC cells for ETA and human Girrardi heart cells for ETB).
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Gamma counter.
Procedure:
-
Incubate cell membranes (20-50 µg of protein) with a fixed concentration of [¹²⁵I]-ET-1 (e.g., 25 pM) in the binding buffer.
-
Add increasing concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M) to compete for binding.
-
For non-specific binding determination, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Aortic Ring Vasoconstriction Assay
Objective: To assess the functional antagonist activity of this compound on vascular smooth muscle contraction.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat or rabbit).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂).
-
ETB receptor agonist (e.g., BQ-3020 or sarafotoxin S6c).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Euthanize the animal and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g) and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
To assess antagonist activity, pre-incubate the aortic rings with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve for the ETB agonist in the absence and presence of this compound.
-
Record the isometric tension generated at each agonist concentration.
-
Construct dose-response curves and perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Cell Viability (MTS) Assay
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Phenazine methosulfate (PMS) solution.
-
Microplate reader.
Procedure:
-
Seed melanoma cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle control.[5]
-
Incubate the plates for a specified period (e.g., 4 days).[5]
-
Add a mixture of MTS and PMS solution to each well and incubate at 37°C for 1-4 hours, or until a color change is apparent.[6]
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Melanoma Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human melanoma cells (e.g., A375).
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium for injection.
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of human melanoma cells (e.g., 2 x 10⁶ cells in 0.2 mL PBS) into the flank of each mouse.[7]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control systemically (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: this compound antagonizes ETB receptor signaling, inhibiting cell proliferation.
Caption: Workflow for assessing melanoma cell viability after this compound treatment.
Caption: Experimental workflow for the in vivo evaluation of this compound in a melanoma xenograft model.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antagonist of endothelin ETB1 and ETB2 receptors, this compound: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
BQ-788: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 is a potent and highly selective competitive antagonist of the Endothelin B (ETB) receptor.[1][2][3][4] The endothelin system plays a crucial role in various physiological processes, including vasoconstriction, cell proliferation, and migration. The ETB receptor, upon activation by its ligand endothelin-1 (B181129) (ET-1), triggers downstream signaling cascades that can influence cell survival and motility. Consequently, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the ETB receptor in cellular processes and is being explored for its therapeutic potential, particularly in oncology.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, focusing on key assays to assess its effects on cell viability, migration, and the underlying signaling pathways.
Mechanism of Action
This compound selectively binds to the ETB receptor, preventing the binding of endogenous ligands like ET-1. This blockade inhibits the activation of downstream signaling pathways, which can vary depending on the cell type but often involve G-protein-coupled cascades. Key pathways modulated by ETB receptor activation include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. By inhibiting these pathways, this compound can impede cell proliferation, induce apoptosis, and reduce cell migration in various cell types, including melanoma and glioma cells.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from various in vitro studies.
| Parameter | Cell Line | Value | Reference(s) |
| IC50 | Human Girardi heart cells (ETB Receptor) | 1.2 nM | [2][3][4] |
| Human neuroblastoma SK-N-MC cells (ETA Receptor) | 1300 nM | [3][4] | |
| Concentration for Viability Assay | Human melanoma cell lines | 100 µM | [5] |
| Treatment Duration | Human melanoma cell lines (in vitro) | 4 days | [5] |
Signaling Pathway
The binding of endothelin-1 (ET-1) to the Endothelin B (ETB) receptor initiates a cascade of intracellular events. This compound acts as an antagonist at the ETB receptor, blocking these downstream signals.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent or suspension cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete medium. Seed 1,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.
-
For suspension cells, seed at a density of 5,000-50,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator. A 4-day incubation has been reported for melanoma cell lines.[5]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the effect of this compound on the migratory capacity of cells towards a chemoattractant.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant) or a specific chemoattractant (e.g., ET-1)
-
This compound
-
Boyden chamber inserts (e.g., Transwell® inserts with 8.0 µm pore size for most cancer cells)
-
24-well companion plates
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Microscope
Protocol:
-
Preparation:
-
Serum-starve the cells for 12-24 hours in serum-free medium prior to the assay to minimize basal migration.
-
-
Assay Setup:
-
Add 600 µL of complete medium (or medium containing a chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 30-60 minutes at 37°C.
-
Add 100 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of the Boyden chamber insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for measurable migration but not complete passage of all cells (typically 6-24 hours, to be optimized for each cell line).
-
-
Staining and Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the fixed cells with Crystal Violet solution for 20-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the stained cells on the membrane using a microscope at 100x or 200x magnification.
-
Count the number of migrated cells in at least five random fields of view for each insert.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the migration as a percentage of the vehicle control.
-
Compare the number of migrated cells in the this compound treated groups to the control group to determine the inhibitory effect.
-
Western Blot Analysis of ETB Receptor Signaling
This protocol details the analysis of ETB receptor expression and the phosphorylation status of key downstream signaling proteins, such as Akt and ERK, following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
ET-1 (as a stimulant)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-ETB Receptor
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2 (total)
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating signaling pathway activation.
-
Pre-treat cells with desired concentrations of this compound (e.g., 100 nM to 10 µM) for 1-2 hours.
-
Stimulate the cells with ET-1 (e.g., 100 nM) for a short period (e.g., 5-30 minutes) to induce signaling. Include a non-stimulated control.
-
Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the proteins of interest to the loading control (β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein levels.
-
Experimental Workflow
References
- 1. Endothelin Receptor B antibody Immunohistochemistry, Western E2764 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BQ-788 in Melanoma Cell Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of BQ-788, a selective endothelin receptor B (ETRB) antagonist, for studying melanoma cells.
Introduction
Endothelin receptor B (ETRB) is overexpressed in most human melanomas and its activation is linked to cell proliferation and inhibition of differentiation, hallmarks of malignant transformation.[1][2] this compound is a potent and selective antagonist of the ETRB. In vitro studies have demonstrated that this compound can inhibit the growth of human melanoma cell lines, induce apoptosis, and promote a more differentiated phenotype.[1][2] Notably, its efficacy appears to be more pronounced in metastatic melanoma cells, suggesting a potential therapeutic application in advanced stages of the disease.[3][4][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Human Melanoma Cell Lines
| Cell Line | Stage of Origin | This compound Concentration (µM) | Treatment Duration | Effect on Cell Viability | Reference |
| SK-MEL 28 | Not Specified | 100 | 4 days | Reduced cell number, induced morphological changes indicative of differentiation | [1] |
| SK-MEL 5 | Not Specified | 100 | 4 days | Reduced cell number, induced morphological changes indicative of differentiation | [1] |
| A375 | Not Specified | 75 | 4 days | Inhibited cell growth | [1] |
| RPMI 7951 | Not Specified | Not Specified | Not Specified | Highest sensitivity to this compound treatment among lines tested in the study | [1] |
| Multiple (7 lines) | Not Specified | Up to 100 | 4 days | Inhibited growth | [1][2] |
| Multiple (10 lines) | Primary and Metastatic | Not Specified | 7 days | Induced apoptosis, particularly in metastatic cells | [3][4] |
Table 2: Molecular Effects of this compound on Melanoma Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration | Molecular Effect | Reference |
| SK-MEL-28 | Not Specified | 3 days | Increased caspase 6 activity | [3] |
| Multiple Metastatic Lines | Not Specified | Not Specified | Reduction in BCL-2A1 and PARP-3 expression | [3][5] |
| Multiple Lines | Not Specified | 3 days | Induction of VEGF expression, repression of gravin | [3][5] |
| SK-MEL-28 | Not Specified | 3, 5, and 7 days | Decreased ETRB protein expression | [3] |
Experimental Protocols
Protocol 1: Cell Viability MTS Assay
This protocol is for quantifying the effect of this compound on the viability of melanoma cells.
Materials:
-
Human melanoma cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution prepared in a suitable solvent, e.g., water or DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium at desired concentrations (e.g., 10, 25, 50, 75, 100 µM). Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 4 to 7 days).
-
After incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by TUNEL Assay
This protocol is for detecting DNA fragmentation associated with apoptosis in melanoma cells treated with this compound.
Materials:
-
Melanoma cells cultured on coverslips or in chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Fluorescence microscope
Procedure:
-
Culture melanoma cells on coverslips or chamber slides and treat with this compound or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Add 50 µL of the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the samples three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Analyze the samples under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Visualizations
Caption: this compound signaling pathway in melanoma cells.
Caption: Experimental workflow for in vitro this compound studies.
References
- 1. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Endothelin receptor B inhibition triggers apoptosis and enhances angiogenesis in melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for B-788 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BQ-788, a selective endothelin B (ETB) receptor antagonist, in various in vivo mouse models. This document includes recommended dosage regimens, detailed experimental protocols, and an overview of the associated signaling pathways.
Data Presentation: this compound Dosage and Administration in Mice
The following table summarizes the dosages and administration routes of this compound used in different mouse models. It is crucial to note that the optimal dosage and route of administration can vary significantly depending on the specific mouse strain, disease model, and experimental endpoint.
| Disease Model | Mouse Strain | Administration Route | Dosage | Frequency | Reference |
| Melanoma | Nude (nu/nu, BALB/c background) | Intratumor | 20 µg/µl in 25 µl | Daily for 9 days | [1] |
| Melanoma | Nude (nu/nu, BALB/c background) | Intraperitoneal (i.p.) | 0.6 mg in 100 µl | Once or twice daily for 9 days | [1] |
| Traumatic Brain Injury (TBI) | Not Specified | Intracerebroventricular (i.c.v.) | 15 nmol/day | Daily | [2] |
| Traumatic Brain Injury (TBI) | Not Specified | Intravenous (i.v.) | Not specified | Delayed administration | [2] |
| Traumatic Brain Injury (TBI) | Not Specified | Intracerebroventricular (i.c.v.) | 10 µg | 30 minutes before cold injury | [3] |
| Lung Inflammation (Asthma Model) | BALB/c | Intranasal | 50 pmol/mouse | 30 minutes prior to ovalbumin exposure | |
| Stab Wound Brain Injury | Rat (Note: not a mouse model, but relevant) | Intracerebroventricular (i.c.v.) infusion | 23 nmol/day | Continuous | [4] |
Experimental Protocols
Melanoma Xenograft Model
This protocol details the use of this compound to inhibit tumor growth in a human melanoma xenograft model in nude mice.[1]
Materials:
-
Human melanoma cell line (e.g., A375)
-
Nude mice (nu/nu, BALB/c background)
-
This compound
-
Vehicle (e.g., 2% HCO-60 for intratumor injection; 30% water, 70% saline, 0.6% HCO-60 for i.p. injection)
-
Calipers
-
Syringes and needles
Protocol:
-
Cell Culture and Implantation:
-
Culture A375 human melanoma cells under standard conditions.
-
Inject dissociated cells as a suspension into the flanks of nude mice.
-
Alternatively, for more consistent tumor growth, allow primary tumors to develop, excise them, and implant small pieces (approximately 3 mm in diameter) subcutaneously into a new series of mice.
-
-
Tumor Growth and Measurement:
-
Allow tumors to reach a diameter of approximately 4 mm.
-
Measure tumor dimensions daily using calipers.
-
Calculate tumor volume using the formula: Volume = length × width² × 0.5.
-
-
This compound Administration:
-
Intratumor Injection:
-
Prepare a solution of this compound at a concentration of 20 µg/µl in a suitable vehicle (e.g., 2% HCO-60).
-
Inject 25 µl of the this compound solution directly into the tumor daily for the duration of the experiment (e.g., 9 days).
-
Inject the vehicle alone into the tumors of control mice.
-
-
Intraperitoneal (i.p.) Injection:
-
Prepare a solution of this compound (e.g., 0.6 mg) in 100 µl of vehicle (e.g., 30% water, 70% saline, with a final HCO-60 concentration of 0.6%).
-
Administer the this compound solution via intraperitoneal injection once or twice daily for the experimental period (e.g., 9 days).
-
Administer the vehicle alone to control mice following the same schedule.
-
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the tumors for a final quantitative assessment of growth inhibition.
-
Tumors can be processed for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Traumatic Brain Injury (TBI) Model
This protocol describes the administration of this compound in a mouse model of traumatic brain injury to assess its effects on blood-brain barrier (BBB) function and cerebral edema.[2][3]
Materials:
-
Mice
-
Anesthesia
-
Stereotaxic apparatus
-
Fluid percussion injury device or cold probe
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Evans blue dye
-
Microtome and microscopy equipment
Protocol:
-
Induction of Traumatic Brain Injury:
-
Anesthetize the mice.
-
Secure the mouse in a stereotaxic frame.
-
Induce a focal TBI using a method such as lateral fluid percussion injury or a cold-induced injury.
-
-
This compound Administration:
-
Intracerebroventricular (i.c.v.) Injection:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound (e.g., 10 µg or 15 nmol/day) into the cerebral ventricle using a stereotaxically placed cannula.
-
Administration can be performed as a single dose prior to injury or as repeated daily infusions post-injury.
-
-
Intravenous (i.v.) Injection:
-
For systemic administration, inject this compound intravenously at a delayed time point after TBI. The specific dosage and timing should be optimized for the study.
-
-
-
Assessment of Blood-Brain Barrier Permeability:
-
At a designated time point post-injury, inject Evans blue dye intravenously.
-
Allow the dye to circulate for a specified period.
-
Perfuse the animals with saline to remove intravascular dye.
-
Harvest the brains and quantify the extravasated Evans blue dye in the brain parenchyma spectrophotometrically.
-
-
Evaluation of Cerebral Edema:
-
Harvest the brains at the experimental endpoint.
-
Separate the injured and contralateral hemispheres.
-
Measure the wet weight of each hemisphere.
-
Dry the tissue in an oven until a constant weight is achieved to determine the dry weight.
-
Calculate the brain water content as: [(wet weight - dry weight) / wet weight] × 100%.
-
-
Histological and Molecular Analysis:
-
Brain tissue can be processed for immunohistochemical analysis of markers for astrocytes (GFAP), tight junction proteins (claudin-5, occludin), and other relevant molecules (e.g., VEGF-A).[5]
-
Signaling Pathways
This compound is a selective antagonist of the endothelin B (ETB) receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, endothelin-1 (B181129) (ET-1), to the ETB receptor can trigger various downstream signaling cascades. By blocking this interaction, this compound can modulate these pathways.
In many cell types, including endothelial cells, ETB receptor activation is coupled to Gαq and Gαi proteins. This can lead to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Furthermore, ETB receptor signaling can influence cell proliferation and survival through pathways such as the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK and p38) and the PI3K/Akt pathway. In the context of cancer, inhibition of the ETB receptor by this compound has been shown to suppress proliferation and induce apoptosis.[6][7] The induction of apoptosis by this compound can occur through the intrinsic mitochondrial pathway, involving the activation of caspase-9 and the release of cytochrome c.[6][7]
References
- 1. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed Administration of BQ788, an ETB Antagonist, after Experimental Traumatic Brain Injury Promotes Recovery of Blood-Brain Barrier Function and a Reduction of Cerebral Edema in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Effects of ET antagonists on brain water content (Protocol 1: Administration prior to cold injury). - Public Library of Science - Figshare [plos.figshare.com]
- 4. BQ788, an endothelin ET(B) receptor antagonist, attenuates stab wound injury-induced reactive astrocytes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The Endothelin ETB Receptor Antagonist BQ788 Protects against Brain Edema after Fluid Percussion Injury by Decreasing Vascular Endothelial Growth Factor-A Expression in Mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin B receptor antagonists block proliferation and induce apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparing B-788 Stock Solution in DMSO: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, precise and accurate preparation of compound stock solutions is fundamental to experimental success. This document provides detailed application notes and protocols for the preparation of a BQ-788 stock solution in Dimethyl Sulfoxide (DMSO).
This compound is a potent and highly selective antagonist of the endothelin-B (ETB) receptor.[1][2][3] It is an invaluable tool for investigating the physiological and pathological roles of the endothelin system, with applications in cancer research, cardiovascular studies, and more.[1][4] Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and ensuring reproducible experimental outcomes.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 663.78 g/mol (sodium salt) | ApexBio, Abcam |
| CAS Number | 156161-89-6 (sodium salt) | ApexBio, Abcam |
| Solubility in DMSO | ≥ 33.2 mg/mL | ApexBio |
| Recommended Stock Concentration | 10 mM | Cayman Chemical |
| Storage of Solid Compound | -20°C, desiccated | ApexBio, Abcam |
| Storage of Stock Solution | -20°C (for several months) | ApexBio |
| IC50 for ETB Receptor | ~1.2 nM | ApexBio, PNAS |
| IC50 for ETA Receptor | ~1300 nM | ApexBio, PNAS |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound sodium salt (solid powder)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath, 37°C water bath
Procedure:
-
Pre-equilibration of Materials: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing this compound: Tare the sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.64 mg of this compound (Molecular Weight: 663.78 g/mol ).
-
Addition of DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10 minutes and/or sonication in an ultrasonic bath for a few minutes can aid in dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage, where they can be stable for several months.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Visualizing the Mechanism and Workflow
To better understand the context in which this compound is used, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BQ-788 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of BQ-788, a selective endothelin ET(B) receptor antagonist, to rats for research purposes. The information compiled herein is based on a comprehensive review of scientific literature and established experimental practices.
Overview of this compound
This compound is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2] It is a cyclic peptide derivative widely used in preclinical research to investigate the physiological and pathophysiological roles of the endothelin system.[3][4] By blocking the ETB receptor, this compound can modulate various cellular processes, including vasoconstriction, cell proliferation, and inflammation.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound to rats via intravenous and intracerebroventricular routes.
Table 1: Intravenous (IV) Administration of this compound in Rats
| Parameter | Value | Reference |
| Dosage (Bolus) | 1 mg/kg | [5][6] |
| Dosage (Infusion) | 3 mg/kg/h | [3][4] |
| Vehicle | Sterile Saline (0.9% NaCl) | [7] |
| Maximum Bolus Volume | 5 ml/kg | |
| Maximum Infusion Rate | 4 ml/kg/hour |
Table 2: Intracerebroventricular (ICV) Administration of this compound in Rats
| Parameter | Value | Reference |
| Dosage | 15-23 nmol/day | [8] |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) or Sterile Saline | [7][9] |
| Injection Volume | 1-10 µL | [7] |
| Infusion Rate | 0.1-1 µL/min |
Signaling Pathway of this compound
This compound exerts its effects by competitively inhibiting the binding of endothelins to the ETB receptor, a G-protein coupled receptor. This blockade disrupts downstream signaling cascades that are typically initiated upon receptor activation.
References
- 1. This compound sodium salt | Endothelin B receptor antagonist | Hello Bio [hellobio.com]
- 2. BQ 788 sodium salt | ETB Receptors | Tocris Bioscience [tocris.com]
- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delayed Administration of BQ788, an ETB Antagonist, after Experimental Traumatic Brain Injury Promotes Recovery of Blood-Brain Barrier Function and a Reduction of Cerebral Edema in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
Application Notes and Protocols for BQ-788 in Vasoconstriction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin-1 (ET-1), a potent 21-amino acid peptide produced by vascular endothelial cells, is a key regulator of vascular tone and is implicated in a variety of cardiovascular diseases.[1] Its physiological effects are mediated through two G protein-coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors.[2][3][4][5] While activation of the ETA receptor on vascular smooth muscle cells predominantly leads to vasoconstriction, the role of the ETB receptor is more complex.[1][5][6] ETB receptors on endothelial cells can mediate vasodilation, whereas their activation on smooth muscle cells can contribute to vasoconstriction.[5][7][8][9]
BQ-788 is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[10][11][12] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the specific contributions of the ETB receptor in ET-1-mediated vasoconstriction and for screening potential therapeutic agents that target the endothelin system. These application notes provide detailed protocols for utilizing this compound in ex vivo vasoconstriction assays, a summary of relevant signaling pathways, and key pharmacological data.
Signaling Pathways
The interaction of Endothelin-1 with its receptors on vascular smooth muscle cells triggers a cascade of intracellular events leading to vasoconstriction. The following diagram illustrates the primary signaling pathway.
Figure 1: Endothelin-1 signaling pathway in vascular smooth muscle cells leading to vasoconstriction.
Data Presentation
The following tables summarize the pharmacological parameters of this compound in competitive binding and functional vasoconstriction assays.
Table 1: this compound Receptor Binding Affinity
| Cell Line | Receptor | Radioligand | IC50 (nM) | Reference |
| Human Girardi heart cells | ETB | ¹²⁵I-labeled ET-1 | 1.2 | [10][11][12] |
| Human neuroblastoma SK-N-MC cells | ETA | ¹²⁵I-labeled ET-1 | 1300 | [10][11][12] |
Table 2: this compound Functional Antagonism in Vasoconstriction Assays
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Isolated rabbit pulmonary artery | BQ-3020 (ETB-selective agonist) | pA₂ | 8.4 | [11][12] |
| Isolated rabbit pulmonary artery | Sarafotoxin S6c (ETB agonist) | Inhibition | Competitive | [10] |
| Pig skin flaps | Endothelin-1 | Inhibition of perfusion pressure increase | Significant (P<0.01) at 10⁻⁵ M | [13] |
Experimental Protocols
This section provides a detailed protocol for an ex vivo vasoconstriction assay using isolated rat aortic rings to characterize the effects of this compound.
Materials and Reagents
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Endothelin-1 (ET-1) or a selective ETB agonist (e.g., Sarafotoxin S6c)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
-
Potassium Chloride (KCl) solution (80 mM in Krebs-Henseleit)
-
Acetylcholine (B1216132) (ACh)
-
Distilled water
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Experimental Workflow
The following diagram outlines the workflow for the isolated aortic ring vasoconstriction assay.
Figure 2: Experimental workflow for the vasoconstriction assay using isolated aortic rings.
Step-by-Step Procedure
-
Preparation of Solutions:
-
Prepare fresh Krebs-Henseleit solution and continuously bubble with carbogen gas for at least 30 minutes before and throughout the experiment to maintain a pH of 7.4.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or DMSO). Subsequent dilutions should be made in Krebs-Henseleit solution.
-
Prepare a stock solution of ET-1 or a selective ETB agonist in distilled water. Further dilutions should be made in Krebs-Henseleit solution.
-
Prepare an 80 mM KCl solution for inducing maximal contraction.
-
-
Tissue Preparation: [14]
-
Euthanize the rat using an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Gently remove adhering connective and adipose tissue.
-
To study the direct effect on vascular smooth muscle, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting the Aortic Rings: [14]
-
Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check: [14]
-
Apply a resting tension of 1.5-2.0 grams to each ring and allow it to equilibrate for 60-90 minutes. Replace the bath solution every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with 80 mM KCl.
-
For endothelium-intact rings, after washing out the KCl, pre-contract the rings with phenylephrine (1 µM) and then assess endothelium integrity by adding acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.
-
-
Experimental Protocol:
-
Wash the aortic rings several times with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.
-
Pre-incubate the rings with a specific concentration of this compound or its vehicle for 20-30 minutes.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of ET-1 or a selective ETB agonist to the organ bath. Allow the response to stabilize at each concentration before adding the next.
-
-
Data Analysis:
-
Record the isometric tension continuously throughout the experiment.
-
Express the contractile response as a percentage of the maximal contraction induced by 80 mM KCl.
-
Plot the concentration-response curves and calculate the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (maximal response) for the agonist in the presence and absence of this compound.
-
The antagonistic effect of this compound can be quantified by determining the pA₂ value from a Schild plot analysis if the antagonism is competitive.
-
Conclusion
This compound is a critical tool for dissecting the role of the ETB receptor in vascular function. The protocols and data presented here provide a framework for researchers to design and execute robust vasoconstriction assays. By employing these methods, scientists can effectively investigate the physiological and pathophysiological roles of the endothelin system and screen for novel therapeutic compounds.
References
- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Endothelin-1-Induced Signaling Pathways in Vascular Smooth Muscle...: Ingenta Connect [ingentaconnect.com]
- 5. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]
- 7. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Vascular function and endothelin-1: tipping the balance between vasodilation and vasoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Proliferation Assays with BQ-788
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BQ-788, a potent and selective endothelin B (ETB) receptor antagonist, in cell proliferation assays. This document outlines the mechanism of action of this compound, its effects on cancer cell lines, and detailed protocols for assessing its impact on cell proliferation.
Introduction to this compound
This compound is a cyclic peptide that acts as a selective antagonist for the endothelin B (ETB) receptor.[1][2] The endothelin system, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a crucial role in various physiological processes, including vasoconstriction, cell proliferation, and tissue remodeling. In the context of cancer, the ET-1/ETB receptor axis has been implicated in promoting tumor growth, survival, and metastasis in several cancer types, including glioma and melanoma.[3][4] this compound exerts its effects by competitively binding to the ETB receptor, thereby blocking the downstream signaling pathways activated by endothelins.[2]
Mechanism of Action
Endothelin-1 (ET-1), upon binding to the ETB receptor, can trigger multiple intracellular signaling cascades that promote cell proliferation and survival. These pathways include the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. By inhibiting the binding of ET-1 to the ETB receptor, this compound effectively blocks the activation of these pro-proliferative signaling cascades.[3] Studies have demonstrated that this compound can reduce the viability and proliferation of various cancer cell lines, including glioma and melanoma cells.[3][5] Interestingly, some research suggests that the anti-proliferative effects of this compound in certain cancer cells might occur through mechanisms independent of the ETB receptor, highlighting the complexity of its action.[5][6]
Data Presentation: Efficacy of this compound on Cell Viability
The following tables summarize the dose- and time-dependent effects of this compound on the viability of various cancer cell lines, as determined by cell proliferation assays.
Table 1: Effect of this compound on Glioma and Melanoma Cell Viability
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Viable Cells (Relative to Control) |
| LN-229 (Glioma) | 48h | 100 | Significant decrease |
| 72h | 100 | Significant decrease | |
| SW1088 (Glioma) | 48h | 100 | No significant change |
| 72h | 100 | No significant change | |
| A375 (Melanoma) | 48h | 100 | Significant decrease |
| 72h | 100 | Significant decrease | |
| WM35 (Melanoma) | 48h | 100 | Significant decrease |
| 72h | 100 | Significant decrease | |
| Data synthesized from a study by Montgomery et al.[5] |
Table 2: Effect of this compound on Various Human Melanoma Cell Lines
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Viable Cells (Relative to Vehicle) |
| SK-MEL-28 | 4 days | 100 | ~60% |
| SK-MEL-5 | 4 days | 100 | ~40% |
| A375 | 4 days | 100 | ~55% |
| RPMI-7951 | 4 days | 100 | ~30% |
| SK-MEL-2 | 4 days | 100 | ~70% |
| SK-MEL-3 | 4 days | 100 | ~80% |
| Hs 294T | 4 days | 100 | ~50% |
| Data estimated from graphical representations in a study by Lahav et al. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for a cell proliferation assay.
Caption: Endothelin signaling pathway and this compound inhibition.
Caption: Experimental workflow for this compound cell proliferation assay.
Experimental Protocols
Two common and reliable methods for assessing cell proliferation are the MTT and BrdU assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
-
For suspension cells, centrifuge the plate at a low speed, carefully remove the supernatant, and then add the solubilization solution.
-
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
-
Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This immunoassay directly measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, BrdU, into the DNA of proliferating cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
BrdU Labeling Reagent (typically 10 mM in PBS)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.
-
BrdU Labeling: 2-4 hours before the end of the treatment incubation period, add BrdU labeling reagent to each well to a final concentration of 10 µM. Incubate for 2-4 hours at 37°C.
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Washing: Aspirate the fixing/denaturing solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Primary Antibody Incubation: Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 4.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well to stop the color development.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of BrdU incorporation for each treatment group relative to the vehicle control.
-
Plot the percentage of BrdU incorporation against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin B receptor antagonists block proliferation and induce apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin receptor B antagonists decrease glioma cell viability independently of their cognate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin receptor B antagonists decrease glioma cell viability independently of their cognate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intralesional Injection of BQ-788 in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 is a potent and selective antagonist of the Endothelin-B receptor (ETBR), a G-protein coupled receptor that is often overexpressed in various malignancies, including melanoma.[1][2] Activation of ETBR by its ligand, endothelin-1 (B181129) (ET-1), has been implicated in tumor progression by promoting cell proliferation, survival, invasion, and angiogenesis.[3][4] Intralesional administration of this compound offers a targeted approach to inhibit the pro-tumorigenic effects of the ET-1/ETBR axis directly within the tumor microenvironment. These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the intralesional use of this compound in tumor models.
Mechanism of Action
This compound competitively inhibits the binding of endothelin-1 to the ETB receptor.[1] This blockade disrupts downstream signaling pathways that are crucial for tumor cell survival and proliferation. In melanoma cells, inhibition of ETBR signaling by this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell growth.[1][2] This is associated with the downregulation of anti-apoptotic proteins such as BCL-2A1 and the DNA repair enzyme poly(ADP-ribose) polymerase 3 (PARP3).[2] Furthermore, ETBR signaling can influence the tumor microenvironment, and its blockade may impact angiogenesis and immune cell infiltration.[5][6]
Data Presentation
In Vitro Efficacy of this compound on Melanoma Cell Lines
The following table summarizes the effect of this compound on apoptosis in various human melanoma cell lines after in vitro treatment.
| Cell Line | % TUNEL Positive Cells (this compound Treated) | % TUNEL Positive Cells (Control) | Fold Increase in Apoptosis |
| RPMI 7951 | 76.4 ± 6.1 | 1.9 ± 1.1 | 40.2 |
| SK MEL 28 | 7.4 ± 1.6 | 0.4 ± 0.3 | 18.5 |
| A375 | 21.6 ± 5.4 | 1.6 ± 0.1 | 13.5* |
| SK MEL 5 | 1.5 ± 1.3 | 0.5 ± 0.2 | 3.0 |
| Data adapted from a study where cells were treated with 100 µM BQ788.[1] *Indicates a statistically significant difference from control (P < 0.05). |
In Vivo Efficacy of Intralesional this compound in a Melanoma Xenograft Model
The following table presents data from a study where nude mice bearing A375 human melanoma xenografts were treated with daily intralesional injections of this compound.
| Treatment Group | Initial Mean Tumor Volume (mm³) | Final Mean Tumor Volume (Day 9) (mm³) | Tumor Growth Inhibition (%) |
| This compound | 26 | ~40 | Significant inhibition compared to control |
| Vehicle Control | 26 | ~150 | - |
| Data is estimated from graphical representations in a preclinical study.[1] Tumor volume was calculated as length × width² × 0.5. |
Experimental Protocols
Preparation of this compound for Intralesional Injection
Materials:
-
This compound powder (e.g., from Novabiochem)
-
2% polyoxyethylene (60)-hydrogenated castor oil (HCO-60) in sterile saline or water[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 2% HCO-60 vehicle to the tube to achieve the desired final concentration (e.g., for a 25 µl injection of 0.6 mg/ml, prepare a stock solution accordingly).
-
Vortex the tube vigorously for several minutes until the this compound powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile microcentrifuge tube.
-
The solution is now ready for intralesional injection. Store at 4°C for short-term use, or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Intralesional this compound Administration in a Mouse Melanoma Model
Animal Model:
-
Immunocompromised mice (e.g., nu/nu BALB/c) are suitable for xenograft studies with human melanoma cell lines like A375.[1]
Tumor Implantation:
-
Culture A375 human melanoma cells under standard conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^7 cells/ml.
-
Subcutaneously inject 100-200 µl of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., approximately 4 mm in diameter) before starting the treatment.[1]
Intralesional Injection Procedure:
-
Gently restrain the mouse.
-
Measure the tumor dimensions (length and width) using a digital caliper.
-
Using a sterile insulin (B600854) syringe or similar, carefully inject a defined volume (e.g., 25 µl) of the prepared this compound solution directly into the center of the tumor.[1]
-
Administer the injections daily or as required by the experimental design for a specified period (e.g., 9 days).[1]
-
For the control group, inject the same volume of the vehicle (2% HCO-60) following the same procedure.
-
Monitor the tumor growth by measuring the dimensions every 1-2 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Monitor the overall health of the animals daily.
Immunohistochemistry (IHC) for Ki-67 in Tumor Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 0.01M Sodium Citrate (B86180) Buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., PBS with 10% goat serum)
-
Primary antibody: Rabbit anti-Ki-67
-
Biotinylated secondary antibody (goat anti-rabbit)
-
ABC reagent (Avidin-Biotin Complex)
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced antigen retrieval in sodium citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with the blocking buffer.
-
Incubate with the primary anti-Ki-67 antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the percentage of Ki-67 positive nuclei in the tumor sections under a microscope.
Immunohistochemistry (IHC) for CD31 in Tumor Tissue
Materials:
-
FFPE tumor sections
-
Similar reagents as for Ki-67 IHC, with the following modification:
-
Primary antibody: Rabbit anti-mouse CD31 antibody
Protocol:
-
Follow the same deparaffinization, rehydration, and antigen retrieval steps as for Ki-67 IHC.
-
Block endogenous peroxidase and non-specific binding.
-
Incubate with the primary anti-CD31 antibody.
-
Proceed with the secondary antibody, ABC reagent, DAB substrate, counterstaining, and mounting as described for Ki-67.
-
Analyze the microvessel density by counting CD31-positive vessels in the tumor sections.
TUNEL Assay for Apoptosis Detection in Tumor Tissue
Materials:
-
FFPE tumor sections
-
Proteinase K for permeabilization
-
TdT (Terminal deoxynucleotidyl transferase) reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)
-
Wash buffers (e.g., PBS)
-
(Optional) Antibody for signal amplification if using an indirect method
-
DAB or fluorescent detection reagents
-
Counterstain (e.g., Hematoxylin or DAPI)
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Permeabilize the tissue with Proteinase K.
-
Incubate the sections with the TdT reaction mixture in a humidified chamber at 37°C.
-
Wash the slides to remove unincorporated nucleotides.
-
If using an indirect method, incubate with the appropriate secondary reagent.
-
Develop the signal using a DAB substrate for chromogenic detection or visualize fluorescence using a fluorescence microscope.
-
Counterstain the nuclei.
-
Dehydrate and mount the slides.
-
Quantify apoptosis by counting the number of TUNEL-positive cells per field of view.
Visualizations
Caption: ETBR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo testing of intralesional this compound.
References
- 1. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptor B inhibition triggers apoptosis and enhances angiogenesis in melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin B receptor blockade inhibits dynamics of cell interactions and communications in melanoma cell progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term BQ-788 Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and methodologies for conducting long-term studies with BQ-788, a selective endothelin B (ET-B) receptor antagonist, in various animal models. The information is compiled from preclinical research to guide the design and execution of chronic treatment regimens.
Introduction to this compound
This compound is a potent and highly selective antagonist of the endothelin B (ET-B) receptor.[1][2][3] It is a synthetic cyclic peptide derivative, [N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine], widely utilized as a pharmacological tool to investigate the physiological and pathophysiological roles of the ET-B receptor.[1][2][4] In preclinical studies, this compound has been shown to modulate a range of biological processes, including vasoconstriction, cell proliferation, and inflammation, making it a valuable compound for research in areas such as cardiovascular disease, neuroscience, and oncology.[1][5]
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from studies involving this compound administration in animal models. It is important to note that most publicly available studies are of a short-term nature. The data presented here is extracted from these studies and should be considered as a starting point for the design of long-term experiments.
Table 1: Effects of this compound on Hemodynamic Parameters
| Animal Model | Disease/Condition | This compound Dose and Administration Route | Duration of Treatment | Key Quantitative Findings | Reference |
| Conscious Rats | Normal | 3 mg/kg/h, i.v. | Acute | Completely inhibited ET-1-induced depressor response. Markedly increased plasma ET-1 concentration. | [1][5] |
| Dahl Salt-Sensitive Hypertensive (DS) Rats | Hypertension | 3 mg/kg/h, i.v. | Acute | Increased blood pressure by approximately 20 mm Hg. | [1][5] |
| Pithed Rats | Normal | 3 mg/kg, i.v. | Acute | Caused an eightfold leftward shift in the ET-1 dose-response curve for pressor effects. | [4] |
| Pigs | Acute Hypoxia | 1 mg, i.v. | Acute | Attenuated the vasodilatory effect of endothelin-1 (B181129) infusion. | [6] |
Table 2: Effects of this compound in Neurological and Cancer Models
| Animal Model | Disease/Condition | This compound Dose and Administration Route | Duration of Treatment | Key Quantitative Findings | Reference |
| Rat | Stab Wound Brain Injury | 23 nmole/day, continuous intracerebroventricular infusion | Up to 2 weeks | Attenuated the increase in the number of GFAP(+) and Vimentin(+) reactive astrocytes. | [7] |
| Nude Mice | Human Melanoma Xenograft | Not specified (systemic administration) | 9 days | Significantly slowed tumor growth (mean tumor volume of 84 mm³ vs. 376 mm³ in controls). Caused complete growth arrest in 50% of treated mice. | [1] |
| Mice | Traumatic Brain Injury (FPI) | Delayed i.v. administration | Not specified | Promoted recovery of blood-brain barrier function and reduced cerebral edema. Reversed the FPI-induced reduction of claudin-5, occludin, and zonula occludens-1 proteins. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from the cited literature. These protocols can be adapted for long-term studies with appropriate ethical considerations and institutional approvals.
Protocol for Continuous Intracerebroventricular Infusion in a Rat Model of Brain Injury
Objective: To assess the long-term effects of this compound on reactive astrogliosis following brain injury.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Osmotic minipumps
-
Brain infusion cannula
-
Stereotaxic apparatus
-
Anesthetic (e.g., pentobarbital)
-
Surgical tools
-
Histology equipment and reagents (GFAP and Vimentin antibodies)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Cannula Implantation: Create a burr hole over the lateral ventricle. Implant the brain infusion cannula into the ventricle.
-
Minipump Preparation and Implantation: Fill the osmotic minipump with this compound solution (e.g., to deliver 23 nmole/day) or vehicle (aCSF). Connect the minipump to the cannula via tubing. Implant the minipump subcutaneously in the dorsal region.
-
Induction of Brain Injury: Create a stab wound injury in the cerebral cortex.
-
Long-Term Monitoring: House the animals individually and monitor for health status daily for the duration of the study (e.g., up to 2 weeks or longer).
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the animals and perfuse the brains. Collect the brain tissue for histological analysis of reactive astrocytes using GFAP and Vimentin immunohistochemistry.
Protocol for Systemic Administration in a Mouse Xenograft Model of Melanoma
Objective: To evaluate the long-term efficacy of this compound on tumor growth.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human melanoma cell line
-
This compound
-
Vehicle control (e.g., 2% HCO-60 in saline)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Implantation: Subcutaneously inject human melanoma cells into the flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle systemically (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule. The original study does not specify the exact dose for systemic administration, so dose-finding studies are recommended.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., using the formula: length × width² × 0.5).
-
Long-Term Observation: Continue treatment and monitoring for a predefined period (e.g., several weeks) or until tumors in the control group reach a predetermined endpoint. Monitor animal weight and overall health.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for histological and molecular analysis.
Signaling Pathways and Experimental Workflows
Endothelin-B Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the endothelin-B (ET-B) receptor and the point of inhibition by this compound. ET-1 binding to the ET-B receptor on endothelial cells stimulates the production of nitric oxide (NO) and prostacyclin, leading to vasodilation. In vascular smooth muscle cells, ET-B receptor activation can lead to vasoconstriction. This compound selectively blocks these interactions.
Caption: this compound inhibits ET-B receptor signaling in endothelial and vascular smooth muscle cells.
Experimental Workflow for Long-Term this compound Treatment in an Animal Model
The following diagram outlines a general workflow for a long-term in vivo study of this compound.
Caption: A generalized workflow for conducting long-term in vivo studies with this compound.
Considerations for Long-Term Studies
-
Pharmacokinetics: The pharmacokinetic profile of this compound following chronic administration has not been extensively reported. It is advisable to perform pharmacokinetic studies at different time points during a long-term experiment to assess for potential drug accumulation or changes in metabolism and clearance.
-
Vehicle Effects: For long-term studies, the choice of vehicle is critical. The vehicle should be non-toxic and stable over the treatment period. The effects of the vehicle alone should be assessed in a dedicated control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. The study design should aim to minimize animal distress and use the minimum number of animals required to obtain statistically significant results.
Disclaimer: This document is intended for informational purposes for research professionals. The protocols and data are based on publicly available scientific literature. All experiments should be performed by qualified personnel in accordance with appropriate safety and regulatory guidelines. The absence of comprehensive long-term safety data for this compound necessitates careful study design and vigilant monitoring.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel antagonist of endothelin ETB1 and ETB2 receptors, this compound: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin-1 Activation of the Endothelin B Receptor Modulates Pulmonary Endothelial CX3CL1 and Contributes to Pulmonary Angiogenesis in Experimental Hepatopulmonary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity in animal models - Cellvax - Preclinical CRO [cellvax-pharma.com]
- 7. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating BQ-788 in Combination with Chemotherapy for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BQ-788 is a potent and selective antagonist of the endothelin B receptor (ETB).[1] The endothelin axis, particularly the interaction of endothelin-1 (B181129) (ET-1) with its receptors, has been implicated in various aspects of cancer progression, including cell proliferation, survival, angiogenesis, and metastasis.[2][3][4][5][6] While the endothelin A (ETA) receptor has been a primary focus for anticancer strategies, emerging evidence suggests that the ETB receptor also plays a significant, albeit complex, role in tumorigenesis.[5]
This document provides detailed application notes and protocols for investigating the potential synergistic or additive effects of this compound in combination with standard chemotherapeutic agents. While direct preclinical data on the synergistic anti-cancer efficacy of this compound with chemotherapy is limited, the scientific rationale for such combinations is compelling. These protocols are intended to serve as a comprehensive guide for researchers aiming to explore this promising therapeutic strategy.
One preclinical study in a murine model of doxorubicin-induced cardiomyopathy demonstrated that simultaneous administration of this compound with doxorubicin (B1662922) resulted in significantly improved hemodynamic performance, suggesting a cardioprotective effect.[7] This finding highlights a potential ancillary benefit of combining this compound with cardiotoxic chemotherapies.
Rationale for Combination Therapy
The combination of this compound with conventional chemotherapy is predicated on several potential mechanisms of action that may lead to enhanced anti-tumor activity:
-
Modulation of the Tumor Microenvironment: Activation of ETB receptors on tumor-associated endothelial cells can suppress T-cell adhesion and infiltration into the tumor.[5][8] By blocking this interaction, this compound may enhance the immune response against cancer cells, potentially synergizing with immunogenic cell death induced by chemotherapy.
-
Increased Chemotherapy Penetration: ETB receptor activation can lead to vasoconstriction within the tumor vasculature, thereby impeding the delivery of systemically administered chemotherapeutic agents.[5] Antagonism of the ETB receptor with this compound may promote vasodilation, improving tumor perfusion and the intratumoral concentration of co-administered chemotherapy.
-
Direct Anti-Tumor Effects: this compound has been shown to inhibit the growth of human melanoma cell lines and reduce human melanoma tumor growth in a nude mouse model.[8] It has also been demonstrated to reduce the viability and proliferation of glioma cells and trigger apoptosis through the intrinsic mitochondrial pathway.[9] These direct anti-tumor effects may complement the cytotoxic mechanisms of various chemotherapeutic agents.
-
Overcoming Chemoresistance: The endothelin axis has been implicated in chemoresistance.[10] While the specific role of ETB in this process is still under investigation, targeting this pathway with this compound could potentially sensitize resistant cancer cells to chemotherapy.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound Action
Experimental Workflow for In Vitro Synergy Assessment
Experimental Workflow for In Vivo Combination Study
Quantitative Data Summary
As of the current literature review, there is a lack of published quantitative data specifically detailing the synergistic or additive anti-cancer effects (e.g., IC50 values of combinations, Combination Index) of this compound with chemotherapeutic agents. The following table is a template that researchers can use to populate with their experimental data.
| Cell Line | Chemotherapeutic Agent | This compound IC50 (µM) | Chemotherapy IC50 (µM) | Combination IC50 (µM) | Combination Index (CI) at ED50 | Interaction |
| e.g., A375 (Melanoma) | e.g., Cisplatin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Synergistic/Additive/Antagonistic] |
| e.g., U87 MG (Glioblastoma) | e.g., Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Synergistic/Additive/Antagonistic] |
| [Insert Cell Line] | [Insert Chemotherapy] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Synergistic/Additive/Antagonistic] |
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
This protocol is designed to assess the in vitro synergistic, additive, or antagonistic effects of this compound and a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., melanoma, glioma)
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Chemotherapeutic agent (e.g., doxorubicin, cisplatin, paclitaxel)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare a concentrated stock solution of the chemotherapeutic agent in an appropriate solvent (e.g., water, DMSO).
-
Perform serial dilutions of each drug in complete culture medium to create a range of concentrations (e.g., 8-point dilution series centered around the known or estimated IC50).
-
-
Drug Treatment (Checkerboard Layout):
-
Remove the medium from the seeded plates.
-
Add the drug dilutions to the wells in a checkerboard format. Each well will have a unique combination of this compound and chemotherapy concentrations.
-
Include wells for each drug alone and vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a duration relevant to the cell line and drug mechanism (typically 48-72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[11][12][13] Software such as CompuSyn can be used for this analysis.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Combination Efficacy Study: Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Chemotherapeutic agent
-
Appropriate vehicle for drug administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone
-
Group 4: this compound + Chemotherapy
-
-
Drug Administration:
-
Prepare drug formulations on the day of administration.
-
Administer drugs according to a predetermined schedule, route (e.g., intraperitoneal, intravenous, oral gavage), and dose. The dosing and schedule should be optimized in preliminary studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the animals regularly as an indicator of toxicity.
-
-
Study Endpoint:
-
The study is terminated when tumors in the control group reach a predetermined size or after a fixed duration.
-
Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effects.
-
Analyze excised tumors for biomarkers of interest (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3) via immunohistochemistry or Western blotting.
Conclusion
The combination of the ETB receptor antagonist this compound with standard chemotherapy represents a novel and rational approach to cancer therapy. The protocols and information provided herein offer a framework for researchers to systematically investigate the potential of this combination strategy. While further preclinical studies are necessary to establish the synergistic anti-cancer effects and optimal therapeutic regimens, the exploration of this compound in combination with chemotherapy holds the promise of improving treatment outcomes for various malignancies.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical anticancer activity of the specific endothelin A receptor antagonist ZD4054 | Semantic Scholar [semanticscholar.org]
- 3. Preclinical anticancer activity of the specific endothelin A receptor antagonist ZD4054 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin receptor antagonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the endothelin axis and its antagonists in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin receptor antagonism and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of endothelin receptor A and B inhibitors against doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin B Receptor, a New Target in Cancer Immune Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelin B receptor antagonists block proliferation and induce apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting Endothelin Receptors with Macitentan Strengthens the Bone Protective Action of RANKL Inhibition and Reduces Metastatic Dissemination in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BQ-788
Welcome to the technical support center for BQ-788. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound, particularly concerning its solubility in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3][4] It is a peptide-based compound that competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to the ETB receptor, with an IC50 of 1.2 nM.[2][3][4] Its selectivity for the ETB receptor is significantly higher than for the ETA receptor.[2][3][4] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the ETB receptor.[3][4]
Q2: What is the known solubility of this compound?
This compound is sparingly soluble in aqueous solutions like PBS. Its sodium salt form shows some solubility in water, which can be enhanced by heating and sonication.[5] However, it is most readily dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2] The stability of this compound in solution can be limited, and it is often recommended to prepare solutions fresh for experimental use.[5]
Troubleshooting Guide: this compound Precipitation in PBS
Issue: My this compound precipitates out of solution when I dilute my DMSO stock in PBS.
This is a common issue arising from the significant difference in solubility of this compound in an organic solvent versus an aqueous buffer. This phenomenon is often referred to as "solvent-shifting precipitation."[6][7]
Possible Cause 1: Final Concentration Exceeds Solubility Limit in PBS
-
Explanation: The final concentration of this compound in your PBS solution may be higher than its maximum solubility in that specific aqueous environment.
-
Suggested Solution:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if the protocol allows.
-
Determine Kinetic Solubility: Perform a solubility test to determine the maximum concentration of this compound that remains in solution in your specific PBS buffer and under your experimental conditions.
-
Possible Cause 2: Improper Mixing Technique
-
Explanation: Adding the concentrated DMSO stock directly to the PBS without rapid dispersion can create localized areas of high concentration, leading to immediate precipitation.[6]
-
Suggested Solution:
-
Vigorous Mixing: Always add the this compound DMSO stock solution dropwise to the PBS while vigorously vortexing or stirring the buffer.[6] This ensures that the compound is rapidly and evenly dispersed.
-
Possible Cause 3: pH of the PBS Solution
-
Suggested Solution:
-
pH Adjustment: If your experimental design permits, you can test the solubility of this compound in buffers with slightly different pH values to find the optimal pH for solubility.
-
Possible Cause 4: Low Final DMSO Concentration
-
Explanation: While high concentrations of DMSO can be toxic to cells, a very low final concentration might not be sufficient to act as a co-solvent and keep the this compound in solution.
-
Suggested Solution:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is within a range that is non-toxic to your cells but helps to maintain the solubility of this compound. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated in many cell-based assays.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 10 mM | - | [2] |
| DMSO | 3.32 mg/mL (5 mM) | - | [1] |
| Water | 50 mg/mL (75.33 mM) | Requires sonication and heating to 60°C. | [5] |
| PBS | Data not readily available | Prone to precipitation, especially at higher concentrations. | General Observation |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in PBS from a DMSO Stock
This protocol is designed to minimize precipitation when preparing a working solution of this compound in PBS for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 6.64 mg of this compound (MW: 663.79 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. This stock solution can be stored at -20°C for future use, though preparing it fresh is often recommended.[8]
-
-
Prepare the Final Working Solution in PBS:
-
Determine the final concentration of this compound and the final volume of the working solution required for your experiment.
-
Calculate the volume of the 10 mM DMSO stock solution needed.
-
In a sterile tube, place the required volume of PBS.
-
Place the tube of PBS on a vortex mixer and set it to a medium to high speed.
-
While the PBS is vortexing, slowly and dropwise add the calculated volume of the this compound DMSO stock solution to the PBS.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution. A clear solution indicates that the this compound is in solution. If the solution appears cloudy or contains visible precipitate, the solubility limit has likely been exceeded.
-
-
Use and Storage:
-
It is highly recommended to use the freshly prepared working solution immediately.[5]
-
If short-term storage is necessary, keep the solution on ice and use it within a few hours. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound on the ETB receptor.
Caption: Recommended workflow for preparing this compound working solutions to minimize precipitation.
References
- 1. BQ 788 sodium salt | ETB Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound sodium salt | Endothelin B receptor antagonist | Hello Bio [hellobio.com]
improving BQ-788 stability in culture media
Welcome to the technical support center for BQ-788, a potent and selective endothelin B (ETB) receptor antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and ensuring the stability and efficacy of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide antagonist that selectively blocks the endothelin B (ETB) receptor.[1][2] Its chemical name is N-cis-2,6-dimethylpiperidinocarbonyl-L-γ-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine.[1][3] By binding to the ETB receptor, this compound competitively inhibits the binding of endothelin-1 (B181129) (ET-1), thereby blocking its downstream signaling pathways.[3][4] This antagonism can prevent ETB-mediated effects such as vasodilation and cell proliferation.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound sodium salt is soluble in DMSO.[5] For long-term storage, it is recommended to store the lyophilized product at -20°C, where it can be stable for at least four years.[6]
Q3: How stable is this compound in aqueous solutions and culture media?
A3: this compound is known to be unstable in solutions. It is highly recommended to prepare solutions fresh on the day of use.[7] If storage of a stock solution is necessary, it should be stored at -20°C for no longer than one month. Before use, the solution should be brought to room temperature and checked for any precipitation.[1] For aqueous stock solutions, it is advised to filter-sterilize them using a 0.22 µm filter before adding to the culture medium.[7]
Q4: What are the key signaling pathways affected by this compound?
A4: this compound, by antagonizing the ETB receptor, modulates several downstream signaling pathways. The ETB receptor is a G protein-coupled receptor (GPCR) that can couple to various G proteins, including Gq, Gi, and Gs.[8] In endothelial cells, ETB receptor activation typically leads to the production of nitric oxide (NO) and subsequent vasodilation.[9] In other cell types, such as smooth muscle cells and astrocytes, it can be involved in vasoconstriction and cell proliferation.[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments, with a focus on problems arising from its stability.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no antagonist effect observed. | 1. Degradation of this compound: The peptide may have degraded in the stock solution or in the culture medium over the course of the experiment. Peptides are susceptible to enzymatic degradation, oxidation, and hydrolysis.[10] | - Prepare fresh stock solutions of this compound in DMSO for each experiment. - For long-term experiments (over 24 hours), consider replenishing the culture medium with freshly diluted this compound daily. - Minimize freeze-thaw cycles of the stock solution by preparing single-use aliquots.[9] |
| 2. Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the ETB receptor in your specific cell system. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line and experimental conditions. IC50 values can vary between cell types. | |
| 3. High Agonist Concentration: The concentration of the endothelin agonist (e.g., ET-1) may be too high, overpowering the competitive antagonism of this compound. | - Titrate the agonist to determine a concentration that elicits a submaximal response (e.g., EC80), which will make it easier to observe inhibition by this compound.[9] | |
| 4. Insufficient Pre-incubation Time: this compound may not have had enough time to bind to the ETB receptors before the addition of the agonist. | - Pre-incubate the cells with this compound for a sufficient period (e.g., 15-30 minutes) before adding the agonist to allow for receptor binding.[9] | |
| Decreased antagonist activity in long-term experiments (>24 hours). | 1. This compound Instability in Culture Medium: this compound is likely degrading over time at 37°C in the complex environment of the cell culture medium. | - Replenish the medium with freshly prepared this compound every 24 hours to maintain a consistent effective concentration. - If possible, perform a time-course experiment to quantify the loss of this compound activity over time in your specific medium. |
| 2. pH Shift in Culture Medium: Changes in the pH of the culture medium due to cellular metabolism can affect the stability and activity of peptides.[5][11] | - Ensure the culture medium is properly buffered and monitor the pH, especially in dense cultures. Use of a CO2 incubator is critical for media buffered with sodium bicarbonate.[11] | |
| Precipitation observed in the stock solution or culture medium. | 1. Poor Solubility: this compound may not be fully dissolved, especially at high concentrations or in aqueous solutions. | - Ensure the DMSO stock solution is clear before diluting it into the culture medium. Gentle vortexing or sonication can aid dissolution.[9] - When preparing aqueous solutions from a DMSO stock, add the stock solution to the aqueous buffer slowly while mixing to prevent precipitation. |
| 2. Interaction with Medium Components: Components in the serum or the basal medium may be interacting with this compound, causing it to precipitate. | - Test the solubility of this compound in your specific basal medium with and without serum. - If precipitation is an issue, consider using a serum-free medium or reducing the serum concentration if experimentally feasible. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ETB Receptor Binding) | 1.2 nM | Human Girardi heart cells | [3][4][5] |
| IC50 (ETA Receptor Binding) | 1300 nM | Human neuroblastoma SK-N-MC cells | [3][4] |
| pA2 (Functional Antagonism) | 8.4 | Isolated rabbit pulmonary arteries (vs. BQ-3020) | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions to maximize stability and reproducibility.
-
Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the peptide in high-quality, sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Mix gently by vortexing until fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in sterile cell culture medium to the desired final concentration immediately before adding it to the cells.
-
Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: General Cell-Based Assay for this compound Activity
This protocol provides a general workflow for assessing the antagonist activity of this compound in a cell-based assay.
-
Cell Seeding:
-
Seed cells known to express ETB receptors into an appropriate culture plate (e.g., 96-well plate).
-
Culture the cells until they reach the desired confluency for your assay.
-
-
Pre-incubation with this compound:
-
Prepare fresh working solutions of this compound at various concentrations in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells with this compound for a predetermined time (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
-
Agonist Stimulation:
-
Add the ETB receptor agonist (e.g., Endothelin-1 or Sarafotoxin 6c) to the wells at a predetermined concentration (e.g., EC80).
-
Incubate for the time required to elicit a measurable response (e.g., calcium mobilization, cell proliferation).
-
-
Assay Readout:
-
Measure the cellular response using an appropriate assay (e.g., calcium imaging, MTT assay for proliferation, or a reporter gene assay).
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the response as a function of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound blocks ET-1-induced vasodilation signaling.
Caption: General experimental workflow for testing this compound.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pH as a determinant of cellular growth and contact inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 11. americanlaboratory.com [americanlaboratory.com]
BQ-788 Dose-Response Curve Technical Support Center
Welcome to the technical support center for troubleshooting BQ-788 dose-response curves. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments with the selective endothelin B (ETB) receptor antagonist, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and step-by-step guidance for troubleshooting your this compound dose-response experiments.
Q1: I am not observing any effect of this compound on my cells. What could be the reason?
Possible Causes and Solutions:
-
Low or Absent ETB Receptor Expression: The cell line you are using may not express the endothelin B (ETB) receptor at a sufficient level for this compound to elicit a response.
-
Solution: Confirm ETB receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. It's important to note that even if a cell line is reported to express ETB receptors, the expression level can vary with passage number and culture conditions.
-
-
Compound Solubility and Stability: this compound may not be fully dissolved or could have degraded, resulting in a lower effective concentration.
-
Solution: Ensure that your this compound stock solution is properly prepared. This compound is soluble in DMSO and ethanol (B145695) up to 5 mM. Prepare fresh dilutions from a validated stock for each experiment. It is recommended to prepare and use solutions on the same day if possible. If storage is necessary, store solutions at -20°C for up to one month and ensure no precipitation has occurred upon thawing.
-
-
Inappropriate Concentration Range: The concentrations of this compound tested may be too low to produce a measurable effect.
-
Solution: Perform a wider range-finding experiment, with concentrations spanning from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to identify the active range for your specific cell line and assay.
-
-
Assay Endpoint and Incubation Time: The chosen assay may not be sensitive enough to detect the effects of this compound, or the incubation time may be too short. In some cell lines, the effects of this compound on cell viability are more pronounced after longer incubation periods (e.g., 4 days).[1]
-
Solution: Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72, 96 hours). Consider using multiple assay types to measure different cellular responses, such as proliferation (e.g., BrdU incorporation), apoptosis (e.g., TUNEL assay), or cell viability (e.g., MTS or resazurin-based assays).[1][2]
-
Q2: My dose-response data shows high variability between replicates.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and consider a brief, gentle mixing of the cell suspension between dispensing into wells.
-
-
Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations in your culture medium.
-
Solution: Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, you may need to adjust your solvent concentration or test a lower concentration range.
-
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant errors in the final compound concentrations.
-
Solution: Ensure all pipettes are properly calibrated. Use appropriate pipette volumes for the desired concentrations and mix thoroughly at each dilution step.
-
Q3: The dose-response curve has an unusual shape (e.g., biphasic or incomplete).
Possible Causes and Solutions:
-
Biphasic (U-shaped) Curve: This can occur due to off-target effects at higher concentrations or complex biological responses. While not commonly reported for this compound in cell viability assays, the dual role of ETB receptors in vasoconstriction and vasodilation/clearance of endothelin-1 (B181129) (ET-1) in vascular systems highlights the complexity of this signaling pathway.[3] In a cell-based context, high concentrations could potentially trigger opposing signaling pathways.
-
Solution: Carefully review the literature for known off-target effects of this compound or other endothelin receptor antagonists. Consider testing a narrower, lower concentration range to focus on the on-target effects.
-
-
Incomplete or Shallow Curve: The concentration range tested may not be wide enough to define the top and bottom plateaus of the sigmoidal curve.
-
Solution: Broaden the concentration range to ensure you capture the full dose-response relationship. Ensure you have enough data points along the steep portion of the curve to accurately determine the IC50.
-
-
Cytostatic vs. Cytotoxic Effects: this compound can inhibit cell proliferation (cytostatic) and also induce apoptosis (cytotoxic) in some cell lines, such as melanoma and glioma cells.[1][2] The shape of the dose-response curve may reflect a combination of these effects.
-
Solution: Use assays that can distinguish between cytostatic and cytotoxic effects. For example, a proliferation assay alongside an apoptosis assay can provide a more complete picture of the cellular response to this compound.
-
Data Presentation
The following table summarizes the reported IC50 values for this compound in different experimental systems. Note that IC50 values are highly dependent on the assay conditions.
| Target/System | Cell Line/Tissue | Assay Type | IC50 | Reference |
| ETB Receptor Binding | Human Girardi heart cells | [¹²⁵I]ET-1 competition binding | 1.2 nM | [4][5][6] |
| ETA Receptor Binding | Human neuroblastoma SK-N-MC cells | [¹²⁵I]ET-1 competition binding | 1300 nM | [4][5][6] |
| ETB Receptor-Mediated Relaxation | Rat aorta | Functional antagonism of ET-3 | ~3 µM | [7] |
| Cell Viability | Human melanoma cell lines (various) | MTS assay (after 4 days) | Significant reduction at 100 µM | [1] |
| Cell Viability | Human glioma cell lines (1321-N1, U87, IPDDCA2) | Not specified | Reduced viability | [2] |
Experimental Protocols
Detailed Methodology for a this compound Dose-Response Cell Viability Assay (e.g., using MTS)
This protocol provides a general framework. Optimization of cell seeding density, incubation time, and this compound concentration range is recommended for each specific cell line.
-
Cell Culture and Seeding:
-
Culture your chosen cell line (e.g., A375 melanoma cells) in the appropriate growth medium until they reach approximately 80% confluency.
-
Harvest the cells using standard cell culture techniques and perform a cell count and viability assessment (e.g., trypan blue exclusion).
-
Dilute the cell suspension to the optimized seeding density in fresh, pre-warmed culture medium.
-
Dispense 100 µL of the cell suspension into the inner wells of a 96-well microplate. Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is advisable to prepare intermediate dilutions to ensure accuracy.
-
Include a vehicle-only control (e.g., medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the predetermined optimal time (e.g., 96 hours).[1]
-
-
Cell Viability Measurement (MTS Assay):
-
Following the incubation period, add the MTS reagent (e.g., 20 µL per well) according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Dose-Response Troubleshooting Workflow.
Caption: this compound Dose-Response Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel antagonist of endothelin ETB1 and ETB2 receptors, this compound: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected results with BQ-788 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using BQ-788, a selective endothelin B (ETB) receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: Why am I observing an increase in blood pressure in my animal model after administering this compound?
Answer: This is a known in vivo effect of this compound, particularly in certain models. This compound blocks the ETB receptor-mediated depressor responses to endothelin-1 (B181129) (ET-1).[1][2][3] By inhibiting this vasodilation pathway, the pressor effects of ET-1, which are mediated by ETA receptors, can become more pronounced, leading to a net increase in blood pressure.[2][3] In Dahl salt-sensitive hypertensive rats, intravenous administration of this compound at 3 mg/kg/h was observed to increase blood pressure by about 20 mm Hg.[1] This effect highlights the importance of the ETB receptor in clearing ET-1 and mediating vasodilation.
2. Question: My in vitro results show decreased tumor cell viability, but in vivo experiments suggest an increase in angiogenesis. Is this a contradiction?
Answer: Not necessarily. Studies on melanoma have shown that while this compound can induce apoptosis and reduce the viability of melanoma cells in vitro and in vivo, it can also be associated with an increase in angiogenesis.[4][5] One study observed that the reduction of ETB receptor expression by this compound was linked to a significant induction of VEGF (Vascular Endothelial Growth Factor) expression.[4] This suggests that the anti-tumor effects of this compound on cell viability may be independent of its effects on blood vessel formation. Researchers should consider evaluating both apoptosis markers (e.g., TUNEL staining) and angiogenesis markers (e.g., CD31 staining) to fully characterize the in vivo effects of this compound.[5][6]
3. Question: I am seeing weak or no effects of this compound in my experiments. What could be the cause?
Answer: There are several potential reasons for observing weak or no effects with this compound:
-
Compound Instability: this compound is known to be unstable in solution. It is strongly recommended to use freshly prepared solutions for each experiment to ensure potency.[7]
-
Receptor Subtype Expression: The effects of this compound are dependent on the presence and density of ETB receptors in the experimental model. Tissues or cell lines with low or absent ETB receptor expression will likely show a minimal response.
-
Off-Target Effects at High Concentrations: While this compound is highly selective for the ETB receptor, at very high concentrations, it can exhibit weak antagonism of the ETA receptor.[8] This could potentially confound results. It is crucial to use the lowest effective concentration possible and to have appropriate controls.
-
Experimental Model: The overall physiological response to this compound can be complex and model-dependent. For instance, in tissues where both ETA and ETB receptors are involved in vasoconstriction, the effects of selective ETB antagonism might be masked by the dominant ETA-mediated effects.[8]
4. Question: What are the recommended concentrations and dosages for this compound?
Answer: The optimal concentration or dosage will vary depending on the experimental system. However, based on published studies, the following ranges can be used as a starting point:
-
In Vitro: For cell culture experiments, concentrations up to 100 μM have been used to study effects on melanoma cell viability.[5] For receptor binding assays, the IC50 for inhibiting ET-1 binding to ETB receptors is approximately 1.2 nM.[1][2][3][7] In isolated tissue studies, such as with rabbit pulmonary arteries, concentrations up to 10 μM have been used to demonstrate competitive antagonism.[1][2][3]
-
In Vivo: For intravenous administration in rats, a dose of 3 mg/kg/h has been used to inhibit ETB receptor-mediated depressor responses.[1] In another study with rats, 1 mg/kg (i.v.) was sufficient to abolish the depressor response to ET-1.[2][3]
It is always recommended to perform a dose-response study to determine the optimal concentration for your specific model and endpoint.
Quantitative Data Summary
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Cell Line/Tissue | Value | Reference |
| IC50 (ETB Receptor Binding) | Human Girardi heart cells | 1.2 nM | [1][2][3][7] |
| IC50 (ETA Receptor Binding) | Human neuroblastoma SK-N-MC cells | 1300 nM | [1][2][3] |
| pA2 (Functional Antagonism) | Isolated rabbit pulmonary artery | 8.4 | [1][2][3] |
| EC50 (Antagonism of ET-3 relaxation) | Rat aorta | 3 µM | [8] |
Table 2: Exemplary In Vivo Dosages of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Conscious Rats | 3 mg/kg/h | Intravenous (i.v.) | Complete inhibition of ET-1/sarafotoxin S6c-induced depressor response | [1] |
| Dahl Salt-Sensitive Hypertensive Rats | 3 mg/kg/h | Intravenous (i.v.) | ~20 mm Hg increase in blood pressure | [1] |
| Rats | 1 mg/kg | Intravenous (i.v.) | Abolished ET-1-induced depressor response | [2][3] |
| Mice | 30 nmol | Intraplantar | Reduced mechanical and thermal hyperalgesia | [7] |
Experimental Protocols
Protocol 1: In Vitro Melanoma Cell Viability Assay
-
Cell Culture: Culture human melanoma cell lines (e.g., A375, SK-MEL 5) in appropriate media and conditions.
-
Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the treatment period.
-
Treatment: Prepare fresh solutions of this compound. After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 μM). Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Quantify cell viability using a suitable method, such as the MTS assay. Add the MTS reagent to each well according to the manufacturer's instructions and incubate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the results to the vehicle-only control to determine the percentage of viable cells.
Visualizations
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel antagonist of endothelin ETB1 and ETB2 receptors, this compound: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-788 Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BQ-788, a selective endothelin B (ETB) receptor antagonist, particularly when used at high concentrations. The following information is designed to help troubleshoot unexpected experimental outcomes and provide clarity on the compound's selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the established selectivity of this compound for the ETB receptor?
This compound is a potent and highly selective antagonist for the endothelin B (ETB) receptor. In vitro studies have demonstrated that it competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to ETB receptors with high affinity, while showing significantly lower affinity for the endothelin A (ETA) receptor.[1][2][3][4] This selectivity is a key feature of the compound, making it a valuable tool for investigating the roles of the ETB receptor.
Q2: At what concentration does this compound begin to show off-target effects?
While this compound is highly selective at nanomolar concentrations, some studies suggest that at micromolar concentrations, its selectivity may decrease. For instance, at a concentration of 10 µM, this compound has been observed to weakly antagonize ETA receptor-mediated effects in some experimental models.[5] It is crucial for researchers to consider their experimental concentrations and the potential for reduced selectivity.
Q3: Can high concentrations of this compound lead to cellular toxicity?
High concentrations of this compound (e.g., 100 µM) have been shown to reduce cell viability in certain human melanoma cell lines.[6] However, this effect was not observed in human kidney cells, suggesting it may not be a general cytotoxic effect but rather a consequence of ETB receptor blockade in a specific cellular context.[6] Researchers observing unexpected cell death should investigate whether this is an on-target or off-target effect in their specific system.
Q4: Are there tissue-specific differences in this compound selectivity?
There is some evidence to suggest that the selectivity of this compound may vary between different tissues and species. For example, one study using human kidney sections found that this compound was not selective for the human renal ETB receptor.[7] This highlights the importance of validating the selectivity of this compound in the specific experimental model being used.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected ETA receptor antagonism | High concentration of this compound leading to off-target effects. | 1. Perform a dose-response curve to determine the lowest effective concentration of this compound. 2. Use a selective ETA receptor antagonist (e.g., BQ-123) as a control to confirm the involvement of the ETA receptor.[2] 3. Consider using an alternative ETB antagonist with a different chemical structure. |
| Unexplained cell death or reduced viability | On-target effect in a specific cell line or a non-specific cytotoxic effect at high concentrations. | 1. Test a range of this compound concentrations to see if the effect is dose-dependent. 2. Compare the effects of this compound with a selective ETA receptor antagonist to rule out ETA-mediated effects.[6] 3. Use a positive control for cytotoxicity to assess the general health of the cells. 4. Examine the expression levels of ETB receptors in your cell line. |
| Inconsistent results across different tissues | Tissue-specific differences in receptor expression or this compound pharmacology. | 1. Validate the selectivity of this compound in each tissue type using competitive binding assays. 2. Characterize the expression profile of both ETA and ETB receptors in the tissues of interest. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the selectivity and activity of this compound from various studies.
Table 1: In Vitro Selectivity of this compound
| Parameter | ETB Receptor | ETA Receptor | Cell Line/Tissue | Reference |
| IC50 | 1.2 nM | 1300 nM | Human Girardi heart cells (ETB) / SK-N-MC cells (ETA) | [1][2][3][4] |
| pA2 | 8.4 | - | Isolated rabbit pulmonary arteries | [1][2][3][4] |
| Kd | - | 125.9 nM (monophasic) | Human kidney sections | [7] |
Table 2: this compound Concentrations and Observed Effects
| Concentration | Observed Effect | Experimental Model | Reference |
| Up to 10 µM | No agonistic activity | Isolated rabbit pulmonary arteries | [2][3] |
| 10 µM | Weak antagonism of ETA1-mediated contraction | Rat aorta without endothelium | [5] |
| 100 µM | Reduced viability of human melanoma cells | Human melanoma cell lines | [6] |
| 100 µM | No reduction in viability | Human kidney 293 cells | [6] |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Selectivity
This protocol is used to determine the inhibitory concentration (IC50) of this compound for ETB and ETA receptors.
-
Cell Culture: Culture human Girardi heart cells (expressing ETB receptors) and human neuroblastoma SK-N-MC cells (expressing ETA receptors) under standard conditions.
-
Membrane Preparation: Harvest cells and prepare membrane fractions by homogenization and centrifugation.
-
Binding Assay: Incubate cell membranes with a constant concentration of radiolabeled ET-1 (e.g., ¹²⁵I-ET-1) and increasing concentrations of unlabeled this compound.
-
Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Functional Assay for Antagonist Activity
This protocol assesses the functional antagonist activity of this compound on isolated tissues.
-
Tissue Preparation: Isolate rabbit pulmonary arteries and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Agonist-Induced Contraction: Induce vasoconstriction by adding an ETB-selective agonist (e.g., BQ-3020) to the organ bath.
-
Antagonist Incubation: In separate experiments, pre-incubate the tissues with varying concentrations of this compound for a defined period before adding the agonist.
-
Measurement: Record the isometric tension of the arterial rings using a force transducer.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of the antagonist. Calculate the pA2 value from a Schild plot to quantify the antagonist potency.
Visualizations
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antagonist of endothelin ETB1 and ETB2 receptors, this compound: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BQ-788 Incubation Time for Apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing BQ-788 incubation time to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce apoptosis?
A1: this compound is a potent and selective antagonist of the Endothelin B receptor (ETB).[1][2] In many cancer cells, the binding of endothelin-1 (B181129) (ET-1) to the ETB receptor promotes cell proliferation and survival. By blocking this interaction, this compound can inhibit downstream signaling pathways that prevent apoptosis. Specifically, this compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the activation of caspase-9, release of cytochrome c, and translocation of Apoptosis Inducing Factor (AIF).[3][4] Furthermore, treatment with this compound can lead to the downregulation of survival pathways such as ERK and p38 MAPK.[3][4]
Q2: Why is optimizing the incubation time for this compound crucial for apoptosis assays?
A2: The timing of apoptotic events is critical and can vary significantly depending on the cell line, the concentration of this compound, and the specific apoptotic event being measured. Incubating cells for a suboptimal duration can lead to false-negative results, where apoptosis is occurring but is missed because the measurement is taken too early or too late. For instance, early apoptotic events like phosphatidylserine (B164497) (PS) externalization (detected by Annexin V) occur before later events like DNA fragmentation (detected by TUNEL assay). Therefore, a time-course experiment is essential to identify the peak apoptotic response for the specific assay being used.
Q3: What are some common starting concentrations and incubation times for this compound in apoptosis studies?
A3: Based on published literature, a common starting concentration for this compound is in the range of 10 µM to 100 µM.[5] Significant effects on cell viability and apoptosis have been observed with incubation times ranging from 48 to 96 hours.[5] However, it is critical to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions, as sensitivity to this compound can vary between cell types.[5]
Q4: How do I interpret my Annexin V/PI flow cytometry data when optimizing this compound incubation time?
A4: Annexin V/PI staining allows for the differentiation of cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
When optimizing incubation time, you are typically looking for the time point with the highest percentage of early apoptotic cells (Annexin V+/PI-). A prolonged incubation may lead to an increase in the late apoptotic/necrotic population (Annexin V+/PI+), which could indicate that the peak of early apoptosis has passed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in apoptosis observed at any time point. | Incubation time is too short. | Perform a time-course experiment with longer incubation times (e.g., up to 96 hours). |
| The concentration of this compound is too low. | Test a broader range of this compound concentrations (e.g., 1 µM to 100 µM). | |
| The cell line is resistant to this compound. | Verify the expression of the ETB receptor in your cell line. Use a positive control compound known to induce apoptosis in your cell line to validate the assay. | |
| High levels of necrosis (PI positive cells) even at early time points. | This compound concentration is too high, causing rapid cell death. | Perform a dose-response experiment with lower concentrations of this compound. |
| Cell handling during the assay is causing membrane damage. | Handle cells gently, especially during harvesting and washing steps. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent cell seeding density. | Ensure consistent cell seeding density for all experiments. | |
| Reagent variability or degradation. | Prepare fresh reagents and store them properly. |
Data Presentation
Table 1: Hypothetical Time-Course of this compound-Induced Apoptosis in a Cancer Cell Line (e.g., Melanoma)
Concentration of this compound: 50 µM
| Incubation Time (Hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 6 | 90.1 ± 2.1 | 6.8 ± 1.2 | 3.1 ± 0.6 |
| 12 | 82.5 ± 3.0 | 13.2 ± 2.5 | 4.3 ± 0.8 |
| 24 | 65.3 ± 4.2 | 25.8 ± 3.1 | 8.9 ± 1.5 |
| 48 | 40.1 ± 3.8 | 35.5 ± 4.0 | 24.4 ± 3.2 |
| 72 | 25.6 ± 2.9 | 20.1 ± 2.8 | 54.3 ± 5.1 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Hypothetical Dose-Response of this compound on Apoptosis Induction at 48 Hours
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 94.8 ± 1.8 | 2.9 ± 0.6 | 2.3 ± 0.5 |
| 1 | 90.5 ± 2.5 | 5.1 ± 1.0 | 4.4 ± 0.9 |
| 10 | 75.2 ± 3.1 | 15.8 ± 2.2 | 9.0 ± 1.8 |
| 50 | 41.3 ± 4.5 | 36.2 ± 3.8 | 22.5 ± 3.0 |
| 100 | 28.9 ± 3.5 | 25.4 ± 3.1 | 45.7 ± 4.2 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Time-Course)
-
Cell Seeding: Plate cells in multiple wells or plates to allow for harvesting at different time points. Allow cells to adhere and reach 60-70% confluency.
-
Drug Treatment: Treat the cells with a predetermined concentration of this compound (e.g., 50 µM, based on a prior dose-response experiment). Include a vehicle-only control.
-
Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO2.
-
Cell Harvesting: At each time point, harvest the cells. For adherent cells, use trypsin and collect both the detached and adherent cells. Wash the cells with cold PBS.
-
Apoptosis Assay: Perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to determine the percentage of apoptotic cells at each time point.
-
Data Analysis: Plot the percentage of early apoptotic cells (Annexin V+/PI-) against the incubation time to identify the optimal time point that induces a significant apoptotic response without excessive secondary necrosis.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining
-
Cell Preparation: Harvest and wash cells as described in the time-course protocol.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
-
Protocol 3: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases as an early indicator of apoptosis.
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations and for different durations.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BQ-788 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with BQ-788, specifically when it fails to inhibit cell growth in experimental settings.
Troubleshooting Guide: Why is this compound Not Inhibiting Cell Growth?
Unexpected results are a common challenge in research. If this compound is not producing the expected anti-proliferative effects in your experiments, several factors could be at play, ranging from experimental setup to the inherent biology of your cell system. This guide provides a structured approach to troubleshooting these issues.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Suboptimal this compound Concentration | - Verify Dose-Response: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Concentrations used in published studies can vary significantly.[1][2] - Check IC50 Values: this compound has a reported IC50 of 1.2 nM for inhibiting ET-1 binding to ETB receptors in human Girrardi heart cells, but its effective concentration for inhibiting cell growth can be much higher and is cell-type dependent.[3][4] |
| 2. Cell Line-Specific Factors | - Confirm ETB Receptor Expression: Verify the expression of the endothelin B (ETB) receptor in your cell line at both the mRNA and protein levels. This compound's primary mechanism is the blockade of this receptor.[5] - Consider Receptor-Independent Effects: Some studies suggest that this compound may exert its effects independently of the ETB receptor in certain cancer cells.[2][6] If your cells lack ETB expression, any observed effect may be off-target. - Cell Line Resistance: Your cell line may have inherent or acquired resistance to endothelin receptor antagonists. Consider using a different cell line known to be sensitive to this compound as a positive control. |
| 3. Experimental Protocol and Reagents | - This compound Stability and Solubility: this compound can be unstable in solution; it is recommended to use freshly prepared solutions.[7] Ensure complete solubilization in the appropriate vehicle before adding to cell culture media. - Vehicle Control: Always include a vehicle-only control to ensure that the solvent used to dissolve this compound is not affecting cell viability. - Culture Conditions: Suboptimal cell culture conditions, such as incorrect media, serum concentration, or CO2 levels, can impact cell health and their response to treatment.[8] - Assay Validity: Ensure your cell viability or proliferation assay (e.g., MTT, XTT, Crystal Violet) is optimized for your cell line and experimental conditions. |
| 4. Endothelin Axis Complexity | - Autocrine/Paracrine Loops: The effectiveness of this compound can depend on the presence of an autocrine or paracrine loop where cells secrete endothelin-1 (B181129) (ET-1), which then acts on their own or neighboring cells' ETB receptors to promote growth.[1] - ET-1 Stimulation: In some experimental models, the inhibitory effect of this compound is more pronounced when cells are co-stimulated with ET-1. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[3][4][9] By blocking this receptor, it inhibits the downstream signaling pathways activated by endothelins, which can be involved in cell proliferation, survival, and migration in various cancer types.[10][11][12]
Q2: In which cancer types has this compound been shown to inhibit cell growth?
A2: this compound has been demonstrated to inhibit the growth of several human cancer cell lines, most notably melanoma and glioma.[1][2][5][13]
Q3: What are typical concentrations of this compound to use in cell culture experiments?
A3: The effective concentration of this compound can vary widely depending on the cell line. While its IC50 for receptor binding is in the nanomolar range[3][4], studies on cell growth inhibition have used concentrations ranging from 1 µM to 100 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: Can this compound have off-target effects?
A4: While this compound is highly selective for the ETB receptor over the ETA receptor[3][4], some research suggests that its anti-proliferative effects in certain glioma and melanoma cell lines may occur independently of ETB receptor expression.[2][6] This indicates the possibility of off-target effects or the involvement of other cellular mechanisms.
Q5: How should I prepare and store this compound for my experiments?
A5: It is recommended to prepare fresh solutions of this compound for each experiment, as the compound can be unstable in solution.[7] The solubility of this compound sodium salt is generally good in water and culture media. Always refer to the manufacturer's instructions for specific solubility and storage information.
Experimental Protocols
Standard Protocol for Assessing Cell Viability using MTT Assay
This protocol outlines the general steps for a 96-well plate-based MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to measure cell viability after treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle for this compound (e.g., sterile water or DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol (B130326) and DMSO[14])
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle-treated cells as a negative control and untreated cells as a baseline control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits ET-1-mediated cell proliferation by blocking the ETB receptor.
Troubleshooting Workflow
Caption: A logical workflow to diagnose issues with this compound experiments.
References
- 1. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptor B antagonists decrease glioma cell viability independently of their cognate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Search results [inis.iaea.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell culture conditions [qiagen.com]
- 9. pnas.org [pnas.org]
- 10. Endothelins and their Receptors in Cancer: Identification of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mdpi.com [mdpi.com]
- 13. Endothelin B receptor antagonists block proliferation and induce apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
variability in BQ-788 experimental results
Welcome to the technical support center for BQ-788. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent and selective endothelin B (ETB) receptor antagonist. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues and variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide-based competitive antagonist that is highly selective for the endothelin B (ETB) receptor.[1][2] It works by binding to the ETB receptor and preventing its activation by endogenous ligands, primarily endothelin-1 (B181129) (ET-1). This blockade inhibits the downstream signaling pathways normally initiated by ETB receptor activation.
Q2: What are the common experimental applications of this compound?
A2: this compound is widely used in both in vitro and in vivo studies to investigate the physiological and pathophysiological roles of the ETB receptor. Common applications include:
-
Receptor Binding Assays: To determine the binding affinity of this compound and other compounds to the ETB receptor.
-
Functional Vascular Assays: To study the role of ETB receptors in vasoconstriction and vasodilation in isolated blood vessels.[1]
-
Cell Proliferation and Viability Assays: To investigate the involvement of ETB receptors in cell growth, particularly in cancer research.[3]
-
In Vivo Hemodynamic Studies: To assess the effects of ETB receptor blockade on blood pressure and other cardiovascular parameters in animal models.[1]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for the ETB receptor over the ETA receptor. For instance, in one study, this compound had an IC50 of 1.2 nM for ETB receptors in human Girrardi heart cells, while its IC50 for ETA receptors in human neuroblastoma SK-N-MC cells was 1300 nM, indicating over a 1000-fold selectivity.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is sparingly soluble in aqueous buffers but is soluble in DMSO. It is recommended to first dissolve this compound in DMSO to create a concentrated stock solution. This stock can then be diluted with the aqueous buffer of choice for your experiment. For maximum solubility, after dilution, gentle warming or sonication may be helpful. It is advisable to prepare fresh solutions daily and avoid repeated freeze-thaw cycles. If storage of a solution is necessary, it should be stored at -20°C for no longer than a month.
Troubleshooting Guide
This guide addresses specific issues that may lead to variability in your experimental results with this compound.
| Problem | Potential Cause | Suggested Solution & Rationale |
| Inconsistent or No Antagonist Effect | 1. Peptide Degradation: this compound is a peptide and can be susceptible to degradation. | - Prepare fresh stock solutions for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Consider adding protease inhibitors to your assay buffer in cell-based assays. |
| 2. Incorrect Concentration: Errors in weighing, dissolving, or diluting the compound. | - Double-check all calculations for dilutions. - Perform a dose-response curve to confirm the IC50 in your specific experimental system. | |
| 3. Poor Solubility: The peptide may have precipitated out of solution, especially in aqueous buffers. | - Ensure this compound is fully dissolved in DMSO before diluting in your final assay buffer. - Visually inspect solutions for any precipitates before use. | |
| 4. Insufficient Pre-incubation Time: The antagonist needs adequate time to bind to the receptor before the agonist is added. | - Pre-incubate your cells or tissue with this compound for a sufficient period (e.g., 15-30 minutes) before adding the agonist. | |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. |
| 2. Cell Passage Number: High passage numbers can lead to changes in receptor expression levels. | - Use cells within a consistent and low passage number range for all experiments. | |
| 3. Tissue Heterogeneity: Variability in receptor expression or tissue health in isolated organ bath experiments. | - Ensure consistent dissection and handling of tissues. - Allow for an adequate equilibration period in the organ bath before starting the experiment. | |
| Unexpected Agonist or Partial Agonist Effect | 1. Context-Dependent Signaling: In some cellular contexts, GPCR antagonists can exhibit agonist-like activity. | - This is a complex phenomenon. Carefully review the literature for similar observations in your specific cell or tissue type. - Consider using an alternative assay to measure a different downstream signaling event. |
| Contradictory Results (e.g., Vasoconstriction vs. Vasodilation) | 1. Tissue-Specific Receptor Function: The function of ETB receptors can vary significantly between different vascular beds and species. In some arteries, ETB receptors on endothelial cells mediate vasodilation, while in others, ETB receptors on smooth muscle cells mediate vasoconstriction. | - Carefully characterize the endothelin receptor subtypes present in your tissue of interest. - The observed effect of this compound will depend on the balance of these opposing actions. Blocking endothelial ETB receptors can unmask or potentiate ETA receptor-mediated vasoconstriction. |
| 2. Pathophysiological State: The expression and function of ETB receptors can be altered in disease states. | - Be aware that results from healthy tissues may not be directly comparable to those from diseased tissues. |
Below is a troubleshooting workflow to help diagnose issues in your experiments with this compound.
Troubleshooting workflow for this compound experiments.
Data Presentation
The following tables summarize quantitative data for this compound from various studies to highlight the potential for variability in experimental results.
Table 1: this compound In Vitro Binding Affinity and Potency
| Parameter | Value | Species | Cell/Tissue Type | Reference |
| IC50 | 1.2 nM | Human | Girardi heart cells (ETB) | [1][2] |
| IC50 | 1300 nM | Human | SK-N-MC neuroblastoma cells (ETA) | [1][2] |
| pA2 | 8.4 | Rabbit | Pulmonary artery | [1][2] |
| KD | 1.98 µM | Human | Left ventricle | [4] |
| EC50 | 3 µM | Rat | Aorta (endothelium-dependent relaxation) | [5] |
Table 2: this compound In Vivo Effects
| Effect | Dosage | Species | Model | Reference |
| Inhibition of depressor response to ET-1 | 3 mg/kg/h, i.v. | Rat | Conscious rats | [1] |
| Increased blood pressure | 3 mg/kg/h, i.v. | Rat | Dahl salt-sensitive hypertensive rats | [1] |
| Inhibition of melanoma tumor growth | 100 µM (in culture) | Human | Melanoma cell lines | [3] |
ETB Receptor Signaling Pathway
Activation of the ETB receptor can lead to multiple downstream signaling cascades depending on the cell type. The diagram below illustrates the major pathways.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antagonist of endothelin ETB1 and ETB2 receptors, this compound: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
BQ-788 Degradation in Solution: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BQ-788 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and solutions?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2][3][4][5] Once dissolved, it is highly recommended to prepare solutions fresh on the day of use.[6] If storage of a solution is necessary, it can be stored at -20°C for up to one month.[7] Always equilibrate the solution to room temperature and ensure no precipitation is present before use.[7]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents and aqueous solutions. Commonly used solvents include DMSO (up to 5 mM), ethanol (B145695) (up to 5 mM), and PBS (pH 7.2, up to 10 mg/ml).[1][2][3][5] The choice of solvent may impact the stability of the peptide.
Q3: What are the common causes of this compound degradation in solution?
A3: Like many peptides, this compound is susceptible to degradation through various chemical and physical pathways. Chemical instability can arise from hydrolysis, oxidation, and deamidation.[8] Physical instability can manifest as adsorption to surfaces, aggregation, or precipitation.[8] Environmental factors such as pH, temperature, and light exposure can significantly influence the rate of degradation.
Q4: How does pH affect the stability of this compound in solution?
A4: The pH of a solution is a critical factor in peptide stability. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of peptide bonds.[9] For many peptides, a slightly acidic pH (around 4-6) is optimal for stability in aqueous solutions. However, the ideal pH for this compound should be determined empirically for your specific experimental conditions.
Q5: Is this compound sensitive to light?
A5: Peptides containing aromatic amino acid residues, such as the tryptophan residue in this compound, can be susceptible to photodegradation.[7] It is recommended to protect this compound solutions from light, especially during long-term storage or prolonged experiments. This can be achieved by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
Problem: I am observing a loss of this compound activity in my experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper storage | - Ensure solid this compound is stored at -20°C. - Prepare solutions fresh before each experiment. - If storing solutions, aliquot and freeze at -20°C for no longer than one month.[7] Avoid repeated freeze-thaw cycles. |
| pH-induced degradation | - Measure the pH of your this compound solution. - If possible, adjust the pH to a slightly acidic to neutral range (e.g., pH 5-7) and assess if stability improves. - Consider using a different buffer system. |
| Oxidation | - Prepare solutions with degassed solvents. - Minimize headspace in your storage vials. - Consider adding antioxidants, but verify their compatibility with your experimental system. |
| Photodegradation | - Protect solutions from light by using amber vials or covering them with foil. - Minimize exposure to ambient light during experimental setup. |
| Adsorption to surfaces | - Use low-protein-binding tubes and pipette tips. - Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer, if compatible with your assay. |
| Precipitation | - Visually inspect the solution for any precipitates. - Ensure the concentration of this compound is within its solubility limit for the chosen solvent. - If precipitation is observed upon thawing, gently warm and vortex the solution to redissolve. |
Quantitative Data Summary
The following tables summarize general quantitative data on factors affecting peptide stability. Note that these are general guidelines, and the specific degradation rates for this compound may vary.
Table 1: General Effect of Temperature on Peptide Degradation Rate
| Temperature | General Effect on Degradation Rate |
| -80°C | Very slow |
| -20°C | Slow |
| 4°C | Moderate |
| Room Temperature (20-25°C) | Can be significant, especially over several hours or days |
| >37°C | Rapid degradation is likely |
Table 2: General pH-Dependent Peptide Degradation Pathways
| pH Range | Common Degradation Pathways |
| Acidic (pH < 4) | - Peptide bond hydrolysis, especially at Asp-Xxx bonds. |
| Slightly Acidic to Neutral (pH 4-7) | - Generally the most stable range for many peptides. - Deamidation of Asn residues can still occur. |
| Alkaline (pH > 8) | - Deamidation, oxidation, and racemization are accelerated. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and determine the stability-indicating capability of an analytical method (e.g., HPLC).
Materials:
-
This compound
-
Solvents (e.g., Water, Acetonitrile, DMSO)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber or light source
-
pH meter
-
Incubator/water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a specified time (e.g., 1, 2, 4, 8 hours), protected from light.
-
At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Take samples at various time points and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.
-
Visualizations
References
- 1. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. veeprho.com [veeprho.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 7. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 9. mdpi.com [mdpi.com]
Navigating BQ-788-Induced Blood Pressure Changes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting blood pressure changes induced by BQ-788, a selective endothelin ETB receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3] It competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to ETB receptors.[1][4] Its selectivity for the ETB receptor is significantly higher than for the ETA receptor, making it a valuable tool for isolating the physiological effects of ETB receptor signaling.[1][4]
Q2: How does this compound typically affect blood pressure?
A2: The effect of this compound on blood pressure can be complex and depends on the physiological context and the animal model. In some models, such as Dahl salt-sensitive hypertensive rats, this compound has been shown to increase blood pressure.[1] In healthy human volunteers, systemic administration of this compound causes peripheral vasoconstriction, leading to an increase in total peripheral vascular resistance.[5] However, this may not always translate to a significant change in mean arterial pressure, as other hemodynamic parameters like heart rate and cardiac index can decrease.[5]
Q3: Why do I observe an increase in blood pressure after administering this compound?
A3: An increase in blood pressure following this compound administration is often attributed to the blockade of ETB receptor-mediated vasodilation. Endothelial ETB receptors, when stimulated by ET-1, mediate the release of vasodilators like nitric oxide (NO).[6][7][8] By blocking these receptors, this compound inhibits this vasodilator effect, leading to a net increase in vasoconstriction and, consequently, blood pressure.
Q4: Can this compound cause a decrease in blood pressure?
A4: While less common, a depressor response is not entirely unexpected under specific experimental conditions. The endothelin system has a dual nature. ETB receptors are also present on smooth muscle cells and can mediate vasoconstriction. If the predominant effect of ET-1 in a particular vascular bed is vasoconstriction via smooth muscle ETB receptors, then this compound could theoretically lead to a decrease in vascular tone. However, the more documented and predominant systemic effect in many models is an increase in peripheral resistance.[5]
Q5: What is the expected effect of this compound on plasma endothelin-1 (ET-1) levels?
A5: Administration of this compound typically leads to a marked increase in the plasma concentration of ET-1.[1][5] This is because ETB receptors on endothelial cells are involved in the clearance of circulating ET-1.[8] By blocking these receptors, this compound inhibits ET-1 clearance, causing its levels in the plasma to rise. This elevation in plasma ET-1 is often used as an in vivo indicator of effective ETB receptor blockade.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No significant change in blood pressure | 1. Insufficient Dose: The dose of this compound may be too low to elicit a hemodynamic response. 2. Compensatory Mechanisms: The cardiovascular system might be compensating for the effects of ETB blockade. 3. Anesthesia: The anesthetic agent used may be masking the pressor effects of this compound. | 1. Dose-Response Study: Perform a dose-response experiment to determine the optimal concentration of this compound in your model. 2. Measure Other Hemodynamic Parameters: Simultaneously measure heart rate, cardiac output, and total peripheral vascular resistance to get a complete picture of the cardiovascular response.[5] 3. Review Anesthetic Protocol: Consult literature for anesthetic agents that have minimal interference with the endothelin system. In conscious animal models, allow for an adequate recovery period after surgery. |
| Variable or inconsistent blood pressure readings | 1. Inconsistent Drug Administration: Variability in the route or rate of administration can lead to inconsistent results. 2. Animal Stress: Stress can significantly impact blood pressure and may confound the effects of this compound. 3. Improper Cannulation: Poorly placed or clotted arterial catheters will lead to inaccurate blood pressure measurements. | 1. Standardize Administration: Ensure consistent and accurate administration of this compound, for example, by using a calibrated infusion pump for intravenous delivery. 2. Acclimatize Animals: Allow animals to acclimatize to the experimental setup to minimize stress-induced blood pressure fluctuations. 3. Verify Catheter Patency: Regularly flush the arterial catheter with heparinized saline to ensure it is patent and accurately transmitting the pressure waveform. |
| Unexpected depressor response | 1. Off-Target Effects: At very high concentrations, the selectivity of this compound may decrease. 2. Model-Specific Physiology: The specific vascular bed or animal model may have a unique distribution and function of ETB receptors. | 1. Confirm Selectivity: If possible, use a selective ETA receptor antagonist (e.g., BQ-123) in a parallel experiment to dissect the roles of the different endothelin receptors.[9] 2. Literature Review: Thoroughly review the literature for studies using this compound in your specific model or a closely related one. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Receptor Type | IC50 (nM) | Reference |
| Human Girardi heart cells | ETB | 1.2 | [1][4] |
| Human neuroblastoma SK-N-MC cells | ETA | 1300 | [1][4] |
Table 2: Hemodynamic Effects of Systemic this compound Infusion in Healthy Male Volunteers (300 nmol/min)
| Parameter | Maximum Placebo-Corrected Percentage Change from Baseline | P-value | Reference |
| Mean Arterial Pressure | No significant effect | 0.4 | [5] |
| Heart Rate | -13 ± 7% | 0.002 | [5] |
| Cardiac Index | -17 ± 5% | <0.0001 | [5] |
| Stroke Index | -8 ± 4% | 0.002 | [5] |
| Total Peripheral Vascular Resistance | +24 ± 5% | <0.0001 | [5] |
| Plasma ET-1 | +3.7 ± 1.2 pg/mL (increase from baseline) | 0.02 | [5] |
Experimental Protocols
Protocol 1: In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol outlines the direct measurement of arterial blood pressure in anesthetized rats following the administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane (B1682113) and ketamine/xylazine, or pentobarbital (B6593769) sodium)[10]
-
Heparinized saline (10-20 U/mL)
-
Polyethylene (B3416737) tubing (e.g., PE-50)
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
-
This compound solution
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.[10]
-
Surgical Preparation: Place the animal on a surgical board and maintain its body temperature. Make a midline incision in the neck to expose the carotid artery.
-
Cannulation: Carefully isolate the carotid artery and insert a heparinized saline-filled polyethylene catheter. Secure the catheter in place with surgical silk.
-
Transducer Connection: Connect the distal end of the catheter to a pressure transducer linked to a data acquisition system.
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 20-30 minutes before any experimental intervention.
-
This compound Administration: Administer this compound via a cannulated femoral vein or through intraperitoneal injection. A typical intravenous dose in rats is in the range of 1-3 mg/kg.[1]
-
Data Recording: Continuously record the arterial blood pressure before, during, and after the administration of this compound.
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method.
Mandatory Visualizations
Caption: Signaling pathway of Endothelin-1 and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo blood pressure measurement.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Endothelin-A receptor antagonist-mediated vasodilatation is attenuated by inhibition of nitric oxide synthesis and by endothelin-B receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
BQ-788 In Vivo Toxicity Minimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for minimizing potential toxicity associated with the in vivo use of BQ-788, a selective endothelin B (ETB) receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3] Endothelins are peptides that play a crucial role in vascular homeostasis.[4] The endothelin signaling pathway involves the binding of endothelin ligands to their receptors, which can lead to various physiological responses, including vasoconstriction, vasodilation, cell proliferation, and inflammation.[5][6] this compound specifically blocks the ETB receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of endothelins to this receptor.[1][2]
Q2: What are the known in vivo effects and potential toxicities of this compound?
A2: In vivo, this compound has been observed to inhibit ETB receptor-mediated depressor responses and can lead to an increase in plasma endothelin-1 (B181129) (ET-1) concentrations.[1] In some models, such as Dahl salt-sensitive hypertensive rats, this compound has been shown to increase blood pressure.[1] While some studies suggest that ETB antagonists can be well-tolerated, with one animal model showing reduced renal blood flow without toxic side effects, the potential for adverse effects exists.[7] It is important to note that this compound is a peptide and, like many peptides, has low to no oral bioavailability and requires parenteral administration.[8]
Q3: Are there any known off-target effects of this compound?
A3: this compound is described as a selective ETB receptor antagonist, with significantly lower affinity for the ETA receptor.[1][2][3] However, at high concentrations, some weak antagonistic effects on the ETA1 receptor have been suggested.[9] As with any pharmacological agent, the possibility of off-target effects should be considered, especially at higher doses. Comprehensive off-target screening is not extensively reported in publicly available literature.
Q4: How can I minimize the potential for toxicity when using this compound in my in vivo experiments?
A4: Minimizing toxicity involves careful experimental design and execution. Key strategies include:
-
Dose-response studies: Conduct thorough dose-response studies to determine the minimum effective dose that achieves the desired pharmacological effect with the fewest adverse effects.
-
Route of administration: The route of administration can significantly impact the pharmacokinetic and toxicity profile. Intravenous administration is common, but other routes should be considered based on the experimental model and goals.[1][8]
-
Monitoring: Closely monitor animals for any signs of toxicity, including changes in weight, behavior, and relevant physiological parameters.
-
Formulation: Ensure proper dissolution and formulation of this compound to avoid issues with solubility and aggregation, which can affect bioavailability and toxicity.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected increase in blood pressure. | Blockade of ETB receptors, which can mediate vasodilation, may lead to unopposed ETA receptor-mediated vasoconstriction.[8] This effect has been noted in specific animal models.[1] | 1. Review the literature for the expected hemodynamic effects of this compound in your specific animal model. 2. Consider co-administration with an ETA receptor antagonist if the experimental design allows, to dissect the specific roles of each receptor. 3. Lower the dose of this compound to the minimum effective concentration. |
| Signs of renal toxicity. | While one study reported no toxic side effects on renal function, ETB receptors are involved in renal physiology.[7][8] High doses or prolonged administration could potentially impact renal function. | 1. Incorporate regular monitoring of renal function parameters (e.g., BUN, creatinine) into your experimental protocol. 2. Perform histological analysis of kidney tissue at the end of the study. 3. Reduce the dose or frequency of this compound administration. |
| Poor in vivo efficacy despite in vitro potency. | This is a common issue with peptide-based drugs and can be due to poor bioavailability, rapid metabolism, or excretion.[8][11] | 1. Verify the stability of your this compound formulation. Peptides can be susceptible to degradation.[10] 2. Consider alternative routes of administration or formulation strategies to improve bioavailability. 3. Measure plasma concentrations of this compound to assess its pharmacokinetic profile in your model. |
| Precipitation of this compound upon dilution in aqueous buffer. | Peptides, especially those with hydrophobic residues, can precipitate when diluted from an organic solvent into an aqueous buffer.[10] | 1. Add the this compound stock solution dropwise to the stirred or vortexing aqueous buffer to prevent localized high concentrations.[10] 2. Optimize the pH and buffer composition to enhance solubility. The solubility of a peptide is often lowest at its isoelectric point.[10] |
Experimental Protocols
Protocol 1: In Vivo Dose-Response and Toxicity Assessment of this compound
-
Animal Model: Select an appropriate animal model and ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating doses of this compound. The dose range should be based on literature reports and preliminary in vitro data.
-
Administration: Administer this compound via the intended route (e.g., intravenous infusion).
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Monitor relevant physiological parameters (e.g., blood pressure, heart rate) at predetermined time points.
-
Collect blood samples at baseline and at various time points post-administration for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and perform a gross necropsy.
-
Collect major organs (e.g., liver, kidneys, heart, lungs) for histopathological examination.
-
-
Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and to identify any dose-dependent toxicities.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 for ETB Receptor Binding | 1.2 nM | Human Girardi heart cells | [1][2][3] |
| IC50 for ETA Receptor Binding | 1300 nM | Human neuroblastoma cell line SK-N-MC | [1][2][3] |
| pA2 (ETB antagonism) | 8.4 | Isolated rabbit pulmonary arteries | [1][2] |
Visualizations
Caption: Endothelin signaling pathway and the action of this compound.
Caption: Workflow for in vivo toxicity assessment of this compound.
Caption: Troubleshooting decision tree for this compound in vivo studies.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel antagonist of endothelin ETB1 and ETB2 receptors, this compound: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
BQ-788 Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo application of BQ-788, a potent and selective endothelin B (ETB) receptor antagonist. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and key quantitative data to facilitate rigorous and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective antagonist of the endothelin B (ETB) receptor.[1][2] It functions by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1) to ETB receptors.[1][2] This blockade prevents the downstream signaling cascades typically initiated by ET-1 binding to ETB receptors, which can include vasodilation, cell proliferation, and clearance of circulating ET-1.[1]
Q2: What are the main research applications for this compound in vivo?
A2: this compound is widely used as a pharmacological tool to investigate the physiological and pathophysiological roles of the ETB receptor.[1] Key research areas include hypertension, cancer (particularly melanoma), and cardiovascular disease.[1] For instance, it has been used to study its effects on blood pressure regulation and to inhibit tumor growth in animal models.[1]
Q3: Is this compound selective for the ETB receptor over the ETA receptor?
A3: Yes, this compound demonstrates high selectivity for the ETB receptor. In vitro studies have shown that it potently inhibits ET-1 binding to ETB receptors with an IC50 of approximately 1.2 nM, while its affinity for ETA receptors is significantly lower, with an IC50 of around 1300 nM.[1][2]
Q4: What is the general stability of this compound in solution?
A4: this compound, particularly in aqueous solutions, can be unstable. It is highly recommended to prepare solutions fresh on the day of use. If storage is necessary, stock solutions, typically in DMSO, can be stored at -20°C for up to three months. Avoid repeated freeze-thaw cycles. For in vivo experiments, freshly prepared working solutions are crucial for ensuring compound integrity and obtaining reliable results.
Q5: What are the known pharmacokinetic properties of this compound?
A5: As a peptide-based drug, this compound is expected to have a relatively short plasma half-life due to proteolytic degradation and renal clearance.[3][4] This is a common characteristic of peptide therapeutics and often necessitates continuous infusion or frequent administration to maintain effective concentrations in vivo.[5] Specific pharmacokinetic parameters for this compound are not extensively published, but its peptide nature suggests rapid clearance from circulation.[3][4]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize its place in the endothelin signaling pathway and the typical workflow of an in vivo experiment.
Troubleshooting Guide
Problem: I am not observing the expected physiological effect after this compound administration.
| Potential Cause | Suggested Solution |
| Incorrect Dosage | The effective dose of this compound can vary significantly depending on the animal model, administration route, and the specific biological question. Consult the Quantitative Data Summary table below for reported effective doses. It may be necessary to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.[6] |
| Compound Instability | This compound is a peptide-based molecule and can degrade in solution. Always prepare solutions fresh on the day of the experiment. If using a stock solution in DMSO, ensure it has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. |
| Inappropriate Administration Route | The bioavailability and efficacy of this compound are highly dependent on the route of administration. Intravenous (IV) administration provides the most direct and immediate systemic exposure. Intraperitoneal (IP) injection may result in slower absorption and lower peak plasma concentrations. Ensure the chosen route is appropriate for the desired speed of onset and duration of action. |
| Poor Solubility/Precipitation | This compound has poor aqueous solubility. If the compound precipitates out of your vehicle, it will not be bioavailable. Ensure you are using an appropriate solvent system. See the Experimental Protocols section for recommended vehicle formulations. Always visually inspect your solution for precipitates before administration. |
| Rapid Clearance | As a peptide, this compound is likely cleared from circulation quickly.[3][4] A single bolus injection may not be sufficient to maintain a therapeutic concentration for the duration of your experiment. Consider using a continuous infusion protocol to achieve steady-state plasma levels.[1] |
Problem: I am observing an unexpected or paradoxical effect.
| Potential Cause | Suggested Solution |
| Complex ETB Receptor Physiology | ETB receptors have dual functions. On endothelial cells, they mediate vasodilation, while on smooth muscle cells, they can contribute to vasoconstriction.[7] Furthermore, ETB receptors are involved in clearing circulating ET-1. Blocking these "scavenger" receptors can lead to an increase in plasma ET-1 levels, which can then act on unblocked ETA receptors, causing vasoconstriction.[1][8] This can lead to a paradoxical increase in blood pressure in some models, such as in Dahl salt-sensitive hypertensive rats.[1] |
| Off-Target Effects | While this compound is highly selective for ETB receptors, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. Ensure you are working within a validated dose range. If you suspect off-target effects, consider using a structurally different ETB antagonist as a control. |
| Vehicle Effects | The vehicle used to dissolve this compound can have its own physiological effects. Always run a parallel control group that receives only the vehicle to account for any solvent-induced changes. |
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Cell Line/Tissue | Value |
| IC50 | ETB | Human Girardi heart cells | 1.2 nM |
| IC50 | ETA | Human neuroblastoma SK-N-MC cells | 1300 nM |
| pA2 | ETB | Isolated rabbit pulmonary arteries | 8.4 |
Data compiled from multiple sources.[1][2]
Table 2: Reported In Vivo Dosages of this compound
| Animal Model | Administration Route | Dosage | Observed Effect |
| Conscious Rats | Intravenous (IV) Infusion | 3 mg/kg/h | Complete inhibition of ET-1-induced depressor response.[1] |
| Dahl Salt-Sensitive Hypertensive Rats | Intravenous (IV) Infusion | 3 mg/kg/h | Increase in blood pressure by ~20 mm Hg.[1] |
| Pithed Rats | Intravenous (IV) Bolus | 3 mg/kg | Shift in the ET-1 dose-response curve.[6] |
| Nude Mice (with melanoma xenograft) | Intraperitoneal (IP) | 0.6 mg (in 100 µL) once or twice daily | Significant slowing of tumor growth. |
| Nude Mice (with melanoma xenograft) | Intratumoral | 500 µg (in 25 µL) daily | Inhibition of tumor growth. |
| Rats | Intravenous (IV) Bolus | 1 mg/kg | Abolished the depressor response to ET-1.[2] |
Experimental Protocols
1. Preparation of this compound Solution for Intravenous (IV) Injection
This protocol is adapted from a formulation designed for poorly soluble compounds and should be optimized for your specific needs.
Materials:
-
This compound sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution: First, dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming (37°C) or sonication can aid dissolution.
-
Prepare the Vehicle: In a sterile tube, prepare the final vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Final Dilution: a. Add the required volume of your this compound DMSO stock solution to the appropriate volume of PEG300 and mix thoroughly. b. Add the Tween-80 and mix again. c. Finally, add the sterile saline to reach the final desired concentration and volume.
-
Final Check: Ensure the final solution is clear and free of any precipitate before administration. It is recommended to filter the final solution through a 0.22 µm sterile filter.
Important Note: The final concentration of DMSO should be kept as low as possible to avoid solvent toxicity. Always include a vehicle-only control group in your experiments.
2. Protocol for Blood Pressure Measurement in Conscious Rats via Telemetry
This protocol provides a general framework for assessing the effect of this compound on blood pressure in conscious, unrestrained rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or normotensive control strain (e.g., Wistar-Kyoto).
-
Implantable telemetry devices for blood pressure monitoring.
-
Data acquisition system.
-
Prepared this compound solution and vehicle control.
-
Catheters for intravenous infusion (if applicable).
Procedure:
-
Surgical Implantation: Surgically implant telemetry devices according to the manufacturer's protocol. Allow animals a recovery period of at least one week.
-
Acclimatization: House the rats individually in their home cages placed on telemetry receivers. Allow them to acclimatize to the experimental setup for at least 24-48 hours before the study begins.
-
Baseline Recording: Record baseline cardiovascular parameters (systolic, diastolic, and mean arterial pressure; heart rate) for a stable period (e.g., 30-60 minutes) before any intervention. Data is typically collected at regular intervals (e.g., for 10 seconds every 5 minutes).[9]
-
Administration: Administer this compound or vehicle via the desired route (e.g., intravenous bolus, intravenous infusion, or intraperitoneal injection). For infusion studies, a typical rate might be in the range of 3 mg/kg/h.[1]
-
Post-Administration Monitoring: Continue to record cardiovascular parameters for the desired duration of the experiment. The monitoring period will depend on the expected pharmacokinetics of this compound and the specific research question.
-
Data Analysis: Analyze the collected data by comparing the changes in blood pressure and heart rate in the this compound treated group to the vehicle-treated control group. Statistical analysis should be performed to determine the significance of any observed effects.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effect of endothelin antagonists with or without BQ 788 on ET-1 responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rpsg.org.uk [rpsg.org.uk]
- 8. Role of ET(B) receptors in local clearance of endothelin-1 in rat heart: studies with the antagonists PD 155080 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Validation & Comparative
A Comparative Guide to BQ-788 and BQ-123 in Endothelin Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BQ-788 and BQ-123, two widely used antagonists in the study of endothelin (ET) receptor signaling. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to Endothelin Receptor Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis and pathophysiology. Its effects are mediated through two G protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making its receptors significant targets for therapeutic intervention. BQ-123 and this compound are selective antagonists for the ETA and ETB receptors, respectively, and serve as invaluable tools for dissecting the distinct roles of these receptor subtypes.
Quantitative Comparison of this compound and BQ-123
The following tables summarize the binding affinities and inhibitory concentrations of this compound and BQ-123 for their respective target receptors. These values have been compiled from various in vitro studies.
Table 1: Receptor Binding Affinity (Ki) and IC50 Values for BQ-123 (ETA Antagonist)
| Parameter | Receptor Subtype | Value (nM) | Cell Line/Tissue | Reference |
| Ki | ETA | 1.4 | - | [1] |
| Ki | ETB | 1500 | - | [1] |
| IC50 | ETA | 7.3 | Porcine Aortic Vascular Smooth Muscle Cells | [2] |
| IC50 | ETB | 18,000 | Cerebellar Membranes |
Table 2: Receptor Binding Affinity (IC50) for this compound (ETB Antagonist)
| Parameter | Receptor Subtype | Value (nM) | Cell Line | Reference |
| IC50 | ETB | 1.2 | Human Girrardi Heart Cells | [3][4] |
| IC50 | ETA | 1300 | Human Neuroblastoma SK-N-MC Cells | [3][4] |
Endothelin Receptor Signaling Pathways
The activation of ETA and ETB receptors by endothelin initiates a cascade of intracellular signaling events. Both receptors are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These pathways ultimately lead to various cellular responses, including vasoconstriction and cell proliferation. The following diagram illustrates this signaling cascade and the points of inhibition by BQ-123 and this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound and BQ-123 are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the antagonists for the ETA and ETB receptors.
Objective: To determine the Ki or IC50 value of BQ-123 and this compound for ETA and ETB receptors.
Materials:
-
Cell membranes expressing either human ETA or ETB receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Unlabeled antagonists: BQ-123 and this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of membrane preparation (5-20 µg protein).
-
50 µL of various concentrations of the unlabeled antagonist (BQ-123 or this compound).
-
50 µL of [¹²⁵I]-ET-1 (at a concentration near its Kd).
-
For total binding, add 50 µL of assay buffer instead of the antagonist.
-
For non-specific binding, add a high concentration of unlabeled ET-1.
-
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the antagonist to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of BQ-788 and Bosentan: Endothelin Receptor Antagonism in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent endothelin (ET) receptor antagonists: BQ-788, a selective ETB receptor antagonist, and bosentan (B193191), a dual ETA and ETB receptor antagonist. The following sections present a comprehensive overview of their performance in key experimental assays, supported by quantitative data, detailed methodologies, and visual representations of the underlying signaling pathways.
Data Presentation: A Head-to-Head Comparison
The in vitro characteristics of this compound and bosentan have been evaluated across various assays to determine their receptor binding affinity, functional antagonism, and effects on cellular signaling. The data from these studies are summarized in the tables below for ease of comparison.
Table 1: Receptor Binding Affinity
This table summarizes the binding affinities (IC50, Ki, or KD values) of this compound and bosentan for the endothelin A (ETA) and endothelin B (ETB) receptors. Lower values indicate a higher binding affinity.
| Compound | Receptor Subtype | Cell Line/Tissue | Assay Type | Affinity Value (nM) | Reference |
| This compound | ETB | Human Girardi heart cells | Radioligand Binding (IC50) | 1.2 | [1][2][3] |
| ETA | Human neuroblastoma SK-N-MC cells | Radioligand Binding (IC50) | 1300 | [1][2][3] | |
| ETB | Human left ventricle | Radioligand Binding (KD) | 1980 | [4] | |
| Bosentan | ETA | Human smooth muscle cells | Radioligand Binding (Ki) | 4.7 | |
| ETB | Human placenta | Radioligand Binding (Ki) | 95 | ||
| ETA & ETB | Human left ventricle | Radioligand Binding (KD) | 77.9 | [4] |
Note: There is a noted discrepancy in the binding affinity of this compound to the human ETB receptor in cardiac tissue in one study[4].
Table 2: Functional Antagonism
This table presents data from functional assays, such as vasoconstriction, demonstrating the antagonistic potency (pA2 or pKB values) of each compound. Higher values indicate greater antagonist potency.
| Compound | Assay Type | Tissue/Vessel | Agonist | Potency (pA2/pKB) | Reference |
| This compound | Vasoconstriction | Isolated rabbit pulmonary arteries | ETB-selective agonist (BQ-3020) | 8.4 (pA2) | [3] |
| Bosentan | Vasoconstriction | Human pulmonary artery | Endothelin-1 (B181129) | 6.28 ± 0.13 (pKB) | |
| Vasoconstriction | Human radial artery | Endothelin-1 | 6.04 ± 0.10 (pKB) | ||
| Vasoconstriction | Isolated rat aorta | Endothelin-1 | 7.2 (pA2) | ||
| Vasoconstriction | Rat trachea | Sarafotoxin S6c (ETB agonist) | 6.0 (pA2) |
Table 3: Effects on Cellular Signaling
This table highlights the impact of this compound and bosentan on key downstream signaling pathways initiated by endothelin-1 (ET-1).
| Compound | Signaling Pathway | Cell Type | Effect | Reference |
| This compound | ERK1/2 Phosphorylation | Human aortic smooth muscle cells | No significant inhibition of ET-1-induced phosphorylation | |
| Bosentan | ERK1/2 Phosphorylation | Human aortic smooth muscle cells | Significant inhibition of ET-1-induced phosphorylation | |
| Proliferation | Human pulmonary artery smooth muscle cells | Attenuation of cigarette smoke extract-induced proliferation |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity of a test compound (e.g., this compound or bosentan) by measuring its ability to compete with a radiolabeled ligand for binding to endothelin receptors.
a. Membrane Preparation:
-
Culture cells expressing the endothelin receptor of interest (e.g., human Girardi heart cells for ETB, human neuroblastoma SK-N-MC cells for ETA) to confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the ultracentrifugation step.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
b. Competitive Binding Assay Protocol:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of radioligand (e.g., [125I]-ET-1), 50 µL of assay buffer, and 150 µL of the membrane preparation.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM), and 150 µL of the membrane preparation.
-
Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound (this compound or bosentan), and 150 µL of the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine, using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) or KD (dissociation constant) value using the Cheng-Prusoff equation.
In Vitro Vasoconstriction Assay (Wire Myography)
This assay assesses the functional antagonism of this compound and bosentan by measuring their ability to inhibit agonist-induced contractions of isolated blood vessels.
a. Tissue Preparation:
-
Humanely euthanize an animal model (e.g., rabbit or rat) according to approved institutional protocols.
-
Carefully dissect the desired artery (e.g., pulmonary artery or aorta) and place it in ice-cold physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Under a dissecting microscope, remove any adhering connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
b. Wire Myography Protocol:
-
Mount each arterial ring in a wire myograph chamber filled with PSS, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2.
-
The vessel is mounted on two fine wires, one connected to a force transducer and the other to a micrometer, allowing for the application of a standardized resting tension.
-
Allow the mounted vessel rings to equilibrate for 60-90 minutes, with the PSS being replaced every 15-20 minutes.
-
Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).
-
To test for the presence of a functional endothelium, pre-contract the rings with an alpha-agonist like phenylephrine (B352888) and then induce relaxation with acetylcholine.
-
After a washout period, pre-incubate the arterial rings with varying concentrations of the antagonist (this compound or bosentan) for a specified period.
-
Construct a cumulative concentration-response curve by adding an agonist (e.g., ET-1 or a selective ETB agonist) in increasing concentrations and recording the isometric tension.
c. Data Analysis:
-
The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl.
-
The antagonist potency is determined by calculating the pA2 or pKB value from the rightward shift of the agonist concentration-response curve in the presence of the antagonist.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound and bosentan to block the increase in intracellular calcium ([Ca2+]i) induced by endothelin receptor activation.
a. Cell Preparation and Dye Loading:
-
Plate cells expressing endothelin receptors (e.g., human aortic smooth muscle cells) in a black-walled, clear-bottom 96-well plate and grow to near confluency.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them with the dye in HBSS for 30-60 minutes at room temperature or 37°C in the dark.
-
After incubation, wash the cells with HBSS to remove excess extracellular dye and allow for de-esterification of the dye within the cells.
b. Calcium Mobilization Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with injectors.
-
Pre-incubate the cells with either vehicle or varying concentrations of the antagonist (this compound or bosentan).
-
Measure the baseline fluorescence for a short period.
-
Inject the agonist (e.g., ET-1) into the wells and immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, fluorescence is measured at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at ~510 nm. For single-wavelength dyes like Fluo-4, excitation is typically at ~485 nm and emission at ~525 nm.
c. Data Analysis:
-
The change in intracellular calcium is represented as the ratio of fluorescence intensities at the two excitation wavelengths for Fura-2, or as the change in fluorescence intensity for Fluo-4.
-
The inhibitory effect of the antagonist is determined by comparing the peak calcium response in the presence of the antagonist to the response with the agonist alone.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Endothelin Receptor Signaling
Endothelin-1 binding to its receptors (ETA and ETB) on vascular smooth muscle cells initiates a signaling cascade leading to vasoconstriction and cell proliferation. Key pathways involved include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.
Mechanism of Action: this compound vs. Bosentan
This diagram illustrates the differential effects of this compound and bosentan on the endothelin signaling pathway. This compound selectively blocks the ETB receptor, while bosentan blocks both ETA and ETB receptors. This leads to distinct downstream consequences, particularly in their ability to inhibit ET-1-induced ERK1/2 phosphorylation.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps involved in performing a competitive radioligand binding assay to determine the affinity of an unlabeled antagonist.
Experimental Workflow: Wire Myography
This diagram illustrates the sequential process of conducting a wire myography experiment to assess the functional antagonism of a compound on vascular tissue.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Akt controls vascular smooth muscle cell proliferation in vitro and in vivo by delaying G1/S exit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
BQ-788: A Comprehensive Guide to its Selectivity for the Endothelin B Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of BQ-788, a potent and highly selective antagonist for the Endothelin B (ETB) receptor, with other endothelin receptor antagonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a critical resource for researchers investigating the endothelin system.
Comparative Analysis of Endothelin Receptor Antagonists
This compound demonstrates a remarkable selectivity for the ETB receptor over the ETA receptor subtype. This high selectivity is crucial for elucidating the specific physiological and pathophysiological roles of the ETB receptor. The following table summarizes the binding affinities of this compound in comparison to other notable endothelin receptor antagonists.
| Compound | Receptor Target | IC50 / K D (nM) | Selectivity (Fold) | Reference |
| This compound | ETB | 1.2 (IC50) | ~1083 vs ETA | [1][2][3][4] |
| ETA | 1300 (IC50) | [1][2][3][4] | ||
| BQ-123 | ETA | 1.18 (KD) | >20,000 vs ETB (rat) | [5] |
| ETB | 1370 (KD) | [5] | ||
| FR139317 | ETA | 1.20 (KD) | >200,000 vs ETB | [5][6] |
| ETB | 287,000 (KD) | [5][6] | ||
| Bosentan (B193191) | ETA/ETB | 77.9 (KD) | Non-selective | [5][6] |
| 50235 | ETA | 162 (KD) | ~1 vs ETB | [5] |
| ETB | 171 (KD) | [5] |
Note: IC50 and KD values are measures of binding affinity, where a lower value indicates a higher affinity. Selectivity is calculated as the ratio of affinities for the two receptor subtypes.
Experimental Validation of this compound Selectivity
The high selectivity of this compound for the ETB receptor has been rigorously validated through various experimental methodologies, primarily through radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the ability of a compound to displace a radiolabeled ligand from its receptor. The protocol typically involves:
-
Membrane Preparation: Isolation of cell membranes expressing either ETA or ETB receptors.[7]
-
Incubation: The membranes are incubated with a radiolabeled endothelin peptide (e.g., ¹²⁵I-ET-1) and varying concentrations of the antagonist being tested (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.[7][8]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[7]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[7][8]
In such assays, this compound potently inhibits the binding of ¹²⁵I-ET-1 to ETB receptors with an IC50 value of 1.2 nM, while showing significantly weaker inhibition at ETA receptors, with an IC50 of 1300 nM.[1][2][3][4]
Functional Assays
Functional assays assess the ability of an antagonist to block the downstream cellular responses mediated by receptor activation. For instance, this compound has been shown to competitively antagonize the vasoconstriction induced by the ETB-selective agonist, BQ-3020, in isolated rabbit pulmonary arteries.[1][2][4] Furthermore, in vivo studies in rats have demonstrated that this compound selectively abolishes the depressor response mediated by ETB receptors upon administration of ET-1, without affecting the pressor response mediated by ETA receptors.[1][2][4]
Visualizing the Endothelin Signaling Pathway and Experimental Workflow
To further clarify the mechanisms of action and the experimental approaches used to validate this compound's selectivity, the following diagrams are provided.
Caption: The Endothelin-1 signaling cascade.
Caption: Workflow for a competition radioligand binding assay.
Caption: Logical relationship of this compound's selectivity.
References
- 1. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Guide to Negative Controls for BQ-788 Experiments
For researchers, scientists, and drug development professionals utilizing the selective endothelin B (ETB) receptor antagonist, BQ-788, the implementation of appropriate negative controls is paramount for the generation of robust and interpretable data. This guide provides a detailed comparison of negative control strategies for this compound experiments, supported by experimental data and detailed protocols. We also present a comparative analysis of alternative ETB receptor antagonists.
Understanding this compound and the Need for Rigorous Controls
This compound is a potent and highly selective peptide antagonist of the endothelin B (ETB) receptor.[1] Its primary mechanism of action involves the competitive inhibition of endothelin-1 (B181129) (ET-1) binding to ETB receptors, thereby blocking downstream signaling pathways.[2] These pathways are implicated in a variety of physiological and pathological processes, including vasoconstriction, cell proliferation, and inflammation.[1][3] Given the pleiotropic effects of the endothelin system, discerning the specific effects of ETB receptor blockade requires meticulously designed experiments with appropriate controls.
The primary objectives of using negative controls in this compound experiments are:
-
To attribute the observed effects specifically to the antagonism of the ETB receptor.
-
To rule out off-target effects of the compound.
-
To account for any effects of the vehicle used to dissolve and administer this compound.
Negative and Comparative Controls for this compound
The selection of an appropriate control is contingent on the specific research question and experimental model. The most common and effective controls for this compound experiments are the vehicle control and the use of a selective endothelin A (ETA) receptor antagonist, such as BQ-123, as a comparative control.
Vehicle Control: The Essential Negative Control
A vehicle control is the most fundamental negative control and is indispensable in any experiment involving a pharmacological agent. The vehicle is the solvent or medium used to dissolve and deliver this compound. The purpose of the vehicle control is to ensure that any observed effects are due to this compound itself and not the delivery agent.
Composition of Vehicle Controls:
The composition of the vehicle control must precisely match the solution used to prepare the this compound treatment, excluding only this compound.
-
In Vitro Experiments (Cell Culture): For cellular assays, this compound is often dissolved in a small amount of a solvent like dimethyl sulfoxide (B87167) (DMSO) and then further diluted in the cell culture medium. In such cases, the vehicle control would be the cell culture medium containing the same final concentration of DMSO. Phosphate-buffered saline (PBS) can also be used as a vehicle for in vitro experiments.[4]
-
In Vivo Experiments: For animal studies, the vehicle for this compound can vary. One study investigating the effect of this compound on melanoma tumor growth in nude mice used a vehicle composed of 30% water and 70% saline, with a final HCO60 concentration of 0.6%.[5] For intralesional injections in human melanoma patients, phosphate-buffered saline (PBS) was used as the control.[4]
BQ-123: A Comparative Control for Receptor Selectivity
To demonstrate that the effects of this compound are specifically mediated by the ETB receptor, it is highly recommended to use a selective ETA receptor antagonist, such as BQ-123, as a comparative control. This is particularly important in systems where both ETA and ETB receptors are expressed and may have opposing or synergistic effects. By comparing the effects of this compound with those of BQ-123, researchers can dissect the individual contributions of each receptor subtype.[6]
Quantitative Data Comparison: this compound vs. Controls
The following tables summarize experimental data comparing the effects of this compound with vehicle and other controls in various experimental models.
Table 1: Effect of this compound on Melanoma Cell Viability
| Cell Line | Treatment (100 µM) | % Viable Cells (relative to vehicle) | Fold Increase in Apoptosis (TUNEL) vs. Vehicle | Reference |
| A375 | This compound | ~60% | 2.5 | [5] |
| SK-MEL 28 | This compound | ~75% | 2.0 | [5] |
| RPMI 7951 | This compound | ~40% | 3.0 | [5] |
Table 2: In Vivo Antitumor Efficacy of this compound in a Melanoma Xenograft Model
| Treatment Group | Mean Tumor Volume (Day 9) | Inhibition of Tumor Growth Rate vs. Vehicle | Reference |
| Vehicle | 376 mm³ | - | [5] |
| This compound | 84 mm³ | 6-fold slower | [5] |
Table 3: Effect of Endothelin Receptor Antagonists on Antigen-Induced Lung Inflammation in Mice
| Treatment (50 pmol/mouse) | Eosinophil Number in BALF (% decrease vs. control) | Neutrophil Infiltration | Reference |
| BQ-123 (ETA antagonist) | 47% | Inhibited | [7] |
| This compound (ETB antagonist) | No significant effect | No significant effect | [7] |
| SB209670 (ETA/ETB antagonist) | 68% | Inhibited | [7] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile PBS or DMSO). Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent in the medium should be consistent across all wells, including the vehicle control, and should not exceed a concentration known to be non-toxic to the cells (typically <0.5% for DMSO).
-
Treatment: Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or the vehicle control.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an equal volume of Matrigel to enhance tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal, intravenous, or intratumoral injection). Administer this compound and the vehicle control to the respective groups according to the planned dosing schedule and duration.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular studies).
Ex Vivo Vasoconstriction Assay (Rat Aortic Rings)
This protocol describes a method to assess the effect of this compound on vasoconstriction in isolated rat aortic rings.
-
Tissue Preparation: Euthanize a rat according to an approved protocol and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit buffer. Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm rings.
-
Mounting: Mount each aortic ring in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Viability and Endothelium Integrity Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for viability. To assess endothelium integrity, pre-constrict the rings with an alpha-agonist like phenylephrine (B352888) (e.g., 1 µM) and then induce relaxation with acetylcholine (B1216132) (e.g., 10 µM).
-
Experimental Protocol: After a washout period, pre-incubate the aortic rings with either this compound, BQ-123, or the vehicle control for a defined period (e.g., 30 minutes).
-
Constructing a Concentration-Response Curve: Add a vasoconstrictor agonist (e.g., endothelin-1 or an ETB-selective agonist like sarafotoxin S6c) in a cumulative manner to generate a concentration-response curve.
-
Data Analysis: Compare the concentration-response curves in the presence of the antagonists and the vehicle to determine the effect of this compound on vasoconstriction.
Visualizing Pathways and Workflows
Endothelin B Receptor Signaling Pathway
General Experimental Workflow for this compound Studies
Logical Relationship of Controls in this compound Experiments
Alternatives to this compound
While this compound is a widely used and well-characterized selective ETB receptor antagonist, other compounds with similar activity are available and may be considered as alternatives or for comparative studies.
Table 4: Comparison of Selective ETB Receptor Antagonists
| Compound | Type | Potency (IC50 for ETB) | Selectivity (vs. ETA) | Reference |
| This compound | Peptide | 1.2 nM (human) | >1000-fold | [2] |
| RES-701-1 | Cyclic Peptide | 10 nM (human) | Highly selective for ETB | [8][9] |
| A-192621 | Non-peptide | 4.5 nM | ~636-fold | [10] |
-
RES-701-1 is a cyclic peptide antagonist of microbial origin that is also highly selective for the ETB receptor.[8][9] It has been shown to effectively block ET-1 binding to ETB receptors and inhibit downstream signaling.[8]
-
A-192621 is a potent, non-peptide, and orally active selective ETB receptor antagonist.[10] Its non-peptide nature may offer advantages in terms of bioavailability and in vivo stability compared to peptide-based antagonists.[10]
When choosing an alternative, it is crucial to consider the specific experimental requirements, including the desired route of administration, the species being studied (as receptor binding can vary), and the potential for off-target effects. As with this compound, the use of appropriate vehicle controls is essential when working with these alternative antagonists.
Conclusion
The reliability of experimental findings with this compound is critically dependent on the use of appropriate negative and comparative controls. A vehicle control is the minimum requirement to account for solvent effects. For elucidating the specific role of the ETB receptor, the inclusion of a selective ETA receptor antagonist like BQ-123 is strongly recommended. By adhering to rigorous experimental design, including the detailed protocols and control strategies outlined in this guide, researchers can ensure the generation of high-quality, reproducible, and conclusive data in their investigations of the endothelin system.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed Administration of BQ788, an ETB Antagonist, after Experimental Traumatic Brain Injury Promotes Recovery of Blood-Brain Barrier Function and a Reduction of Cerebral Edema in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin B receptor inhibition rescues aging-dependent neuronal regenerative decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic inhibition by BQ-123 and this compound of endothelin-1-induced contractions of the rabbit pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin receptor antagonists inhibit antigen-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RES-701-1, a novel, potent, endothelin type B receptor-selective antagonist of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RES-701-1, a novel and selective endothelin type B receptor antagonist produced by Streptomyces sp. RE-701. I. Characterization of producing strain, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Synergistic Inhibition of Endothelin-1 Signaling by BQ-788 and BQ-123: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of BQ-788 and BQ-123, selective antagonists for the endothelin (ET) type B (ETB) and type A (ETA) receptors, respectively. The combined application of these antagonists demonstrates a potent inhibitory effect on endothelin-1 (B181129) (ET-1) mediated physiological responses, offering a valuable research tool and a potential therapeutic strategy. This document outlines the underlying signaling pathways, presents quantitative data from key experiments, and provides detailed experimental protocols to facilitate further investigation.
Introduction to Endothelin Receptor Antagonism
Endothelin-1 is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes. Its effects are mediated through two G protein-coupled receptors: ETA and ETB.[1] BQ-123 is a selective antagonist for the ETA receptor, while this compound selectively blocks the ETB receptor. While individual blockade of these receptors can modulate ET-1 signaling, studies have revealed a significant synergistic effect when both antagonists are used in combination, leading to a more complete inhibition of ET-1-induced responses.[2]
Signaling Pathways and Mechanism of Synergy
The synergistic action of this compound and BQ-123 stems from the comprehensive blockade of the two primary signaling pathways activated by ET-1.
-
ETA Receptor Pathway: Primarily located on vascular smooth muscle cells, the activation of ETA receptors by ET-1 triggers a cascade involving the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both culminating in vasoconstriction.[1][3] BQ-123 specifically inhibits this pathway.
-
ETB Receptor Pathway: ETB receptors are present on both vascular smooth muscle cells and endothelial cells. On smooth muscle cells, their activation also contributes to vasoconstriction. However, on endothelial cells, ETB receptor activation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin.[4] this compound blocks both the vasoconstrictive and vasodilatory signaling mediated by ETB receptors.
The synergy arises from the fact that in many vascular beds, both ETA and ETB receptors are co-expressed on smooth muscle cells, and activation of either receptor subtype can be sufficient to induce a significant contractile response. Therefore, blocking only one receptor type may not completely abolish the vasoconstrictor effect of ET-1.[2] The combined use of BQ-123 and this compound ensures a more thorough blockade of ET-1's vasoconstrictive actions.
Quantitative Data from Experimental Studies
The synergistic effect of this compound and BQ-123 has been demonstrated in various experimental models. The following tables summarize key quantitative findings.
Table 1: Inhibition of ET-1-Induced Contraction in Rabbit Pulmonary Artery
| Treatment | ET-1 (1 nM) Induced Contraction |
| Control | 100% |
| BQ-123 (10 µM) | No significant inhibition |
| This compound (10 µM) | No significant inhibition |
| BQ-123 (10 µM) + this compound (10 µM) | Complete inhibition |
Data sourced from a study on isolated rabbit pulmonary artery strips.[2]
Table 2: Effect on Forearm Blood Flow (FBF) in Humans
| Treatment | Change in FBF (Healthy Subjects) | Change in FBF (Atherosclerosis Patients) |
| This compound | -20 ± 9% | +31 ± 13% |
| BQ-123 | +41 ± 11% | +39 ± 11% |
| This compound + BQ-123 | -3 ± 9% | +102 ± 25% |
Data represents the mean ± SEM percentage change in forearm blood flow during intra-arterial infusion.
Table 3: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (KD or IC50) |
| BQ-123 | ETA | KDETA = 1.18 ± 0.16 nM (rat heart) |
| ETB | KDETB = 1370 ± 1150 µM (rat heart) | |
| This compound | ETA | IC50 = 1300 nM (human neuroblastoma cells) |
| ETB | IC50 = 1.2 nM (human Girrardi heart cells) |
This table presents the binding affinities of the antagonists to their respective receptors, demonstrating their selectivity.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Vasoconstriction Assay in Isolated Artery Rings
This protocol is designed to assess the contractile response of isolated arterial segments to ET-1 and the inhibitory effects of this compound and BQ-123.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Endothelin-1 (ET-1)
-
This compound
-
BQ-123
-
Isolated arterial rings (e.g., rabbit pulmonary artery, rat aorta)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Arterial rings (2-3 mm in length) are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 1-2 g.
-
After equilibration, the viability of the arterial rings is tested with a contractile agent (e.g., 60 mM KCl).
-
The rings are washed and allowed to return to baseline tension.
-
For antagonist studies, this compound, BQ-123, or a combination of both are added to the organ baths and incubated for a specified period (e.g., 30 minutes).
-
A cumulative concentration-response curve to ET-1 is then generated by adding increasing concentrations of ET-1 to the baths.
-
The contractile force is recorded and expressed as a percentage of the maximal contraction induced by the initial viability test.
Forearm Blood Flow Measurement by Venous Occlusion Plethysmography
This in vivo technique is used to assess changes in blood flow in the human forearm in response to intra-arterial drug infusion.
Materials:
-
Venous occlusion plethysmography equipment with strain gauges
-
Brachial artery catheter
-
Infusion pump
-
Saline solution
-
This compound and BQ-123 for infusion
Procedure:
-
Subjects rest in a supine position in a temperature-controlled room.
-
A catheter is inserted into the brachial artery of the non-dominant arm for drug infusion.
-
Strain gauges are placed on both forearms to measure changes in volume.
-
Baseline forearm blood flow (FBF) is measured.
-
A continuous intra-arterial infusion of saline (placebo), this compound, BQ-123, or a combination is initiated at a constant rate.
-
FBF measurements are taken at regular intervals throughout the infusion period.
-
Venous occlusion cuffs on the upper arms are inflated to a pressure above venous pressure but below diastolic pressure (e.g., 40-50 mmHg) for short intervals (e.g., 7-10 seconds) to trap arterial inflow, allowing for the measurement of the rate of increase in forearm volume, which corresponds to blood flow.
-
Data is expressed as ml/100ml of forearm tissue/min.
Radioligand Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of this compound and BQ-123 to ETA and ETB receptors.
Materials:
-
Cell membranes expressing ETA or ETB receptors
-
Radiolabeled endothelin (e.g., [125I]ET-1)
-
Unlabeled this compound and BQ-123
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell membranes (5-20 µg of protein) are incubated with a fixed concentration of radiolabeled ET-1 and varying concentrations of unlabeled antagonist (this compound or BQ-123).[6]
-
Incubation is carried out in the assay buffer at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.[1]
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the binding affinity (Ki).
Conclusion
The combination of this compound and BQ-123 provides a powerful tool for achieving a more complete blockade of endothelin-1 signaling than can be achieved with either antagonist alone. This synergistic inhibition has been demonstrated through both in vitro and in vivo studies, highlighting the intricate interplay between ETA and ETB receptors in mediating the physiological effects of ET-1. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of dual endothelin receptor antagonism.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic inhibition by BQ-123 and this compound of endothelin-1-induced contractions of the rabbit pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
BQ-788: A Researcher's Guide to a Selective ETB Receptor Antagonist and its Alternatives
For researchers investigating the multifaceted roles of the endothelin (ET) system, particularly the function of the endothelin type B (ETB) receptor, the selection of a potent and selective antagonist is paramount. BQ-788 has long been a staple tool in this field, valued for its high affinity and selectivity for the ETB receptor. This guide provides a comprehensive comparison of this compound with other notable ETB receptor antagonists, namely IRL-2500 and RES-701-1, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Performance Comparison of ETB Receptor Antagonists
The efficacy and utility of an ETB receptor antagonist are primarily determined by its binding affinity (Ki or IC50 values) and its selectivity for the ETB receptor over the ETA receptor. Below is a summary of the quantitative data for this compound, IRL-2500, and RES-701-1.
| Antagonist | Receptor | IC50 (nM) | Ki (nM) | Selectivity (ETA IC50 / ETB IC50) |
| This compound | ETB | 1.2[1][2][3] | 9.8[4] | ~1083[1][3] |
| ETA | 1300[1][3] | 1000[4] | ||
| IRL-2500 | ETB | 1.3[5][6] | Not explicitly found | ~72[5][6] |
| ETA | 94[5][6] | Not explicitly found | ||
| RES-701-1 | ETB | 10[7][8] | ~4-31.5 (for RES-701-3) | >1000[7] |
| ETA | >10000[7] | Not explicitly found |
This compound emerges as a highly potent and selective ETB receptor antagonist, with an IC50 value of 1.2 nM for the ETB receptor and approximately 1083-fold selectivity over the ETA receptor.[1][3] Its Ki value for the ETB receptor has been reported as 9.8 nM.[4]
RES-701-1 is another highly selective ETB receptor antagonist, with a reported IC50 of 10 nM.[7][8] It exhibits a selectivity of over 1000-fold for the ETB receptor. While a Ki value for RES-701-1 was not explicitly found, a closely related analog, RES-701-3, has a reported Ki of 4 nM to 31.5 nM.
Experimental Protocols
To aid researchers in the practical application and evaluation of these antagonists, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for ETB Receptor
This protocol is designed to determine the binding affinity (IC50 and Ki) of a test compound for the ETB receptor.
Materials:
-
Cell membranes prepared from cells expressing the human ETB receptor (e.g., CHO-ETB cells).
-
[¹²⁵I]-ET-1 (radioligand).
-
Test compounds (this compound, IRL-2500, RES-701-1).
-
Unlabeled ET-1 (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/ml BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [¹²⁵I]-ET-1 (final concentration ~50 pM), and 50 µL of cell membrane suspension (20-40 µg protein).
-
Non-specific Binding: 25 µL of unlabeled ET-1 (final concentration 1 µM), 25 µL of [¹²⁵I]-ET-1, and 50 µL of cell membrane suspension.
-
Competitive Binding: 25 µL of test compound at various concentrations, 25 µL of [¹²⁵I]-ET-1, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the ETB receptor-mediated increase in intracellular calcium concentration.
Materials:
-
Cells expressing the human ETB receptor (e.g., CHO-ETB cells).
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
ET-1 or a selective ETB agonist (e.g., Sarafotoxin S6c).
-
Test compounds (this compound, IRL-2500, RES-701-1).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the ETB-expressing cells into 96-well plates and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer.
-
Add 100 µL of assay buffer containing the test compound at various concentrations to the respective wells.
-
Incubate at room temperature for 20-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add a solution of ET-1 or an ETB agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced response against the log concentration of the antagonist to determine the IC50 value.
-
Visualizing ETB Receptor Signaling and Experimental Workflow
To further clarify the mechanisms of action and experimental design, the following diagrams are provided.
Caption: ETB Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing ETB Antagonists.
Conclusion
This compound stands as a robust and highly selective tool for the investigation of ETB receptor function. Its high potency and selectivity make it an excellent choice for a wide range of in vitro and in vivo studies. For researchers requiring an alternative, IRL-2500 offers comparable potency but with lower selectivity, which may be a consideration depending on the experimental context. RES-701-1 provides another highly selective option. The choice of antagonist will ultimately depend on the specific requirements of the study, including the desired level of selectivity and the experimental system being used. The provided protocols and diagrams offer a framework for the systematic evaluation and comparison of these valuable research tools, enabling a more informed selection for advancing our understanding of the endothelin system.
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 5. Characterization of a potent and selective endothelin-B receptor antagonist, IRL 2500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRL 2500 | ETB Antagonist | MCE [medchemexpress.cn]
- 7. RES-701-1, a novel, potent, endothelin type B receptor-selective antagonist of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RES-701-1, a novel and selective endothelin type B receptor antagonist produced by Streptomyces sp. RE-701. I. Characterization of producing strain, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual Blockade of ETA and ETB Receptors: A Comparative Guide to BQ-123 and BQ-788
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual blockade of endothelin-A (ETA) and endothelin-B (ETB) receptors using the selective antagonists BQ-123 and BQ-788, respectively. This combination is a powerful tool for investigating the physiological and pathophysiological roles of the endothelin system. This guide will delve into the experimental data supporting the efficacy and synergy of this dual blockade, compare it with other endothelin receptor antagonists, and provide detailed experimental protocols for key assays.
Introduction to Endothelin Receptor Blockade
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. ETB receptors are found on both endothelial cells, where they primarily mediate vasodilation via nitric oxide and prostacyclin release, and on smooth muscle cells, where they can also contribute to vasoconstriction. The complex interplay between these receptors makes the endothelin system a critical target in various cardiovascular and proliferative diseases.
BQ-123 is a highly selective ETA receptor antagonist, while this compound is a selective ETB receptor antagonist. The combined use of these two compounds allows for the complete blockade of ET-1 signaling, revealing the synergistic or differential roles of each receptor subtype in various physiological processes.
Performance Comparison: Dual Blockade vs. Alternatives
The efficacy of the dual blockade with BQ-123 and this compound has been demonstrated in numerous studies, often showing a synergistic effect that is not achieved with single-receptor antagonism.
Synergistic Inhibition of Vasoconstriction
In several vascular beds, the blockade of either ETA or ETB receptors alone is insufficient to completely inhibit ET-1-induced vasoconstriction. However, the combination of BQ-123 and this compound often results in a complete or significantly more potent inhibition.
Table 1: Comparison of Single vs. Dual Blockade on ET-1-Induced Contraction
| Tissue/Model | BQ-123 (ETA Antagonist) Effect | This compound (ETB Antagonist) Effect | Combined BQ-123 and this compound Effect | Alternative Antagonist Effect | Reference |
| Rabbit Pulmonary Artery | No inhibition of ET-1 (1 nM) induced contraction at 10 µM.[1] | No inhibition of ET-1 (1 nM) induced contraction at 10 µM.[1] | Complete inhibition of ET-1 (1 nM) induced contraction.[1] | - | [1] |
| Human Bronchi | No effect on ET-1-induced contraction at 10 µM.[2] | No effect on ET-1-induced contraction, although it antagonized the ETB-selective agonist S6c.[2] | Significantly antagonized ET-1-induced contraction (dose-ratio of 11).[2] | BQ-928 (dual ETA/ETB) significantly antagonized ET-1-induced contraction (pKB value of 6.32).[2] | [2] |
| Rat Common Carotid Artery (Neointima Formation) | Chronic administration did not significantly prevent lesion formation.[3] | - | - | SB 209670 (dual ETA/ETB) attenuated lesion formation by 52%.[3] | [3] |
Receptor Binding Affinity
The selectivity and affinity of BQ-123 and this compound for their respective receptors are well-characterized.
Table 2: Receptor Binding Affinity (Ki / IC50) of BQ-123, this compound, and Other Antagonists
| Compound | Receptor | Cell Line / Tissue | Ki / IC50 (nM) | Reference |
| BQ-123 | ETA | Porcine aortic smooth muscle cells | 7.3 (IC50) | [4] |
| ETA | Human neuroblastoma cell line SK-N-MC | 3.3 (Ki) | [5] | |
| ETB | - | 1500 (Ki) | [6] | |
| This compound | ETB | Human Girardi heart cells | 1.2 (IC50) | |
| ETA | Human neuroblastoma cell line SK-N-MC | 1300 (IC50) | ||
| Bosentan (B193191) | ETA/ETB | Human left ventricle | 77.9 (KD) | [7][8] |
| SB 209670 | ETA/ETB | - | Potent dual antagonist | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the endothelin system and the experimental approaches to study them is crucial for a deeper understanding.
Caption: Endothelin-1 signaling and points of antagonism.
Caption: Experimental workflow for vasoconstriction assay.
Detailed Experimental Protocols
Isolated Tissue Vasoconstriction Assay
This protocol is a generalized procedure based on methodologies reported in studies on rabbit pulmonary artery and human bronchi.[1][2]
-
Tissue Preparation:
-
Isolate the desired artery or bronchial tissue from the experimental animal or human donor.
-
Carefully dissect the tissue into rings of appropriate size (e.g., 2-4 mm in length).
-
Suspend the tissue rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
-
Equilibration:
-
Allow the tissues to equilibrate for a period of 60-90 minutes under a determined optimal resting tension (e.g., 1-2 g).
-
During equilibration, wash the tissues with fresh buffer every 15-20 minutes.
-
-
Viability Check:
-
Contract the tissues with a depolarizing agent (e.g., 60 mM KCl) to ensure viability.
-
Wash the tissues and allow them to return to baseline tension.
-
-
Antagonist Incubation:
-
Incubate the tissues with the desired concentration of BQ-123, this compound, the combination of both, or vehicle control for a specified period (e.g., 30-60 minutes) before the addition of the agonist.
-
-
Agonist Stimulation:
-
Generate a cumulative concentration-response curve by adding increasing concentrations of ET-1 to the organ bath.
-
Record the isometric tension developed by the tissue rings using a force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl or ET-1 in the control group.
-
Calculate pA₂ or pKB values to quantify the potency of the antagonists.
-
Receptor Binding Assay
This protocol is a generalized procedure based on methodologies described for various cell lines and tissues.
-
Membrane Preparation:
-
Homogenize the cells or tissues in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled competitor (BQ-123, this compound, or other antagonists).
-
Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine the non-specific binding by including a high concentration of an unlabeled ligand in some wells.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC₅₀ (concentration of antagonist that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant).
-
Conclusion
The dual blockade of ETA and ETB receptors with BQ-123 and this compound is an indispensable tool for elucidating the multifaceted roles of the endothelin system. The synergistic effects observed in various experimental models underscore the importance of blocking both receptor subtypes to achieve a comprehensive understanding and potential therapeutic intervention in diseases driven by ET-1. This guide provides a foundational understanding of the comparative performance, underlying mechanisms, and experimental methodologies associated with this critical research approach. Researchers are encouraged to consult the specific literature for detailed parameters relevant to their experimental system.
References
- 1. Synergistic inhibition by BQ-123 and this compound of endothelin-1-induced contractions of the rabbit pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necessity of dual blockade of endothelin ETA and ETB receptor subtypes for antagonism of endothelin-1-induced contraction in human bronchi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin receptor subtypes in the pathogenesis of angioplasty-induced neointima formation in the rat: a comparison of selective ETA receptor antagonism and dual ETA/ETB receptor antagonism using BQ-123 and SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. [3H]BQ-123, a highly specific and reversible radioligand for the endothelin ETA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BQ-123 | ETA Receptors | Tocris Bioscience [tocris.com]
- 7. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
Assessing the Specificity of BQ-788's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BQ-788, a selective endothelin ETB receptor antagonist, with other endothelin receptor antagonists. The information presented herein is intended to assist researchers in assessing the specificity of this compound's effects through a comprehensive review of its binding affinity, functional potency, and potential for off-target interactions. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided.
The Endothelin Signaling Pathway and the Role of this compound
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. It consists of three peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB). Activation of ETA receptors on vascular smooth muscle cells by ET-1 leads to potent and sustained vasoconstriction. In contrast, ETB receptors, located on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin. ETB receptors on smooth muscle cells, however, can also contribute to vasoconstriction. This compound is a highly selective antagonist for the ETB receptor, allowing for the specific investigation of ETB receptor-mediated effects.[1][2]
Caption: Endothelin Signaling Pathway and this compound's Point of Action.
Comparative Analysis of Endothelin Receptor Antagonists
The specificity of this compound is best understood by comparing its binding affinity and functional potency with other endothelin receptor antagonists. The following table summarizes key quantitative data from various in vitro studies.
| Compound | Receptor Target | Assay Type | Cell Line/Tissue | IC50 (nM) | Ki (nM) | pA2 | Selectivity (ETA/ETB) |
| This compound | ETB Selective | Binding | Human Girardi heart cells (ETB) | 1.2[1][3][4] | - | - | ~1083-fold for ETB |
| Binding | Human neuroblastoma SK-N-MC cells (ETA) | 1300[1][3][4] | - | - | |||
| Functional | Isolated rabbit pulmonary artery | - | - | 8.4[1][3][4] | |||
| BQ-123 | ETA Selective | Binding | Porcine aortic smooth muscle cells (ETA) | 7.3[5] | 1.4[6] | - | ~1071-fold for ETA |
| Binding | Human Girardi heart cells (ETB) | - | 1500[6] | - | |||
| Bosentan | Dual ETA/ETB | Binding | Human smooth muscle cells (ETA) | - | 4.7[7] | - | ~20-fold for ETA |
| Binding | Human smooth muscle cells (ETB) | - | 95[7] | - | |||
| Ambrisentan | ETA Selective | Binding | Recombinant human receptors (ETA) | - | 0.12 | - | ~10-fold for ETA |
| Binding | Recombinant human receptors (ETB) | - | 1.1 | - | |||
| Atrasentan | ETA Selective | Binding | Prolactin secreting rat pituitary cells (ETA) | 0.0551 | - | - | High for ETA |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.
Radioligand Binding Assay Protocol
This protocol is a generalized procedure for determining the binding affinity (IC50 and Ki) of a compound for endothelin receptors.
1. Membrane Preparation:
-
Culture cells expressing the target endothelin receptor subtype (e.g., CHO cells transfected with human ETA or ETB receptors) to a high density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
2. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.
-
To determine non-specific binding, add a high concentration of an unlabeled, potent endothelin receptor ligand to a set of control wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
Schild Analysis for Functional Antagonism (pA2 Determination)
Schild analysis is used to characterize the nature and potency of a competitive antagonist in a functional assay.
1. Tissue Preparation and Mounting:
-
Isolate a suitable tissue preparation that exhibits a contractile response to an endothelin receptor agonist (e.g., rabbit pulmonary artery).
-
Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the tissue to equilibrate under a resting tension for a defined period.
2. Cumulative Concentration-Response Curves:
-
Obtain a cumulative concentration-response curve for an ETB-selective agonist (e.g., sarafotoxin S6c) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractile response.
-
Wash the tissue extensively to allow it to return to its baseline tension.
3. Antagonist Incubation and Shifted Response Curves:
-
Incubate the tissue with a fixed concentration of the antagonist (e.g., this compound) for a predetermined time to allow for equilibrium to be reached.
-
In the continued presence of the antagonist, obtain a second cumulative concentration-response curve for the agonist.
-
Repeat this procedure with several different concentrations of the antagonist.
4. Data Analysis and Schild Plot:
-
For each antagonist concentration, calculate the dose ratio, which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Workflow for Assessing Antagonist Specificity
The following diagram illustrates a typical workflow for characterizing the specificity of a novel endothelin receptor antagonist.
Caption: Experimental Workflow for Antagonist Specificity Assessment.
Off-Target Effects of this compound
A comprehensive assessment of a drug's specificity requires screening against a broad panel of unrelated receptors and enzymes. While extensive public data on a full off-target screening panel for this compound is limited, its high selectivity for the ETB receptor over the ETA receptor is well-documented.[1][3][4] Studies have shown that this compound has weak antagonistic effects on the ETA1 receptor at higher concentrations. However, there is a lack of readily available information regarding its interaction with other G protein-coupled receptors, ion channels, or kinases. For a thorough evaluation of its off-target profile, it is recommended to perform a comprehensive in vitro safety pharmacology screen.
Conclusion
This compound is a potent and highly selective antagonist of the endothelin ETB receptor. Its specificity has been demonstrated through extensive in vitro binding and functional assays, which consistently show a significantly higher affinity for the ETB receptor compared to the ETA receptor. When compared to other endothelin antagonists, such as the ETA-selective BQ-123 and the dual antagonist bosentan, this compound provides a valuable tool for isolating and studying the physiological and pathological roles of the ETB receptor. While its off-target profile beyond the endothelin system is not extensively published, its established selectivity within the endothelin receptor family makes it an indispensable pharmacological tool for researchers in the field.
References
- 1. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. benchchem.com [benchchem.com]
- 6. PD 142893, SB 209670, and BQ 788 selectively antagonize vascular endothelial versus vascular smooth muscle ET(B)-receptor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel antagonist of endothelin ETB1 and ETB2 receptors, this compound: effects on blood vessel and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of BQ-788 Findings in Melanoma Research
This guide provides a comparative analysis of published research on the endothelin B (ETB) receptor antagonist, BQ-788, with a focus on its effects on melanoma. It is intended for researchers, scientists, and drug development professionals interested in the reproducibility and experimental details of this compound's biological activity.
Summary of this compound's Anti-Melanoma Activity
This compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2][3] Research has demonstrated its ability to inhibit the growth of human melanoma cells both in laboratory settings (in vitro) and in animal models (in vivo).[4] The primary mechanism of action involves blocking the ETB receptor, which is expressed on melanoma cells and is thought to play a role in their proliferation and survival.[4]
In Vitro Findings: Inhibition of Melanoma Cell Viability
Multiple studies have reported that this compound reduces the number of viable melanoma cells in culture. This effect is often associated with the induction of differentiation, characterized by changes in cell shape and increased pigmentation, and in some cases, apoptosis (programmed cell death).[4] In contrast, the endothelin A (ETA) receptor antagonist, BQ-123, does not produce these effects, highlighting the specificity of this compound for the ETB receptor in this context.[4]
| Cell Line | This compound Concentration | Observed Effect | Reference |
| SK-MEL 28 | 100 µM | Induction of morphological changes and reduced cell number | [4] |
| SK-MEL 5 | 100 µM | Induction of morphological changes | [4] |
| RPMI 7951 | Not specified | High sensitivity to this compound treatment | [4] |
| A375 | Not specified | Reduced cell viability | [4] |
| Human Kidney Cells | Not specified | No effect on cell viability | [4] |
In Vivo Findings: Inhibition of Melanoma Tumor Growth
Preclinical studies using nude mice have shown that systemic administration of this compound can significantly slow the growth of human melanoma tumors.[4] In some instances, a complete arrest of tumor growth was observed.[4] Histological analysis of tumors from this compound-treated mice revealed an increase in apoptosis, as indicated by TUNEL staining.[4]
| Animal Model | Cell Line Xenograft | This compound Administration | Key Finding | Reference |
| Nude Mice | A375 | Daily intraperitoneal injection | Significantly slowed tumor growth; complete growth arrest in 50% of mice | [4] |
| Nude Mice | A375 | Not specified | Enhanced TUNEL labeling, suggesting increased apoptosis | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the endothelin receptors and a general workflow for assessing the in vivo efficacy of this compound.
Caption: Endothelin receptor signaling pathway and points of antagonism.
Caption: General experimental workflow for in vivo studies of this compound.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
This protocol is a generalized representation based on descriptions of cell viability experiments.[4]
-
Cell Culture: Human melanoma cell lines (e.g., SK-MEL 28, A375) and a control cell line (e.g., human kidney 293 cells) are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., up to 100 µM), a vehicle control, or no treatment.
-
Incubation: Cells are incubated for a specified period (e.g., 4 days).
-
MTS Assay: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Measurement: After a further incubation period, the absorbance at 490 nm is measured using a plate reader. The quantity of formazan (B1609692) product is directly proportional to the number of living cells in culture.
-
Analysis: The mean absorbance values from triplicate wells are calculated and expressed as a percentage of the vehicle-treated control.
In Vivo Tumor Growth Inhibition in Nude Mice
This protocol is a generalized representation based on descriptions of in vivo experiments.[4]
-
Cell Preparation: A human melanoma cell line known to form tumors in nude mice (e.g., A375) is cultured, harvested, and resuspended in a suitable medium.
-
Tumor Implantation: A suspension of melanoma cells is injected subcutaneously into the flanks of nude mice. Alternatively, tumor fragments from a previously grown tumor can be implanted.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors are established, mice are randomly assigned to treatment groups. This compound is administered systemically, typically via daily intraperitoneal (i.p.) injection. A control group receives vehicle injections.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using a standard formula (e.g., (length × width²) / 2).
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Histological Analysis: At the end of the study, tumors are excised, fixed, and sectioned. Sections can be stained using methods like TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) to detect apoptotic cells.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., Student's t-test) is used to compare the mean tumor volumes between the this compound and control groups.
Comparison with Alternatives
Other endothelin receptor antagonists, such as bosentan (a dual ETA/ETB antagonist) and SB 209670 , have also been studied in various contexts, but direct comparative data with this compound in melanoma models is less prevalent in the provided search results.[5]
Conclusion
The published findings on the anti-melanoma effects of this compound appear consistent across multiple studies. The in vitro data demonstrates a clear effect on melanoma cell viability and differentiation, while the in vivo data supports its ability to inhibit tumor growth. The use of the ETA-selective antagonist BQ-123 as a negative control in several studies provides strong evidence for the specific role of the ETB receptor in mediating these effects. The detailed experimental protocols provided in this guide should facilitate the replication and further investigation of these findings by the scientific community. A first-in-human clinical trial has also shown that intralesional administration of this compound is well-tolerated and shows signs of reducing melanoma cell viability.[6][7]
References
- 1. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of endothelin antagonists with or without BQ 788 on ET-1 responses in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First-in-Human Proof-of-Concept Study: Intralesional Administration of BQ788, an Endothelin Receptor B Antagonist, to Melanoma Skin Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Selective Endothelin B (ETB) Receptor Antagonists: Alternatives to BQ-788
This guide provides a detailed comparison of selective endothelin B (ETB) receptor antagonists, offering alternatives to the widely used compound BQ-788. It is intended for researchers, scientists, and professionals in drug development seeking to identify suitable tools for investigating the physiological and pathophysiological roles of the ETB receptor. The guide includes comparative data on binding affinity and selectivity, detailed experimental protocols, and visualizations of the ETB receptor signaling pathway and a representative experimental workflow.
Introduction to ETB Receptor Antagonism
The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, ET-3) and two G protein-coupled receptors (GPCRs), ETA and ETB, is a critical regulator of vascular homeostasis.[1][2] While ETA receptors, located primarily on vascular smooth muscle cells, mediate vasoconstriction and proliferation, ETB receptors have a more complex role.[3] Endothelial ETB receptors typically induce vasodilation through the release of nitric oxide (NO) and prostacyclin and are also involved in clearing circulating ET-1.[1][4] Conversely, ETB receptors on smooth muscle cells can mediate vasoconstriction.[5]
Given these diverse functions, selective ETB antagonists are invaluable pharmacological tools for dissecting the specific contributions of the ETB receptor in various biological processes and disease models. This compound is a well-characterized and potent selective ETB antagonist.[6][7] This guide evaluates key alternatives, focusing on IRL-2500 and A-192621, and compares their performance based on published experimental data.
Quantitative Performance Comparison
The following tables summarize the binding affinities (IC50/Ki) and selectivity of this compound and its alternatives for the ETB receptor over the ETA receptor. Lower IC50 and Ki values indicate higher binding affinity.
Table 1: Binding Affinity of Selective ETB Receptor Antagonists
| Compound | Receptor | Assay Type | Cell/Tissue Type | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | ETB | Radioligand Binding | Human Girardi Heart Cells | 1.2 | - | [6][7] |
| ETB | Radioligand Binding | Human Tissue | - | 9.8 | [8] | |
| ETA | Radioligand Binding | Human Neuroblastoma SK-N-MC | 1300 | - | [6][7] | |
| ETA | Radioligand Binding | Human Tissue | - | 1000 | [8] | |
| IRL-2500 | ETB | Radioligand Binding | Human ETB in CHO Cells | 1.3 | - | [9][10][11][12] |
| ETA | Radioligand Binding | Human ETA in CHO Cells | 94 | - | [9][10][11][12] | |
| A-192621 | ETB | Radioligand Binding | Not Specified | 4.5 | 8.8 | [13][14] |
| ETA | Radioligand Binding | Not Specified | 4280 | 5600 | [13][14] |
Note: There are some discrepancies in the literature for this compound, with one study reporting a much lower affinity (micromolar range) in human left ventricle tissue.[15][16]
Table 2: Receptor Selectivity Profile
| Compound | Selectivity Ratio (ETA/ETB) | Notes | Reference(s) |
| This compound | ~1083-fold (based on IC50) | Peptide-based antagonist. | [6][7] |
| IRL-2500 | ~72-fold (based on IC50) | Peptide-mimetic inverse agonist. | [9][10][17] |
| A-192621 | 636-fold (based on Ki) | Non-peptide, orally active antagonist. | [13][14] |
Signaling Pathways and Experimental Workflows
ETB Receptor Signaling Pathway
The ETB receptor is coupled to multiple G proteins, primarily Gq and Gi, initiating distinct downstream signaling cascades. In endothelial cells, activation via the Gq pathway leads to vasodilation, a key physiological function.
Caption: ETB receptor signaling pathway in endothelial cells leading to vasodilation.
Experimental Workflow: Radioligand Binding Assay
Competitive radioligand binding assays are fundamental for determining the affinity and selectivity of receptor antagonists. The workflow below illustrates the key steps in this process.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a generalized method for determining the binding affinity (IC50, Ki) of antagonists for ETA and ETB receptors.
-
Objective: To measure the ability of a test compound (e.g., IRL-2500, A-192621) to displace a specific radioligand from ETB and ETA receptors.
-
Materials:
-
Cell membranes from CHO cells stably expressing either human ETA or human ETB receptors.[10]
-
Radioligand: [¹²⁵I]-ET-1.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.
-
Test Compounds: this compound, IRL-2500, A-192621 at various concentrations.
-
Non-specific binding control: High concentration of unlabeled ET-1.
-
Glass fiber filters and a cell harvester for separation.
-
Gamma counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes (containing a specific amount of protein), a fixed concentration of [¹²⁵I]-ET-1, and varying concentrations of the test antagonist.
-
For total binding, omit the antagonist. For non-specific binding, add a saturating concentration of unlabeled ET-1.
-
Incubate the mixture for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C or 37°C) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
If necessary, convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Protocol 2: In Vitro Functional Assay (Vasoconstriction in Isolated Arteries)
This protocol assesses the functional antagonism of ETB receptor-mediated responses in vascular tissue.
-
Objective: To determine the potency of an ETB antagonist in inhibiting the vasoconstriction induced by an ETB-selective agonist.
-
Materials:
-
Isolated blood vessels known to express functional contractile ETB receptors (e.g., rabbit pulmonary artery).[7][18]
-
Organ bath system with force-displacement transducers to measure isometric tension.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
ETB-selective agonist (e.g., Sarafotoxin S6c or BQ-3020).
-
Test antagonist (e.g., this compound).
-
-
Procedure:
-
Mount rings of the isolated artery in the organ baths containing the physiological salt solution.
-
Allow the tissues to equilibrate under a resting tension for approximately 60-90 minutes.
-
Obtain a cumulative concentration-response curve for the ETB agonist by adding it to the bath in increasing concentrations and recording the contractile response.
-
Wash the tissues to return to baseline tension.
-
Pre-incubate the tissues with a fixed concentration of the ETB antagonist for a set period (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve for the ETB agonist in the presence of the antagonist.
-
Repeat steps 4-6 with several different concentrations of the antagonist.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response versus the agonist concentration.
-
The antagonist should produce a rightward shift in the concentration-response curve.
-
A Schild plot analysis can be performed to determine the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist dose-response curve. The pA₂ value is a measure of the antagonist's potency. For this compound, a pA₂ of 8.4 was reported using this type of assay.[6][7][18]
-
Summary and Conclusion
This guide compares two key alternatives to the selective ETB receptor antagonist this compound: the peptide-mimetic IRL-2500 and the non-peptide, orally active A-192621 .
-
This compound remains a benchmark compound, exhibiting the highest selectivity for the ETB receptor in most reported assays (~1000-fold).[6][7] Its peptide nature, however, limits its use in oral in vivo applications.
-
A-192621 is a potent and highly selective non-peptide antagonist (636-fold selectivity) that offers the significant advantage of being orally active, making it suitable for a broader range of in vivo studies.[13][14]
-
IRL-2500 is a potent ETB antagonist that has been uniquely characterized as an inverse agonist.[17] While its selectivity is lower than the other two compounds (~72-fold), its distinct mechanism of action may be advantageous for studying the constitutive activity of the ETB receptor.[9][10]
The choice of antagonist will depend on the specific experimental goals. For maximum selectivity in in vitro assays, this compound is an excellent choice. For in vivo studies requiring oral administration, A-192621 is a superior alternative. For investigations into receptor G-protein-independent signaling or constitutive activity, the inverse agonist properties of IRL-2500 provide a unique tool. Researchers should carefully consider the data presented and the specific requirements of their experimental design when selecting the most appropriate ETB receptor antagonist.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRL-2500 | ETB Receptors | Tocris Bioscience [tocris.com]
- 10. Characterization of a potent and selective endothelin-B receptor antagonist, IRL 2500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. traxtal.com [traxtal.com]
- 15. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crystal structure of human endothelin ETB receptor in complex with peptide inverse agonist IRL2500 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BQ-788: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential guidance on the proper disposal procedures for BQ-788, a potent and selective endothelin ETB receptor antagonist.
Step-by-Step Disposal Procedures
Researchers must adhere to their institution's and local regulations for hazardous waste disposal. The following steps provide a general framework for the safe disposal of this compound in solid form and as solutions.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Solid this compound Waste:
-
Container: Place solid this compound waste in a clearly labeled, sealed container that is compatible with chemical waste. The original manufacturer's container, if empty, can be reused for this purpose.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents ("this compound solid waste"). Include the date of waste generation and the name of the principal investigator or laboratory.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
3. This compound Solutions:
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent, it must be collected in a container designated for flammable or halogenated waste, depending on the solvent used.
-
Labeling: As with solid waste, the container for liquid waste must be clearly labeled as "Hazardous Waste" with a full description of the contents, including the solvent and estimated concentration of this compound.
-
pH Neutralization: For aqueous solutions, it may be necessary to neutralize the pH to a range of 5.5 to 10.5 before disposal, in accordance with local wastewater regulations. However, it is always best to consult with your environmental health and safety (EHS) department.
4. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.
-
Collect these materials in a designated hazardous waste bag or container, clearly labeled as "this compound Contaminated Debris."
5. Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (often 90 days), submit a hazardous waste pickup request to your institution's EHS department.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet, quantitative disposal thresholds for this compound are not available. The following table provides general guidelines for laboratory chemical waste, which should be adapted based on your institution's specific protocols.
| Waste Type | Recommended Container | Disposal Method | Key Considerations |
| Solid this compound | Sealed, labeled chemical waste container | Collection by institutional hazardous waste program | Do not dispose of in regular trash. |
| Aqueous this compound Solutions | Labeled, leak-proof container for aqueous waste | Collection by institutional hazardous waste program | Check with EHS regarding pH neutralization requirements. Do not pour down the drain unless explicitly approved.[1][2] |
| This compound in Organic Solvents | Labeled container for flammable or halogenated waste | Collection by institutional hazardous waste program | Segregate from incompatible waste streams. |
| Contaminated Labware | Labeled hazardous waste bag or container | Collection by institutional hazardous waste program | Includes gloves, pipette tips, and other disposables. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures and consulting with your institution's environmental health and safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Personal protective equipment for handling BQ-788
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety and logistical information for the handling of BQ-788, a potent and selective endothelin B (ETB) receptor antagonist. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given that this compound is a peptide-based compound, a comprehensive approach to personal protection is critical to minimize exposure risks such as inhalation of powder, and skin or eye contact. While some suppliers suggest that this compound is not classified as a hazardous substance under REACH regulations, it is prudent to follow standard laboratory safety protocols for handling potent pharmacological agents.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required to protect against splashes or airborne particles of the lyophilized powder. |
| Hand Protection | Nitrile Gloves | Standard for handling this compound. Consider double-gloving when working with concentrated solutions. |
| Body Protection | Laboratory Coat | A standard laboratory coat is mandatory to protect skin and clothing from potential contamination. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage. This compound is typically shipped at room temperature as a solid. For long-term storage, it should be kept at -20°C, where it is stable for at least four years.[1]
Solution Preparation and Stability
This compound is soluble in DMSO.[2] It is important to note that this compound is unstable in solution, and it is recommended that solutions are prepared fresh on the day of use.[3] If storage of a solution is necessary, it should be kept at -20°C for no longer than one month.[4] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
-
Unused Solid Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations.
-
Solutions: Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous laboratory waste.
Endothelin B Receptor Signaling Pathway
This compound is a selective antagonist of the endothelin B (ETB) receptor. The binding of endothelin (ET) to the ETB receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[5][6] The simplified diagram below illustrates the downstream signaling pathway that is inhibited by this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₅₁N₅O₇ | [1] |
| Molecular Weight | 663.79 g/mol (sodium salt) | [2] |
| CAS Number | 156161-89-6 (sodium salt) | [2] |
| IC₅₀ (ETB Receptor) | 1.2 nM | [3][7] |
| IC₅₀ (ETA Receptor) | 1300 nM | [7] |
| Storage Temperature | -20°C (solid) | [1][2] |
| Solid Stability | ≥ 4 years at -20°C | [1] |
| Solution Stability | Unstable; prepare fresh. Up to 1 month at -20°C. | [3][4] |
| Solubility | Soluble in DMSO (to 5 mM) | [2] |
Experimental Protocol: In Vitro Cell Viability Assay
This protocol is a representative example of how this compound might be used in a cell-based assay to assess its effect on cell viability.
Objective: To determine the effect of this compound on the viability of a specific cell line (e.g., melanoma cells).[8]
Materials:
-
This compound sodium salt
-
Appropriate cell line and culture medium
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO only, and untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the dose-response relationship and calculate the IC₅₀ value if applicable.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BQ 788 sodium salt | Endothelin ETB Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound sodium salt | Endothelin B receptor antagonist | Hello Bio [hellobio.com]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An endothelin receptor B antagonist inhibits growth and induces cell death in human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
